molecular formula C3H12NO9P3 B1665308 NTPO CAS No. 6419-19-8

NTPO

Número de catálogo: B1665308
Número CAS: 6419-19-8
Peso molecular: 299.05 g/mol
Clave InChI: YDONNITUKPKTIG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Nitrilotris(methylene))triphosphonic acid is a multifunctional phosphonic acid compound of significant interest in materials science and industrial chemistry. Its molecular structure, featuring a central nitrogen atom linked to three phosphonic acid groups via methylene bridges, classifies it as a potent chelating agent and scale inhibitor. Compounds of this class are known to form stable coordination complexes with a variety of metal cations. This property makes them highly valuable for research into water treatment formulations, where they prevent scale formation by sequestering calcium and other metal ions. Furthermore, its strong adsorption onto metal surfaces drives applications in investigating corrosion inhibition mechanisms, providing a protective layer that mitigates oxidative damage. In materials science, this phosphonic acid serves as a key building block for developing functionalized surfaces and metal-organic frameworks (MOFs), where it can promote the self-assembly of ordered structures on metal oxides. This product is intended for research and further chemical synthesis. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any human or veterinary use.

Propiedades

IUPAC Name

[bis(phosphonomethyl)amino]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H12NO9P3/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDONNITUKPKTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N(CP(=O)(O)O)CP(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12NO9P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2027624
Record name Aminotrimethylene phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Glassy solid; [CHEMINFO] Fine white crystals; [MSDSonline], Solid
Record name Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aminotrimethylene phosphonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7819
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name [Nitrilotris(methylene)]trisphosphonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000 mg/mL at 25 °C
Record name [Nitrilotris(methylene)]trisphosphonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.0000001 [mmHg]
Record name Aminotrimethylene phosphonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7819
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

6419-19-8, 20592-85-2
Record name Aminotri(methylenephosphonic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6419-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminotrimethylene phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium aminotris(methylenephosphonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020592852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P,P',P''-[nitrilotris(methylene)]tris-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aminotrimethylene phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2027624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrilotrimethylenetris(phosphonic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOTRIS(METHYLENEPHOSPHONIC ACID)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y702GD0FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name [Nitrilotris(methylene)]trisphosphonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 215 °C
Record name [Nitrilotris(methylene)]trisphosphonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the mechanism of action of NTPO?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Thyroid Peroxidase (TPO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thyroid Peroxidase (TPO) is a pivotal enzyme in the biosynthesis of thyroid hormones, catalyzing the initial and rate-limiting steps of iodide oxidation and its subsequent incorporation into tyrosine residues on the thyroglobulin molecule. As a major autoantigen, TPO is also central to the pathophysiology of autoimmune thyroid diseases like Hashimoto's thyroiditis. This document provides a comprehensive overview of the molecular mechanism of TPO, details established experimental protocols for assessing its activity, and presents quantitative data on its inhibition. Furthermore, it visualizes the key pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action of Thyroid Peroxidase

Thyroid Peroxidase, a heme-containing glycoprotein located on the apical membrane of thyroid follicular cells, is indispensable for the synthesis of thyroxine (T4) and triiodothyronine (T3).[1][2] Its enzymatic function can be dissected into two critical, sequential reactions: the iodination of tyrosyl residues and the coupling of iodotyrosines.[3][4]

Iodination of Tyrosyl Residues

The process begins with the transport of iodide (I⁻) from the bloodstream into the thyroid follicular cell and then into the follicular lumen. At the apical membrane, TPO catalyzes the oxidation of iodide in the presence of hydrogen peroxide (H₂O₂), which acts as an oxidizing agent.[1] This reaction converts iodide into a reactive iodine species, likely atomic iodine (I) or iodinium (I⁺).[1] These reactive species then spontaneously iodinate specific tyrosine residues on thyroglobulin, a large glycoprotein scaffold, to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[5]

Coupling of Iodotyrosines

Following iodination, TPO catalyzes the coupling of these iodotyrosyl residues within the thyroglobulin molecule to form the thyroid hormones.[4] This involves the joining of two DIT molecules to form T4, or one MIT and one DIT molecule to form T3. This entire process is stimulated by Thyroid-Stimulating Hormone (TSH), which upregulates the expression of the TPO gene.[1][2]

The catalytic cycle of TPO involves the formation of an oxidized intermediate, Compound I, which exists in two forms: an oxoferryl porphyrin π-cation radical and an oxoferryl protein radical.[3] Evidence suggests that the porphyrin π-cation radical form is responsible for mediating both the iodination and coupling reactions.[3]

Signaling and Regulatory Pathways

The primary regulation of TPO activity is at the level of gene expression, which is controlled by the hypothalamic-pituitary-thyroid (HPT) axis. Thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates the pituitary gland to release Thyroid-Stimulating Hormone (TSH). TSH then binds to its receptor on the surface of thyroid follicular cells, initiating a signaling cascade that leads to the increased transcription of the TPO gene.

TSH_Signaling_Pathway cluster_pituitary Anterior Pituitary cluster_thyroid Thyroid Follicular Cell TSH TSH TSH_Receptor TSH Receptor TSH->TSH_Receptor Binds to G_Protein G Protein TSH_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates TPO_Gene TPO Gene CREB->TPO_Gene Upregulates Transcription Hypothalamus Hypothalamus (TRH release) Hypothalamus->TSH Stimulates Release Guaiacol_Assay_Workflow cluster_prep Preparation cluster_assay Assay Source Thyroid Tissue or Nthy-ori 3-1 Cells Homogenize Homogenization & Centrifugation Source->Homogenize Microsomes TPO-containing Microsomes Homogenize->Microsomes Mix Combine Buffer, Guaiacol, TPO, and Inhibitor Microsomes->Mix Add to Reaction Initiate Add H₂O₂ to Initiate Reaction Mix->Initiate Measure Spectrophotometry (Absorbance at 470 nm) Initiate->Measure

References

NTPO as a DNA Damage Inducing Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NTPO (Non-Thermal Plasma enhanced with Oxygen) as a potent DNA damage-inducing agent. This compound, an advanced form of non-thermal plasma (NTP), utilizes the addition of oxygen to amplify the generation of reactive oxygen species (ROS), leading to significant genotoxicity in cancer cells. This document details the core mechanisms of this compound-induced DNA damage, focusing on the generation of single-strand breaks and the subsequent cellular responses. Key signaling pathways, including the ATR-mediated cell cycle checkpoint and the PARP1-dependent base excision repair pathway, are elucidated. Furthermore, the guide outlines the progression from DNA damage to the induction of apoptosis via the intrinsic mitochondrial pathway. Comprehensive experimental protocols for cornerstone assays and quantitative data from studies on relevant cancer cell lines are presented to equip researchers with the necessary information for their own investigations.

Introduction

Non-thermal plasma (NTP) has emerged as a promising modality in cancer therapy due to its ability to selectively induce cell death in malignant cells. The therapeutic efficacy of NTP is largely attributed to the generation of a cocktail of reactive species. This compound represents a significant advancement in this technology, where the introduction of oxygen gas during plasma generation markedly increases the production of reactive oxygen species (ROS).[1] These highly reactive molecules are the primary mediators of this compound's cytotoxic effects, with cellular DNA being a principal target.

This guide focuses on the role of this compound as a DNA damage-inducing agent, providing a detailed examination of its mechanism of action, the cellular pathways it triggers, and the experimental methodologies used to study its effects.

Mechanism of this compound-Induced DNA Damage

The primary mechanism by which this compound induces DNA damage is through the generation of a high flux of ROS.[1] This oxidative stress leads to a variety of DNA lesions, with a predominant formation of single-strand breaks (SSBs).[2]

Reactive Oxygen Species (ROS) Generation

This compound treatment leads to a significant increase in intracellular ROS levels, approximately 2-3 fold greater than that induced by NTP alone in A549 lung cancer cells.[3] These ROS, including superoxide anions, hydroxyl radicals, and hydrogen peroxide, readily react with the deoxyribose-phosphate backbone and the bases of DNA, leading to strand breaks and base modifications.[4] The formation of 8-oxoguanine (8-OxoG), a marker of oxidative DNA damage, is observed in both the nucleus and cytoplasm of this compound-treated cells.[2]

dot graph NTPO_ROS_Generation { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

This compound [label="this compound Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxygen [label="Oxygen Gas (O2)", fillcolor="#F1F3F4", fontcolor="#202124"]; NTP [label="Non-Thermal Plasma", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Cellular DNA", fillcolor="#FBBC05", fontcolor="#202124"]; SSB [label="Single-Strand Breaks (SSBs)\n& Oxidized Bases (e.g., 8-OxoG)", fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> ROS; NTP -> this compound; Oxygen -> this compound; ROS -> DNA [label="Oxidative Attack"]; DNA -> SSB; }

Caption: this compound enhances ROS generation, leading to oxidative DNA damage.

Quantitative Analysis of this compound-Induced DNA Damage

The extent of DNA damage induced by this compound has been quantified in various cancer cell lines, primarily through the detection of phosphorylated histone H2AX (γH2AX) and the comet assay. γH2AX is a sensitive marker for DNA double-strand breaks, although it also accumulates at sites of single-strand break repair. The comet assay, particularly under alkaline conditions, allows for the visualization and quantification of both single and double-strand DNA breaks.

Table 1: Quantitative Analysis of DNA Damage Markers Post-NTPO Treatment

Cell LineTreatmentParameterFold Change vs. ControlReference
A549This compoundγH2AX Phosphorylation~2-fold > NTP[2]
SK-MEL-2This compoundγH2AX Phosphorylation~2-fold > NTP[2]
A549This compoundComet Assay (Tail Moment)~3-fold > NTP[2]
SK-MEL-2This compoundComet Assay (Tail Moment)~3-fold > NTP[2]

Note: The data presented are approximations derived from graphical representations in the cited literature.

Cellular Signaling Responses to this compound-Induced DNA Damage

Upon detection of DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR) to arrest the cell cycle and initiate repair. In the context of this compound-induced single-strand breaks, two key pathways are prominently activated: the ATR-mediated checkpoint and the PARP1-dependent base excision repair.

ATR-Mediated Cell Cycle Checkpoint

The presence of single-strand DNA breaks and stalled replication forks leads to the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[3] ATR, in turn, phosphorylates a cascade of downstream proteins, including Chk1, which orchestrates cell cycle arrest, providing time for DNA repair.[3]

ATR_Signaling This compound This compound ROS ROS This compound->ROS SSB Single-Strand Breaks ROS->SSB ATR ATR Activation SSB->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest

Caption: this compound-induced SSBs activate the ATR-Chk1 signaling pathway.

PARP1-Dependent Base Excision Repair (BER)

Poly(ADP-ribose) polymerase 1 (PARP1) is a key sensor of single-strand DNA breaks.[5] Upon binding to a break, PARP1 becomes activated and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins, including XRCC1, to the site of damage, facilitating the base excision repair (BER) pathway.[6] this compound-induced DNA lesions are primarily removed by BER.[3]

PARP1_Signaling SSB Single-Strand Break PARP1 PARP1 Activation SSB->PARP1 PAR PAR Synthesis PARP1->PAR XRCC1 XRCC1 Recruitment PAR->XRCC1 BER Base Excision Repair XRCC1->BER

Caption: PARP1-mediated signaling in response to single-strand breaks.

Induction of Apoptosis

If the DNA damage induced by this compound is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. Evidence strongly suggests that this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis.[6][7]

The Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular stress, such as DNA damage. This leads to changes in the mitochondrial outer membrane permeability, regulated by the Bcl-2 family of proteins. This compound treatment has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm.[7][8]

In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[9] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, including PARP.[7][10]

Intrinsic_Apoptosis cluster_0 DNA Damage Response cluster_1 Mitochondrial Events cluster_2 Caspase Cascade This compound This compound-induced DNA Damage Bax Bax Upregulation This compound->Bax Bcl2 Bcl-2 Downregulation This compound->Bcl2 Mito_Perm Mitochondrial Membrane Permeabilization Bax->Mito_Perm Bcl2->Mito_Perm CytC Cytochrome c Release Mito_Perm->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptotic pathway initiated by this compound.

Experimental Protocols

The following are detailed protocols for the key experiments used to assess this compound-induced DNA damage.

Alkaline Comet Assay

This assay is used to detect single and double-strand DNA breaks in individual cells.

Comet_Assay_Workflow start Cell Treatment with this compound harvest Harvest and Suspend Cells start->harvest embed Embed Cells in Low-Melting Point Agarose on a Slide harvest->embed lysis Cell Lysis in High Salt and Detergent Solution embed->lysis unwind DNA Unwinding in Alkaline Buffer (pH > 13) lysis->unwind electrophoresis Electrophoresis under Alkaline Conditions unwind->electrophoresis stain Stain DNA with a Fluorescent Dye (e.g., SYBR Green) electrophoresis->stain visualize Visualize and Quantify Comets using Fluorescence Microscopy stain->visualize end Data Analysis (Tail Moment, % DNA in Tail) visualize->end

Caption: Workflow for the alkaline comet assay.

Methodology:

  • Cell Preparation: Treat cells with this compound for the desired duration. Harvest cells and resuspend in PBS at a concentration of ~1x10^5 cells/mL.

  • Embedding: Mix the cell suspension with molten low-melting point agarose and pipette onto a specially coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage in the same alkaline buffer. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as SYBR Green I.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.[6][7]

γH2AX Immunofluorescence Staining

This method is used to visualize and quantify the formation of γH2AX foci at sites of DNA damage.

gH2AX_Workflow start Seed Cells on Coverslips and Treat with this compound fix Fix Cells with Paraformaldehyde (PFA) start->fix permeabilize Permeabilize Cells with a Detergent (e.g., Triton X-100) fix->permeabilize block Block Non-specific Binding with BSA or Serum permeabilize->block primary_ab Incubate with Primary Antibody (anti-γH2AX) block->primary_ab secondary_ab Incubate with Fluorescently-labeled Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei with DAPI secondary_ab->counterstain mount Mount Coverslips on Slides counterstain->mount visualize Image Foci using Fluorescence Microscopy mount->visualize

Caption: Workflow for γH2AX immunofluorescence staining.

Methodology:

  • Cell Culture and Treatment: Seed cells on glass coverslips and treat with this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS.

  • Permeabilization: Permeabilize the cell membranes with a detergent solution (e.g., 0.25% Triton X-100 in PBS) to allow antibody access to the nucleus.

  • Blocking: Incubate the cells in a blocking solution (e.g., 5% BSA in PBS) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (phosphorylated Ser139 of H2AX).

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.

  • Counterstaining and Mounting: Stain the nuclei with a DNA dye like DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.[11][12][13]

Conclusion

This compound is a potent inducer of DNA damage in cancer cells, acting primarily through the generation of high levels of reactive oxygen species. This leads to the formation of single-strand DNA breaks, which trigger the ATR-mediated cell cycle checkpoint and the PARP1-dependent base excision repair pathway. When the extent of DNA damage overwhelms the repair capacity of the cell, this compound effectively induces apoptosis through the intrinsic mitochondrial pathway. The detailed mechanisms and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound in oncology. Further investigation into the precise interplay of the signaling pathways and the in vivo efficacy of this compound will be crucial for its translation into clinical applications.

References

The Genesis of a Chelant: The Discovery and History of Nitrilotris(methylenephosphonic acid)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrilotris(methylenephosphonic acid), commonly referred to as NTMP or ATMP, has emerged as a cornerstone in various industrial and scientific applications, primarily owing to its exceptional chelating and antiscalant properties. This document provides an in-depth technical exploration of the discovery and historical development of this pivotal organophosphorus compound. We will delve into the seminal works that led to its synthesis, detail the experimental protocols of its early preparations, and present a chronological overview of its scientific and industrial journey.

Introduction

The field of aminophosphonic acids, structural analogs of amino acids where a carboxylic acid group is replaced by a phosphonic acid moiety, has burgeoned since the mid-20th century. These compounds exhibit a wide array of biological and chemical activities, making them valuable targets in medicinal chemistry and materials science. Among these, Nitrilotris(methylenephosphonic acid) holds a significant position due to its widespread use as a sequestering agent for polyvalent metal ions in applications ranging from industrial water treatment to detergents. This paper traces the origins of NTMP, providing a detailed account of its discovery and the evolution of its synthesis.

The Dawn of Aminophosphonates: Early Research

While the intensive investigation into aminophosphonic acids commenced later, early work in the 1950s laid the groundwork for this class of compounds. A notable publication by Petrov, Maklyaev, and Bliznyuk in 1959 in the "Journal of General Chemistry of the USSR" detailed the synthesis of various aminophosphonic acids, contributing to the fundamental understanding of their preparation. While not specifically focused on NTMP, this research was instrumental in developing the synthetic methodologies that would later be applied to its creation.

The Breakthrough: Moedritzer and Irani's Direct Synthesis

The definitive discovery and first detailed synthesis of Nitrilotris(methylenephosphonic acid) can be attributed to the work of Kurt Moedritzer and Riyad R. Irani at Monsanto Company. Their seminal paper, "The Direct Synthesis of α-Aminomethylphosphonic Acids. Mannich-Type Reactions with Orthophosphorous Acid," published in the Journal of Organic Chemistry in 1966, described a novel and efficient one-step synthesis.[1][2] This method, often referred to as the Moedritzer-Irani reaction, has become a fundamental process for the industrial production of NTMP and other aminophosphonates.[2]

The reaction involves the condensation of an amine (in this case, ammonia), formaldehyde, and orthophosphorous acid in an aqueous acidic medium. This one-pot synthesis proved to be a significant advancement, offering a more direct and economically viable route compared to previous multi-step methods for preparing similar compounds.

Industrial-Scale Production: The Knapsack AG Patent

Contemporaneous with the academic work of Moedritzer and Irani, the German company Knapsack Aktiengesellschaft was also pioneering the industrial production of NTMP. In 1966, they filed a patent for a "Process for the manufacture of nitrilo-tris-methylene phosphonic acid," which was granted in the United States in 1969 as US Patent 3,476,799. The inventors listed on this patent are Herbert Klesper, Helmut Knorre, and Rudolf F. W. Ratz.

This patent detailed a process suitable for large-scale manufacturing, reacting ammonia or an ammonium salt with formaldehyde and a trivalent phosphorus compound, such as phosphorus trichloride, in an aqueous solution. The ability to use readily available and cost-effective starting materials was a key factor in the commercial success of NTMP.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that defined the synthesis of Nitrilotris(methylenephosphonic acid).

Moedritzer and Irani's Laboratory Synthesis (1966)

The following protocol is an interpretation based on the general procedures described in their 1966 publication for the synthesis of aminomethylphosphonic acids.

Reactants:

  • Ammonia (or an ammonium salt)

  • Formaldehyde (formalin solution)

  • Orthophosphorous acid (H₃PO₃)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • A mixture of aqueous formaldehyde and orthophosphorous acid is prepared in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

  • The solution is acidified with concentrated hydrochloric acid.

  • Ammonia, in the form of an aqueous solution or a salt such as ammonium chloride, is added dropwise to the stirred, heated solution.

  • The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for several hours.

  • Upon cooling, Nitrilotris(methylenephosphonic acid) precipitates from the solution as a white, crystalline solid.

  • The product is isolated by filtration, washed with water, and then with a solvent like ethanol to remove any remaining impurities.

  • The final product is dried under vacuum.

Knapsack AG's Industrial Process (from US Patent 3,476,799)

This protocol is based on the examples provided in the patent, which emphasize the use of phosphorus trichloride as the phosphorus source.

Reactants:

  • Ammonia (gas or concentrated aqueous solution) or an ammonium salt (e.g., ammonium chloride)

  • Formaldehyde (aqueous solution, 30-37% by weight)

  • Phosphorus trichloride (PCl₃)

Procedure:

  • An aqueous solution of ammonia and formaldehyde is prepared in a reaction vessel.

  • Phosphorus trichloride is gradually added to the cooled solution (below 70 °C, preferably between 60-70 °C) with vigorous stirring. The PCl₃ hydrolyzes in situ to form phosphorous acid and hydrochloric acid.

  • After the addition of PCl₃ is complete and the evolution of hydrogen chloride has ceased, the reaction mixture is heated to a temperature between 70 °C and the boiling point of the mixture (preferably 100-110 °C) for a short period (30 minutes to 1 hour).

  • The mixture is then cooled to room temperature, which causes the Nitrilotris(methylenephosphonic acid) to precipitate.

  • The precipitated solid is isolated by filtration or centrifugation.

  • The product is washed and dried. The mother liquor, containing by-products such as aminomethylene phosphonic acid and amino-dimethylene phosphonic acid, can be recycled in subsequent batches.

Quantitative Data Summary

The following tables summarize the quantitative data reported in the early publications and patents, providing a comparative overview of the synthesis of Nitrilotris(methylenephosphonic acid).

ParameterMoedritzer & Irani (1966) - RepresentativeKnapsack AG (US Patent 3,476,799) - Example 1
Reactants & Molar Ratio
Ammonia (or equivalent)1~1 (from Ammonium Chloride)
Formaldehyde3~3
Phosphorous Source3 (Orthophosphorous Acid)~3 (Phosphorus Trichloride)
Reaction Conditions
Temperature (°C)Reflux (~100-110)<70 (PCl₃ addition), then 100-110
Reaction Time (hours)Several hours0.5 - 1 hour at final temperature
pHAcidicAt most 4
Yield
Reported Yield (%)High (specific value for NTMP not isolated)86% (referred to PCl₃)
PropertyValue
Chemical Formula C₃H₁₂NO₉P₃
Molecular Weight 299.05 g/mol
Appearance White crystalline solid
CAS Number 6419-19-8
Melting Point ~215 °C (decomposes)

Visualizing the Synthesis and Timeline

Synthesis Pathway of Nitrilotris(methylenephosphonic acid)

NTMP_Synthesis cluster_MI Moedritzer-Irani Synthesis cluster_K Knapsack AG Process Ammonia Ammonia (NH₃) Intermediate Intermediate Species (e.g., Schiff bases) Ammonia->Intermediate Reacts with Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Intermediate PhosphorousAcid Phosphorous Acid (H₃PO₃) PhosphorousAcid->Intermediate PCl3 Phosphorus Trichloride (PCl₃) PCl3->PhosphorousAcid Hydrolysis HCl HCl PCl3->HCl Water Water (H₂O) Water->PhosphorousAcid NTMP Nitrilotris(methylenephosphonic acid) N(CH₂PO₃H₂)₃ Intermediate->NTMP Condensation

Caption: Synthesis pathways for Nitrilotris(methylenephosphonic acid).

Historical Timeline of NTMP Discovery and Development

NTMP_Timeline node1959 1959 Petrov, Maklyaev, & Bliznyuk publish on aminophosphonic acid synthesis. node1966_MI 1966 Moedritzer & Irani publish the direct synthesis of NTMP. node1959->node1966_MI node1966_K 1966 Knapsack AG files a patent for the industrial production of NTMP. node1969 1969 US Patent 3,476,799 is granted to Knapsack AG. node1966_K->node1969 nodePresent Present Widespread industrial use as a chelating and antiscalant agent. node1969->nodePresent

Caption: A timeline of key events in the history of NTMP.

Conclusion

The discovery and development of Nitrilotris(methylenephosphonic acid) in the mid-1960s, spearheaded by the independent yet concurrent efforts of researchers at Monsanto and Knapsack AG, marked a significant milestone in the field of organophosphorus chemistry. The elegant and efficient one-pot synthesis developed by Moedritzer and Irani, along with the robust industrial process patented by Knapsack AG, paved the way for the large-scale production and widespread application of this versatile chelating agent. The foundational work of these pioneers continues to underpin the use of NTMP in numerous industrial processes, highlighting the enduring impact of their scientific and technological contributions. This guide has provided a comprehensive overview of this history, offering valuable insights for researchers and professionals in the field.

References

In-Depth Technical Guide on the Chemical Properties and Biological Activity of Nitrilotris(methylenephosphonic acid) (NTPO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrilotris(methylenephosphonic acid), commonly referred to as NTPO or ATMP, is a potent aminophosphonic acid. While extensively utilized in industrial applications as a chelating agent and antiscalant, recent research has unveiled its significant biological activity as a DNA damaging agent. This property has garnered interest within the scientific and drug development communities for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action as a DNA damaging agent, and detailed experimental protocols for its study.

Chemical and Physical Properties of this compound

This compound is a crystalline powder that is soluble in water. Its chemical structure features a central nitrogen atom bonded to three methylenephosphonic acid groups, which are responsible for its strong chelating properties. The trisodium salt of this compound is also commonly used in research and is commercially available.

PropertyValue
Chemical Name Nitrilotris(methylenephosphonic acid)
Synonyms ATMP, NTMP, Tris(phosphonomethyl)amine
Molecular Formula C₃H₁₂NO₉P₃
Molecular Weight 299.05 g/mol
CAS Number 6419-19-8
Appearance White crystalline powder
Melting Point ~215 °C (decomposes)
Solubility Soluble in water
pKa Not explicitly found in search results.

Table 1: Physical and Chemical Properties of Nitrilotris(methylenephosphonic acid) (this compound)

PropertyValue
Chemical Name Nitrilotris(methylenephosphonic acid), trisodium salt
Molecular Formula C₃H₉NNa₃O₉P₃
Molecular Weight 365.04 g/mol
CAS Number 20592-85-2
Appearance White powder

Table 2: Properties of this compound, Trisodium Salt

Synthesis of Nitrilotris(methylenephosphonic acid)

The synthesis of this compound is typically achieved through a Mannich-type reaction involving ammonia, formaldehyde, and phosphorous acid.

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

  • Ammonia solution (25%)

  • Formaldehyde solution (37%)

  • Phosphorous acid (H₃PO₃)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a solution of phosphorous acid in deionized water is prepared.

  • Ammonia solution is added dropwise to the phosphorous acid solution while maintaining the temperature below 30°C.

  • Formaldehyde solution is then added slowly to the mixture, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, the reaction mixture is heated to reflux (approximately 100-110°C) and maintained for several hours.

  • The reaction is monitored for the consumption of starting materials.

  • Upon completion, the solution is cooled to room temperature, and hydrochloric acid is added to precipitate the this compound.

  • The precipitated white solid is collected by filtration, washed with cold deionized water, and dried under vacuum to yield pure Nitrilotris(methylenephosphonic acid).

Note: This is a generalized protocol. Specific molar ratios, reaction times, and purification methods may vary and should be optimized for desired yield and purity.

Mechanism of Action: DNA Damage and Cell Cycle Checkpoint Activation

This compound exerts its biological effects by inducing genomic DNA damage, primarily in the form of single-strand breaks. This damage triggers a cellular response orchestrated by the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response (DDR).

This compound-Induced DNA Damage Response Pathway

Upon this compound-induced DNA single-strand breaks, the ATR signaling pathway is activated. This leads to the phosphorylation and activation of downstream effector proteins, most notably the checkpoint kinase 1 (CHK1). Activated CHK1 then phosphorylates a series of substrates that ultimately lead to cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is too extensive to be repaired, this pathway can trigger apoptosis (programmed cell death).

NTPO_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_effect Cellular Effect cluster_pathway Signaling Pathway This compound This compound DNA_SSB DNA Single-Strand Breaks This compound->DNA_SSB ATR ATR (Ataxia Telangiectasia and Rad3-related protein) DNA_SSB->ATR activates CHK1 CHK1 (Checkpoint Kinase 1) ATR->CHK1 phosphorylates & activates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest Apoptosis Apoptosis CHK1->Apoptosis can lead to DNARepair DNA Repair CellCycleArrest->DNARepair allows time for

This compound-Induced DNA Damage Response Pathway.

Experimental Protocols for Detecting this compound-Induced DNA Damage

The following are detailed protocols for two key experiments used to quantify the DNA damage induced by this compound: the Comet Assay and γH2AX Immunofluorescence.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • This compound solution of desired concentrations

  • Cultured cells (e.g., A549 human lung carcinoma)

  • Phosphate-buffered saline (PBS)

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Microscope slides

  • Coverslips

Procedure:

  • Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours). A negative control (untreated cells) and a positive control (e.g., H₂O₂) should be included.

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow to dry.

  • Cell Encapsulation: Harvest and resuspend treated cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) and pipette onto the pre-coated slides. Cover with a coverslip and solidify at 4°C for 10 minutes.

  • Lysis: Remove coverslips and immerse slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis: Immerse slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding. Perform electrophoresis at ~25V and ~300mA for 20-30 minutes at 4°C.

  • Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Data Analysis: Capture images of the "comets" and analyze using appropriate software to quantify the extent of DNA damage (e.g., tail moment).

Comet_Assay_Workflow start Start cell_treatment 1. Cell Treatment with this compound start->cell_treatment slide_prep 2. Slide Preparation (NMPA coating) cell_treatment->slide_prep cell_encap 3. Cell Encapsulation in LMPA slide_prep->cell_encap lysis 4. Lysis cell_encap->lysis electrophoresis 5. Alkaline Unwinding & Electrophoresis lysis->electrophoresis neutralization 6. Neutralization electrophoresis->neutralization staining 7. DNA Staining neutralization->staining analysis 8. Visualization & Analysis staining->analysis end End analysis->end

Comet Assay Experimental Workflow.
γH2AX Immunofluorescence Assay

This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks, although it is also associated with the processing of single-strand breaks.

Materials:

  • This compound solution of desired concentrations

  • Cultured cells grown on coverslips

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX (e.g., mouse monoclonal)

  • Secondary antibody: fluorescently-labeled anti-mouse IgG

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Treatment: Seed cells on coverslips in a multi-well plate and allow them to attach. Treat cells with this compound at various concentrations and for different time points.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number and intensity of γH2AX foci per nucleus.

gH2AX_Workflow start Start cell_treatment 1. Cell Treatment with this compound (on coverslips) start->cell_treatment fixation 2. Fixation (Paraformaldehyde) cell_treatment->fixation permeabilization 3. Permeabilization (Triton X-100) fixation->permeabilization blocking 4. Blocking (BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation (anti-γH2AX) blocking->primary_ab secondary_ab 6. Secondary Antibody Incubation (Fluorescently-labeled) primary_ab->secondary_ab mounting 7. Counterstaining & Mounting (DAPI) secondary_ab->mounting analysis 8. Imaging & Foci Quantification mounting->analysis end End analysis->end

γH2AX Immunofluorescence Workflow.

Data Presentation and Interpretation

Quantitative data from the comet assay (e.g., percentage of DNA in the tail, tail moment) and γH2AX immunofluorescence (e.g., number of foci per cell) should be presented in clearly structured tables and graphs to allow for easy comparison between different treatment conditions (e.g., this compound concentrations and exposure times).

This compound ConcentrationExposure Time (hours)Mean Tail Moment (± SD)Mean γH2AX Foci per Cell (± SD)
Control24Insert ValueInsert Value
X µM2Insert ValueInsert Value
X µM8Insert ValueInsert Value
X µM24Insert ValueInsert Value
Y µM2Insert ValueInsert Value
Y µM8Insert ValueInsert Value
Y µM24Insert ValueInsert Value

Table 3: Example of Quantitative Data Summary for this compound-Induced DNA Damage. Note: Values are placeholders and should be replaced with experimental data.

An increase in the tail moment in the comet assay and the number of γH2AX foci with increasing this compound concentration and exposure time would indicate a dose- and time-dependent induction of DNA damage.

Conclusion and Future Directions

Nitrilotris(methylenephosphonic acid) is a compound with well-defined chemical properties and a significant biological activity as a DNA damaging agent. Its ability to induce single-strand breaks and activate the ATR-Chk1 signaling pathway makes it a compound of interest for further investigation in the context of drug development, particularly for cancer therapy. The detailed experimental protocols provided in this guide offer a robust framework for researchers to study the genotoxic effects of this compound and to explore its therapeutic potential. Future research should focus on elucidating the precise molecular interactions of this compound with DNA, further characterizing its effects on different cell types, and evaluating its efficacy and safety in preclinical models.

The Impact of Non-Thermal Plasma-Activated Oxygen (NTPO) on Genomic DNA Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Non-Thermal Plasma-activated Oxygen (NTPO) on the integrity of genomic DNA. This compound, a reactive species-rich environment generated by the interaction of non-thermal plasma with oxygen, has emerged as a potent inducer of DNA damage, with significant implications for cancer therapy and other biomedical applications. This document summarizes the current understanding of this compound-induced DNA lesions, details the experimental protocols for their detection and quantification, and explores the cellular signaling pathways activated in response to this compound-mediated DNA damage. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension.

Introduction to this compound and its Genotoxic Effects

Non-thermal plasma (NTP) is an ionized gas that can be generated at near room temperature, making it suitable for biomedical applications. When oxygen is introduced into the NTP environment, a highly reactive milieu known as this compound is created, rich in reactive oxygen species (ROS). These species are known to interact with biological molecules, including genomic DNA, leading to a range of damaging effects.

Current research indicates that this compound is a more potent inducer of DNA damage compared to NTP generated with inert gases like helium. The primary types of DNA damage induced by this compound include single-strand breaks (SSBs) and oxidative base modifications, most notably the formation of 8-oxo-7,8-dihydroguanine (8-oxoguanine or 8-oxoG).[1]

Quantitative Analysis of this compound-Induced DNA Damage

The genotoxic effects of this compound have been quantified using various cellular and molecular biology techniques. The following tables summarize the key quantitative findings from comparative studies between this compound and NTP. It is important to note that dose-response and time-course data for this compound are still emerging, and the presented data is based on initial comparative analyses.

Table 1: Comparative Analysis of DNA Damage Markers Induced by NTP and this compound

DNA Damage MarkerFold Increase (this compound vs. NTP)Cell Lines StudiedReference
γH2AX Phosphorylation~2-fold strongerA549, SK-MEL2[1]
Comet Nuclei (Alkaline)~3-fold moreA549, SK-MEL2[1]

Table 2: Types of DNA Breaks Induced by this compound

Comet Assay ConditionPredominant DNA Break Type DetectedObservationReference
AlkalineSingle- and Double-Strand BreaksSignificant DNA fragmentation observed[1]
NeutralDouble-Strand BreaksNo significant DNA fragmentation observed[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced DNA damage. These protocols are intended as a guide and may require optimization based on specific cell types and experimental setups.

Generation of this compound for Cell Culture Treatment

A definitive, standardized protocol for this compound generation for cell culture is not yet universally established. However, a general experimental setup can be described.

NTPO_Generation Gas_Cylinder Helium/Argon Cylinder Gas_Mixer Gas Mixer Gas_Cylinder->Gas_Mixer Oxygen_Cylinder Oxygen Cylinder Oxygen_Cylinder->Gas_Mixer Flow_Controller Mass Flow Controller Gas_Mixer->Flow_Controller Plasma_Device NTP Device (e.g., Plasma Jet) Flow_Controller->Plasma_Device Cell_Culture Cell Culture Dish Plasma_Device->Cell_Culture This compound Exposure Power_Supply High Voltage Power Supply Power_Supply->Plasma_Device

A general workflow for generating and applying this compound to cell cultures.

Protocol:

  • Gas Supply: A carrier gas, typically helium or argon, is mixed with a controlled percentage of oxygen. The precise mixing ratio is a critical parameter for optimization.

  • Flow Control: The gas mixture is passed through a mass flow controller to ensure a stable and reproducible flow rate into the NTP device.

  • Plasma Generation: A high-voltage power supply is used to generate the non-thermal plasma jet or dielectric barrier discharge (DBD).

  • Cell Exposure: The nozzle of the plasma device is positioned at a fixed distance from the surface of the cell culture medium. The duration of exposure constitutes the "dose" of this compound.

  • Control Groups: Control groups should include untreated cells and cells exposed to the gas mixture without plasma ignition.

Alkaline Comet Assay for DNA Strand Break Detection

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. The alkaline version is used to detect both single- and double-strand breaks.

Comet_Assay_Workflow Start This compound-Treated Cells Harvest Harvest & Resuspend Cells Start->Harvest Mix Mix with Low-Melting Point Agarose Harvest->Mix Layer Layer on Agarose-Coated Slide Mix->Layer Lysis Cell Lysis (High Salt & Detergent) Layer->Lysis Unwinding Alkaline Unwinding (pH > 13) Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Neutralization Neutralization Electrophoresis->Neutralization Stain Stain with DNA Dye (e.g., SYBR Green) Neutralization->Stain Visualize Visualize by Fluorescence Microscopy Stain->Visualize Analyze Image Analysis (Quantify Tail Moment) Visualize->Analyze

Workflow for the alkaline comet assay to detect DNA strand breaks.

Protocol:

  • Cell Preparation: Harvest this compound-treated and control cells and resuspend them in a buffered solution at a concentration of approximately 1 x 10^5 cells/mL.

  • Embedding in Agarose: Mix the cell suspension with molten low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

  • Lysis: Immerse the slides in a chilled lysis solution (high salt and detergent) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Incubate the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Perform electrophoresis under alkaline conditions. The negatively charged, fragmented DNA will migrate towards the anode, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as SYBR Green I or propidium iodide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like the tail moment.[2][3]

Immunofluorescence Staining for γH2AX Foci

Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks and is also observed with extensive single-strand breaks.

Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.3% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking solution, such as 5% bovine serum albumin (BSA) in PBS.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX (e.g., mouse monoclonal anti-γH2AX) diluted in blocking buffer, typically overnight at 4°C.[4][5][6][7]

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an antifade mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.[4][7]

Detection of 8-Oxoguanine (8-oxoG)

8-oxoG is a common marker of oxidative DNA damage. It can be detected by immunofluorescence or quantified using an ELISA-based method.

Immunofluorescence Protocol:

  • Cell Preparation and Fixation: Follow the same initial steps as for γH2AX staining.

  • DNA Denaturation: Treat the fixed and permeabilized cells with 2N HCl to denature the DNA, exposing the 8-oxoG bases. Neutralize with a Tris-based buffer.

  • Blocking and Antibody Incubation: Block non-specific binding and incubate with a primary antibody specific for 8-oxoG. Follow with a fluorescently labeled secondary antibody.

  • Imaging: Visualize and quantify the 8-oxoG signal within the nuclei.

ELISA Protocol:

  • DNA Extraction and Digestion: Extract genomic DNA from this compound-treated and control cells. Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.

  • ELISA: Use a competitive ELISA kit for 8-oxoG quantification. In this assay, free 8-oxoG in the sample competes with 8-oxoG coated on the plate for binding to a specific antibody.

  • Detection and Quantification: The amount of antibody bound to the plate is detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which produces a colorimetric signal. The intensity of the signal is inversely proportional to the amount of 8-oxoG in the sample.[8]

Signaling Pathways in this compound-Induced DNA Damage Response

The induction of DNA damage by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). While the complete this compound-specific DDR is still under investigation, current evidence points to the activation of the ATR-Chk1 pathway, which is typically associated with the response to single-strand breaks and replication stress. The involvement of PARP1, a key enzyme in the repair of single-strand breaks, is also indicated.

NTPO_DDR_Pathway cluster_0 This compound Exposure cluster_1 DNA Damage cluster_2 Damage Sensing and Signaling cluster_3 Cellular Outcomes This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS SSB Single-Strand Breaks (SSBs) ROS->SSB Base_Damage Oxidative Base Damage (e.g., 8-oxoG) ROS->Base_Damage PARP1 PARP1 SSB->PARP1 Activation ATR ATR SSB->ATR Activation DNA_Repair DNA Repair (BER, SSBR) Base_Damage->DNA_Repair via BER PARP1->DNA_Repair Recruitment of repair factors Apoptosis Apoptosis PARP1->Apoptosis Inhibition enhances Chk1 Chk1 ATR->Chk1 Phosphorylation & Activation Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest Chk1->Apoptosis If damage is severe

A putative signaling pathway for the this compound-induced DNA damage response.

Pathway Description:

  • Damage Induction: this compound generates a high concentration of ROS, which leads to the formation of SSBs and oxidative base lesions like 8-oxoG.

  • Damage Sensing: SSBs are recognized and bound by Poly (ADP-ribose) polymerase 1 (PARP1). The exposed single-stranded DNA also leads to the recruitment and activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.

  • Signal Transduction: Activated PARP1 initiates the recruitment of Base Excision Repair (BER) and Single-Strand Break Repair (SSBR) proteins. Activated ATR phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[4][9]

  • Cellular Response: Activated Chk1 mediates cell cycle arrest to allow time for DNA repair. If the damage is too extensive to be repaired, Chk1 can contribute to the induction of apoptosis. Pharmacological inhibition of PARP1 has been shown to enhance this compound-induced apoptosis, suggesting a role for PARP1-mediated repair in cell survival.

Conclusion and Future Directions

This compound is a potent inducer of genomic DNA damage, primarily causing single-strand breaks and oxidative base lesions. This technical guide has provided an overview of the current knowledge, including quantitative data, experimental protocols, and the implicated signaling pathways.

For researchers and drug development professionals, this compound presents a promising avenue for inducing targeted cell death, particularly in cancer therapy. Future research should focus on:

  • Establishing standardized protocols for this compound generation and dosimetry.

  • Conducting comprehensive dose-response and time-course studies to fully characterize the kinetics of DNA damage and repair.

  • Elucidating the complete signaling network of the this compound-induced DNA damage response, including the potential involvement of the ATM-Chk2 pathway.

  • Investigating the synergistic effects of this compound with conventional chemotherapeutics and targeted inhibitors of DNA repair pathways.

A deeper understanding of the molecular mechanisms underlying this compound's effects on DNA integrity will be crucial for its successful translation into clinical applications.

References

Foundational Research on Nitrilotris(methylenephosphonic acid): A Technical Guide for Scientific and Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrilotris(methylenephosphonic acid), commonly known as NTMP or Aminotris(methylenephosphonic acid) (ATMP), is a versatile chelating agent with a growing profile of interest beyond its established industrial applications. This technical guide provides a comprehensive overview of the foundational research on NTMP, with a focus on its potential relevance to the fields of scientific research and drug development. The document details its physicochemical properties, synthesis and purification methods, and known biological interactions. Particular emphasis is placed on its strong chelating properties, which are central to its current and potential future applications. While direct roles in drug delivery and signaling pathways are still emerging areas of research, this guide consolidates the existing knowledge to provide a solid foundation for further investigation by researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

NTMP is a phosphonic acid with the chemical formula N(CH₂PO₃H₂)₃.[1] It is structurally related to the chelating agent nitrilotriacetic acid (NTA).[2] The presence of three phosphonic acid groups confers strong metal-chelating properties.[1]

Table 1: Physicochemical Properties of Nitrilotris(methylenephosphonic acid)

PropertyValueReference(s)
IUPAC Name [Nitrilotris(methylene)]tris(phosphonic acid)[2]
Synonyms Aminotris(methylenephosphonic acid), ATMP[2]
CAS Number 6419-19-8[2]
Molecular Formula C₃H₁₂NO₉P₃[1]
Molecular Weight 299.05 g/mol [3]
Appearance Colorless solid; often available as a liquid solution[2][4]
Melting Point ~215 °C (decomposes)[5]
Water Solubility 1000 mg/mL at 25 °C[1]
pKa values pKa₁: 0.56 (Predicted), pKa₅: 7.47, pKa₆: 14.1[6]
LogP -7.2[1]

Synthesis and Purification

Synthesis Protocol: Mannich-Type Reaction

NTMP is typically synthesized via a Mannich-type reaction involving ammonia, formaldehyde, and phosphorous acid.[1] A common industrial method utilizes phosphorus trichloride as the source of phosphorous acid.[7]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of ammonium chloride, an aqueous solution of phosphorous acid (or phosphorus trichloride), and water is prepared.[7][8] The molar ratio of ammonia (or ammonium salt) to formaldehyde to the phosphorus compound is approximately 1:3:3.[7]

  • Initial Heating: The mixture is heated to 60-70 °C with continuous stirring until all solids are dissolved.[8]

  • Formaldehyde Addition: An aqueous solution of formaldehyde (e.g., 37% by weight) is added dropwise to the reaction mixture.[7][8] The temperature is controlled and maintained between 90-105 °C during the addition.[8] If phosphorus trichloride is used, the temperature is maintained between 60-70 °C during the addition, and the evolved hydrogen chloride is continuously removed.[7]

  • Reaction and Insulation: After the complete addition of formaldehyde, the reaction mixture is insulated and maintained at a temperature of 90-105 °C for 1.5 to 3 hours to ensure the reaction goes to completion.[8] Throughout the reaction, the pH should be maintained at or below 4.[7]

  • Distillation and Cooling: The reaction mixture is then transferred to a distillation kettle and slowly heated to 110-120 °C to remove any unreacted starting materials.[8]

  • Crystallization and Isolation: The reaction mixture is cooled to room temperature, which causes the NTMP to precipitate as a crystalline solid.[7]

  • Filtration and Drying: The precipitated NTMP is isolated by filtration, washed with water, and then dried to yield the final product.[7]

Purification Protocol: Recrystallization

Purification of crude NTMP can be achieved through recrystallization to remove impurities.

Experimental Protocol:

  • Dissolution: The crude NTMP solid is dissolved in a minimal amount of hot aqueous base, such as ammonium hydroxide, to form the corresponding salt.[9]

  • Acidification: The resulting solution is then poured into a refluxing mineral acid, such as 3N HCl, with vigorous stirring. This will cause the NTMP to precipitate out of the solution.[9]

  • Refluxing: The suspension is maintained at reflux for a period of time (e.g., 1 hour) to facilitate the removal of certain impurities.[9]

  • Cooling and Crystallization: The mixture is then cooled, allowing for the complete crystallization of the purified NTMP.[9]

  • Isolation and Washing: The purified crystals are collected by vacuum filtration, washed with cold water to remove any remaining acid and soluble impurities, and then dried.[9] The purity can be assessed by techniques such as ³¹P-NMR.[9]

Mechanism of Action and Biological Activity

The primary mechanism of action of NTMP is its ability to act as a potent chelating agent for a wide range of metal ions. This property is the basis for its industrial applications as a scale and corrosion inhibitor.[10] In a biological context, this chelation ability can influence the activity of metalloenzymes and other metal-dependent cellular processes.

Chelation and Metal Ion Binding

NTMP forms stable complexes with various divalent and trivalent metal ions. The stability of these complexes is a critical factor in its potential biological effects.

Table 2: Stability Constants (log K) of NTMP with Various Metal Ions

Metal Ionlog KReference(s)
Ca²⁺ 6.1 - 7.2[11]
Mg²⁺ 5.3[11]
Zn²⁺ 13.5[10]
Fe³⁺ > 20[10]
Cu²⁺ 15.6[10]
Cd²⁺ 10.9[10]

Note: Stability constants can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Chelation_Process NTMP NTMP (Nitrilotris(methylenephosphonic acid)) Complex Stable Metal-NTMP Complex NTMP->Complex Chelation Metal Metal Ion (e.g., Ca²⁺, Fe³⁺, Zn²⁺) Metal->Complex

Chelation of a metal ion by NTMP to form a stable complex.
Biological Effects of Aminophosphonates

While research specifically on the drug development applications of NTMP is limited, the broader class of aminophosphonates has been investigated for various biological activities. These compounds are structural analogues of amino acids and can act as enzyme inhibitors.[12]

  • Enzyme Inhibition: Aminophosphonates have been shown to inhibit various enzymes, including proteases and those involved in amino acid metabolism.[12] This inhibitory activity is often attributed to their ability to mimic the transition state of enzymatic reactions.

  • Anticancer and Antimicrobial Activity: Some aminophosphonate derivatives have demonstrated anticancer, anti-HIV, and antimicrobial properties in preclinical studies.[12]

  • Bone Targeting: The phosphonate groups in NTMP have a strong affinity for hydroxyapatite, the primary mineral component of bone.[13] This property is exploited in bisphosphonate drugs (a related class of compounds) for the treatment of bone disorders like osteoporosis. This suggests that NTMP could potentially be used as a bone-targeting moiety for the delivery of therapeutic agents.

Bone_Targeting_Concept cluster_drug Bone-Targeting Drug Conjugate NTMP NTMP (Targeting Moiety) Linker Linker NTMP->Linker Bone Bone Surface (Hydroxyapatite) NTMP->Bone Binding via Phosphonate Groups Drug Therapeutic Agent Linker->Drug

Conceptual diagram of NTMP as a bone-targeting agent.
Potential Interaction with Bone Metabolism

Given the affinity of phosphonates for bone, NTMP may influence the activity of bone cells, namely osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). Bisphosphonates are known to inhibit osteoclast activity, leading to a decrease in bone resorption.[13] It is plausible that NTMP could exert similar effects.

Bone_Resorption_Inhibition NTMP NTMP Osteoclast Osteoclast NTMP->Osteoclast Potential Inhibition BoneResorption Bone Resorption Osteoclast->BoneResorption Mediates MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to adhere. B 2. Treat cells with various concentrations of NTMP. A->B C 3. Incubate for a defined period (e.g., 24, 48, 72 hours). B->C D 4. Add MTT reagent to each well and incubate for 4 hours. C->D E 5. Add solubilization solution to dissolve formazan crystals. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F Resazurin_Assay_Workflow A 1. Plate cells in an opaque-walled 96-well plate and allow to attach. B 2. Expose cells to different concentrations of NTMP. A->B C 3. Incubate for the desired duration of exposure. B->C D 4. Add Resazurin solution to each well. C->D E 5. Incubate for 1-4 hours at 37°C. D->E F 6. Measure fluorescence (Ex: 560 nm, Em: 590 nm). E->F

References

The Impact of NTPO on Base Excision Repair (BER) Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-thermal plasma (NTP) and its oxygen-enhanced counterpart, NTPO, are emerging as promising modalities in various biomedical applications, including cancer therapy. Their therapeutic efficacy is partly attributed to the induction of cellular apoptosis, a process intricately linked to DNA damage and the subsequent activation of repair pathways. This technical guide provides an in-depth analysis of the impact of this compound on the Base Excision Repair (BER) pathway, a critical cellular mechanism for repairing oxidative DNA damage and single-strand breaks. This document outlines the mechanisms of this compound-induced DNA damage, details the BER pathway's response, presents quantitative data on the effects of this compound, provides detailed experimental protocols for assessing this damage, and discusses the implications for drug development.

Introduction to Base Excision Repair (BER)

The Base Excision Repair (BER) pathway is a vital cellular defense mechanism responsible for identifying and correcting small, non-helix-distorting base lesions that arise from endogenous and exogenous sources.[1] These lesions include oxidized bases, alkylated bases, and deaminated bases.[1] The integrity of the genome is paramount for normal cellular function, and defects in BER are associated with a range of pathologies, including cancer and neurodegenerative diseases.

The BER pathway is initiated by a class of enzymes known as DNA glycosylases, which recognize and excise the damaged base by cleaving the N-glycosidic bond, leaving an apurinic/apyrimidinic (AP) site.[1] This AP site is then processed by an AP endonuclease, which cleaves the phosphodiester backbone. The resulting gap is filled by a DNA polymerase and the final nick is sealed by a DNA ligase, restoring the original DNA sequence.[1]

This compound-Induced DNA Damage: The Genesis of BER Activation

This compound, through the generation of reactive oxygen and nitrogen species (RONS), induces a specific spectrum of DNA damage that primarily activates the BER pathway.[2] The key types of this compound-induced DNA damage relevant to BER are:

  • Oxidative Base Lesions: this compound generates a flux of RONS that readily oxidize DNA bases. One of the most common and mutagenic oxidative lesions is 8-oxoguanine (8-oxoG) . If left unrepaired, 8-oxoG can mispair with adenine during DNA replication, leading to G:C to T:A transversions.

  • Single-Strand Breaks (SSBs): The reactive species produced by this compound can also directly attack the phosphodiester backbone of DNA, leading to the formation of single-strand breaks. While not a base lesion, SSBs are also repaired through a pathway that shares components with BER.

The induction of these specific lesions by this compound serves as a direct trigger for the activation of the BER pathway to maintain genomic integrity.

The Mechanism of this compound's Impact on the BER Pathway

The impact of this compound on the BER pathway is a direct consequence of the types of DNA damage it induces. The repair of this compound-induced 8-oxoG lesions proceeds through the canonical BER pathway:

  • Recognition and Excision of 8-oxoG: The DNA glycosylase 8-oxoguanine glycosylase (OGG1) specifically recognizes and binds to the 8-oxoG lesion. OGG1 then cleaves the N-glycosidic bond, removing the damaged base and creating an AP site.

  • Incision of the AP Site: AP Endonuclease 1 (APE1) recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion, generating a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) moiety.

  • Gap Filling and dRP Removal: DNA Polymerase Beta (Pol β) fills the single-nucleotide gap by incorporating the correct nucleotide (cytosine). Pol β also possesses a dRP-lyase activity that removes the 5'-dRP remnant.

  • Ligation: The final nick in the DNA backbone is sealed by DNA Ligase III in complex with its cofactor XRCC1 , completing the repair process.

The generation of single-strand breaks by this compound also engages components of the BER machinery for their resolution, often involving APE1 for end processing, Pol β for gap filling, and DNA Ligase III/XRCC1 for ligation.

Quantitative Data on this compound's Effects

Quantitative analysis from studies on this compound reveals its potent DNA-damaging capabilities, which consequently stimulate the BER pathway. The following table summarizes the key quantitative findings from a comparative study between NTP and this compound.

ParameterNTPThis compoundFold Change (this compound vs. NTP)Reference
γH2AX Phosphorylation Baseline~2-fold > NTP~2x
Comet Nuclei (Alkaline Comet Assay) Baseline~3-fold > NTP~3x
  • γH2AX Phosphorylation: γH2AX is a marker for DNA double-strand breaks, but its phosphorylation can also be observed in response to extensive single-strand breaks and replication stress, which are induced by this compound. The approximate 2-fold increase in γH2AX phosphorylation suggests a significantly higher level of DNA damage signaling initiated by this compound compared to NTP.

  • Comet Nuclei: The alkaline comet assay detects both single and double-strand DNA breaks. The approximate 3-fold increase in comet nuclei indicates a substantial increase in DNA fragmentation in cells treated with this compound.

Detailed Experimental Protocols

The assessment of this compound's impact on DNA and the BER pathway relies on specific and sensitive experimental techniques. Below are detailed methodologies for the key experiments cited.

Alkaline Comet Assay for Detection of DNA Single-Strand Breaks

The alkaline comet assay is a single-cell gel electrophoresis technique used to detect DNA strand breaks.

Materials:

  • Fully frosted microscope slides

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Cell scrapers

  • Microcentrifuge tubes

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest cells treated with this compound, NTP, or a control. Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMPA. Allow to solidify.

  • Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 90 µL of 0.5% LMPA (at 37°C). Pipette the mixture onto the pre-coated slide and cover with a coverslip. Allow to solidify on ice for 10 minutes.

  • Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.

  • Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently remove the slides from the tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.

  • Staining and Visualization: Stain the slides with a DNA-intercalating dye. Visualize the "comets" using a fluorescence microscope. The migration of fragmented DNA away from the nucleus forms a comet-like tail.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software.

Immunofluorescence for 8-oxoguanine (8-oxoG) and γH2AX

Immunofluorescence allows for the in-situ visualization and quantification of specific DNA lesions and damage response proteins.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibodies (anti-8-oxoG and anti-phospho-H2AX [Ser139])

  • Fluorescently-labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound, NTP, or a control.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary antibodies (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the appropriate fluorescently-labeled secondary antibodies (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of 8-oxoG and the number of γH2AX foci per nucleus using image analysis software.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's impact on BER is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

NTPO_BER_Pathway cluster_this compound This compound Treatment cluster_Cell Cellular Environment cluster_BER Base Excision Repair Pathway This compound This compound RONS Reactive Oxygen & Nitrogen Species (RONS) This compound->RONS generates DNA Genomic DNA RONS->DNA oxidizes Guanine to 8-oxoG & causes SSBs OGG1 OGG1 DNA->OGG1 recognizes & excises 8-oxoG (creates AP site) APE1 APE1 OGG1->APE1 incises AP site PolB Pol β APE1->PolB fills gap & removes dRP LIG3 LIG3/XRCC1 PolB->LIG3 seals nick Repaired_DNA Repaired DNA LIG3->Repaired_DNA

Caption: this compound-induced BER pathway for 8-oxoG repair.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays DNA Damage Assessment cluster_analysis Data Analysis start Cells in Culture treatment This compound Treatment start->treatment comet Alkaline Comet Assay treatment->comet if Immunofluorescence (8-oxoG, γH2AX) treatment->if comet_analysis Quantify Comet Tails (SSBs) comet->comet_analysis if_analysis Quantify Foci/Intensity (8-oxoG, γH2AX) if->if_analysis

Caption: Workflow for assessing this compound-induced DNA damage.

Implications for Drug Development

The understanding of this compound's interaction with the BER pathway has significant implications for drug development, particularly in the field of oncology.

  • Synergistic Therapeutic Strategies: this compound's ability to induce high levels of oxidative DNA damage suggests that it could be used in combination with inhibitors of the BER pathway. By blocking the repair of this compound-induced lesions, the cytotoxic effects of the treatment could be significantly enhanced, leading to more effective tumor cell killing.

  • Targeting BER in Cancer: Many cancer cells already exhibit deficiencies in other DNA repair pathways, making them more reliant on BER for survival. Targeting BER with specific inhibitors in conjunction with this compound treatment could represent a synthetic lethal approach to cancer therapy.

  • Biomarker Development: The levels of 8-oxoG and the activation of BER pathway components could serve as biomarkers to monitor the efficacy of this compound-based therapies. An increase in these markers would indicate successful target engagement and DNA damage induction.

  • Development of Novel BER Inhibitors: The exploration of this compound as a DNA-damaging agent highlights the need for the development of more potent and specific inhibitors of key BER enzymes, such as OGG1 and APE1, to be used in combination therapies.

Conclusion

This compound represents a potent inducer of oxidative DNA damage, primarily in the form of 8-oxoguanine and single-strand breaks. This damage robustly activates the Base Excision Repair pathway as a primary cellular defense mechanism. The quantitative data, though currently limited, clearly indicates a significant increase in DNA damage with this compound treatment compared to standard NTP. The detailed experimental protocols provided herein offer a standardized approach for researchers to investigate these effects further. The interplay between this compound-induced DNA damage and the BER pathway opens up exciting new avenues for the development of novel anti-cancer strategies, positioning BER as a key therapeutic target in combination with this emerging technology. Further research into the specific interactions between this compound-generated reactive species and individual BER enzymes will be crucial for the clinical translation of these findings.

References

Investigating the Genotoxicity of N-Nitroso-4-hydroxy-piperidine (NTPO): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-4-hydroxy-piperidine (NTPO) is a hydroxylated derivative of the known carcinogen N-nitrosopiperidine. As a potential metabolite and a member of the N-nitrosamine class of compounds, which are recognized as probable human carcinogens, understanding the genotoxic potential of this compound is of critical importance for risk assessment in drug development and environmental toxicology. This technical guide provides a comprehensive overview of the methodologies used to investigate the genotoxicity of nitrosamines, outlines the expected metabolic activation pathways leading to DNA damage, and discusses the subsequent cellular DNA repair signaling cascades. While direct and extensive experimental data on this compound is limited in publicly available literature, this guide synthesizes information on closely related nitrosamines to provide a robust framework for its evaluation.

Introduction to this compound and Nitrosamine Genotoxicity

N-nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine. Many compounds in this class are potent mutagens and carcinogens. Their genotoxicity is primarily mediated by metabolic activation, which generates reactive electrophilic species that can form adducts with DNA. This covalent modification of DNA can lead to mutations during DNA replication and, if not properly repaired, can initiate carcinogenesis.

This compound, or N-Nitroso-4-hydroxy-piperidine, is a hydroxylated metabolite of N-nitrosopiperidine. The presence of a hydroxyl group can influence the compound's solubility, metabolic fate, and interaction with cellular macromolecules, thereby modulating its genotoxic and carcinogenic potential. Given the established genotoxicity of its parent compound, a thorough investigation into the DNA-damaging capacity of this compound is warranted.

Metabolic Activation and Mechanism of DNA Damage

The genotoxicity of most nitrosamines is not direct but requires metabolic activation, primarily by the cytochrome P450 (CYP) family of enzymes in the liver.[1][2][3] The proposed metabolic activation pathway for N-nitrosopiperidine, the parent compound of this compound, involves α-hydroxylation. This enzymatic reaction introduces a hydroxyl group at the carbon atom adjacent to the N-nitroso group. The resulting α-hydroxynitrosamine is unstable and undergoes spontaneous decomposition to form a reactive diazonium ion, which is a potent alkylating agent that can covalently bind to DNA, forming DNA adducts.[1][3]

Given that this compound is already hydroxylated at the 4-position, its metabolic activation and genotoxic mechanism may differ from the parent compound. It is plausible that this compound could be a direct-acting genotoxin if the hydroxyl group facilitates the formation of a reactive species, or it may undergo further metabolism.

cluster_activation Metabolic Activation of N-Nitrosopiperidine cluster_damage DNA Damage N-Nitrosopiperidine N-Nitrosopiperidine alpha-Hydroxynitrosopiperidine alpha-Hydroxynitrosopiperidine N-Nitrosopiperidine->alpha-Hydroxynitrosopiperidine CYP450 (α-hydroxylation) Diazonium_Ion Diazonium Ion alpha-Hydroxynitrosopiperidine->Diazonium_Ion Spontaneous Decomposition DNA_Adducts DNA Adducts Diazonium_Ion->DNA_Adducts Alkylation DNA DNA

Metabolic activation of N-nitrosopiperidine leading to DNA damage.

Key Genotoxicity Assays: Experimental Protocols

A battery of in vitro and in vivo genotoxicity assays is typically employed to assess the potential of a substance to cause genetic damage. The following are standard protocols relevant to the investigation of this compound's genotoxicity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4][5]

Protocol:

  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101) are commonly used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters pre-treated with enzyme inducers like Aroclor 1254 or phenobarbital. Given that nitrosamines often require metabolic activation, the inclusion of S9 is crucial.

  • Procedure (Plate Incorporation Method):

    • A mixture of the bacterial tester strain, the test compound (this compound) at various concentrations, and with or without S9 mix is prepared.

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+ revertants) is counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and if the increase is at least twofold greater than the spontaneous reversion rate in the negative control.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Protocol:

  • Cell Lines: Human or mammalian cell lines such as human peripheral blood lymphocytes, CHO, V79, or TK6 cells are used.

  • Treatment: Cells are exposed to this compound at a range of concentrations, with and without metabolic activation (S9).

  • Harvesting: After an appropriate treatment period (e.g., 3-24 hours), the cells are cultured for a period that allows for at least one cell division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.

  • Staining and Scoring: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine orange). The frequency of micronucleated cells is scored under a microscope.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Cells are treated with this compound at various concentrations.

  • Embedding: The treated cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Electrophoresis: The slides are placed in an electrophoresis chamber and subjected to an electric field under alkaline or neutral conditions. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail. Parameters such as tail length, tail moment, and percentage of DNA in the tail are used to assess the level of genotoxicity.

Quantitative Data on Nitrosamine Genotoxicity (Illustrative)

Genotoxicity AssayTest SystemConcentration RangeMetabolic Activation (S9)Result
Ames Test S. typhimurium TA1001 - 1000 µ g/plate RequiredPositive (Dose-dependent increase in revertants)
Micronucleus Assay Human Lymphocytes10 - 500 µMRequiredPositive (Significant increase in micronuclei)
Comet Assay CHO Cells5 - 200 µMNot RequiredPositive (Increased DNA migration)

DNA Damage Response and Signaling Pathways

Upon induction of DNA damage by a genotoxic agent like a nitrosamine, cells activate a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). The primary goal of the DDR is to detect the DNA lesions, signal their presence, and promote their repair.[2][6]

Key DNA repair pathways involved in repairing damage caused by alkylating agents like activated nitrosamines include:

  • Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions, such as those caused by alkylation. DNA glycosylases recognize and remove the damaged base, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

  • Direct Damage Reversal: This involves enzymes that can directly reverse the DNA damage. For example, O6-methylguanine-DNA methyltransferase (MGMT) can directly remove methyl groups from the O6 position of guanine, a common site of alkylation by nitrosamines.

  • Nucleotide Excision Repair (NER): NER is a more versatile pathway that can repair a wide range of bulky, helix-distorting DNA lesions.

cluster_pathways DNA Damage Repair Pathways for Alkylating Agent-Induced Damage DNA_Damage DNA Alkylation (e.g., O6-methylguanine) BER Base Excision Repair DNA_Damage->BER Direct_Reversal Direct Reversal (MGMT) DNA_Damage->Direct_Reversal NER Nucleotide Excision Repair DNA_Damage->NER Repair DNA Repair BER->Repair Direct_Reversal->Repair NER->Repair

Key DNA repair pathways for nitrosamine-induced damage.

If the DNA damage is too extensive to be repaired, the DDR can trigger cell cycle arrest to provide more time for repair or induce programmed cell death (apoptosis) to eliminate the damaged cells and prevent the propagation of mutations.

Conclusion

The investigation of the genotoxicity of this compound is a critical step in its overall safety assessment. Based on the known properties of N-nitrosamines, it is highly probable that this compound possesses genotoxic potential, likely mediated by metabolic activation leading to DNA alkylation. A comprehensive evaluation using a battery of genotoxicity assays, including the Ames test, in vitro micronucleus assay, and comet assay, is essential to characterize its mutagenic and clastogenic properties. Understanding the specific DNA repair pathways activated in response to this compound-induced damage will provide further insight into its mechanism of action and the cellular process for mitigating its harmful effects. Further research providing direct quantitative data on this compound is necessary to complete a thorough risk assessment.

References

The Indirect Interplay: A Technical Examination of NTPO-Induced DNA Damage and the Nuanced Role of Nucleotide Excision Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the current understanding of the interaction between non-thermal plasma with additional oxygen gas flow (NTPO) and the Nucleotide Excision Repair (NER) pathway. While direct engagement is limited, this document explores the indirect and cooperative roles of NER components in the cellular response to this compound-induced DNA damage, providing a comprehensive resource for researchers in oncology and DNA repair.

Introduction to this compound and its Genotoxic Effects

Non-thermal plasma (NTP) is an ionized gas that has emerged as a promising modality in cancer therapy. The addition of oxygen gas flow during NTP treatment (this compound) enhances the generation of intracellular reactive oxygen species (ROS), leading to significant DNA damage.[1] Experimental evidence indicates that this compound primarily induces oxidative DNA lesions, such as 8-oxo-7,8-dihydroguanine (8-oxoG), and single-strand breaks (SSBs).[2] While this compound is effective in inducing cell death in cancer cells, the precise cellular repair mechanisms responding to this damage are critical for optimizing its therapeutic potential.

Primary DNA Repair Pathways for this compound-Induced Lesions

The primary and most direct mechanism for the repair of this compound-induced DNA lesions is the Base Excision Repair (BER) pathway.[1] BER is specifically designed to handle small, non-helix-distorting base lesions, including the oxidative damage generated by this compound.[3][][5] Studies have shown that inhibition of the BER pathway, for instance through PARP1 inhibitors, significantly enhances the cytotoxic effects of this compound.[1]

In stark contrast, the Nucleotide Excision Repair (NER) pathway is not the principal mechanism for repairing this compound-induced damage.[1] Research involving the knockdown of the key NER protein, XPA, demonstrated no significant effect on the repair of this compound-induced DNA lesions.[1] The canonical role of NER is to recognize and remove bulky, helix-distorting DNA adducts, such as those caused by UV radiation or certain chemotherapeutic agents, which differ structurally from the lesions typically generated by this compound.[6][7][8]

Non-Canonical Roles of NER Proteins in Oxidative Damage Repair

Despite NER not being the primary repair pathway for this compound-induced damage, a growing body of evidence suggests that several NER proteins play a non-canonical role in the repair of oxidative DNA lesions, often in concert with the BER pathway.[9][10][11][12][13] This indirect interaction is a critical area of study for understanding the complete cellular response to oxidative stress.

Several NER factors have been implicated in the recognition and repair of oxidative damage:

  • XPC (Xeroderma Pigmentosum Complementation Group C): The XPC-HR23B complex, a primary damage sensor in global genome NER (GG-NER), has been shown to recognize and bind to certain oxidative DNA lesions.[10][14] It is also suggested to interact with and potentially stimulate BER glycosylases.[10][12]

  • CSA (Cockayne Syndrome Complementation Group A) and CSB (Cockayne Syndrome Complementation Group B): These key proteins in transcription-coupled NER (TC-NER) are involved in the repair of oxidative lesions, both in the nucleus and mitochondria.[10][12][14]

  • XPG (Xeroderma Pigmentosum Complementation Group G): Beyond its endonuclease function in NER, XPG may enhance the initial steps of BER.[10][12]

The involvement of these NER proteins in repairing oxidative damage suggests a complex interplay and potential redundancy in cellular DNA repair mechanisms.

Crosstalk Between NER and BER Pathways

The repair of oxidative DNA damage is not always confined to a single pathway. Significant crosstalk exists between NER and BER, where proteins from one pathway can influence or participate in the other.[3][13] This cooperation is particularly relevant in the context of this compound, which generates substrates for BER but may still trigger responses from NER components.

The interplay can occur at several levels:

  • Shared Proteins: Some proteins may have dual roles in both pathways.

  • Sequential Processing: Lesions may be partially processed by one pathway before being handed off to the other.

  • Regulatory Interactions: Components of one pathway may regulate the activity of the other.

This crosstalk underscores the integrated nature of the DNA damage response network.

Data Presentation

Table 1: this compound-Induced DNA Damage and Primary Repair Pathways

ParameterDescriptionPrimary Repair PathwayReference
Inducing Agent Non-thermal plasma with oxygen (this compound)-[1]
Primary DNA Lesions Oxidative base damage (e.g., 8-oxoG), Single-strand breaksBase Excision Repair (BER)[1][2]
Effect of BER Inhibition Increased cytotoxicity of this compound-[1]
Effect of NER Inhibition No significant effect on repair of this compound-induced damage-[1]

Table 2: Non-Canonical Roles of NER Proteins in Oxidative Damage Repair

NER ProteinCanonical Role in NERNon-Canonical Role in Oxidative Damage RepairReference
XPC Damage recognition in GG-NERRecognition of oxidative lesions, interaction with BER glycosylases[10][12][14]
CSA/CSB Damage recognition in TC-NERRepair of oxidative lesions in nucleus and mitochondria[10][12][14]
XPG 3' endonucleasePotential enhancement of initial BER steps[10][12]

Experimental Protocols

A detailed understanding of the methodologies used to investigate the this compound-NER interaction is crucial for researchers. Below are summaries of key experimental protocols.

Protocol 1: Comet Assay for DNA Damage Assessment

  • Objective: To quantify single- and double-strand DNA breaks induced by this compound.

  • Methodology:

    • Cells are treated with this compound.

    • Cells are embedded in agarose on a microscope slide and lysed.

    • Electrophoresis is performed under alkaline or neutral conditions to separate broken DNA from intact DNA.

    • DNA is stained with a fluorescent dye and visualized. The "comet tail" length and intensity are proportional to the amount of DNA damage.

  • Reference: [2]

Protocol 2: Immunofluorescence for γH2AX Foci Formation

  • Objective: To detect DNA double-strand breaks.

  • Methodology:

    • Cells are cultured on coverslips and treated with this compound.

    • Cells are fixed and permeabilized.

    • Cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX).

    • A fluorescently labeled secondary antibody is used for detection.

    • Foci, representing sites of DNA damage, are visualized and quantified using fluorescence microscopy.

Protocol 3: siRNA-Mediated Knockdown of NER Genes

  • Objective: To investigate the role of specific NER proteins in the repair of this compound-induced damage.

  • Methodology:

    • Cells are transfected with small interfering RNAs (siRNAs) targeting the mRNA of a specific NER gene (e.g., XPA).

    • Knockdown efficiency is confirmed by Western blotting or RT-qPCR.

    • Transfected cells are treated with this compound.

    • DNA damage and repair are assessed using methods like the comet assay or γH2AX immunofluorescence.

  • Reference: [1]

Visualizations

NTPO_DNA_Damage_and_Repair cluster_this compound This compound Treatment cluster_DNA_Damage DNA Damage cluster_Repair DNA Repair Pathways This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS generates OxidativeDamage Oxidative DNA Lesions (e.g., 8-oxoG) ROS->OxidativeDamage SSB Single-Strand Breaks (SSBs) ROS->SSB BER Base Excision Repair (BER) (Primary Pathway) OxidativeDamage->BER repaired by NER Nucleotide Excision Repair (NER) (No Direct Role) OxidativeDamage->NER indirect influence by some NER proteins SSB->BER repaired by

This compound-induced DNA damage and primary repair pathways.

NER_BER_Crosstalk cluster_Oxidative_Damage Oxidative DNA Damage cluster_BER Base Excision Repair (BER) cluster_NER Nucleotide Excision Repair (NER) Components OxidativeLesion Oxidative Lesion BER_Glycosylase BER Glycosylase OxidativeLesion->BER_Glycosylase recognized by BER_AP_Endonuclease AP Endonuclease BER_Polymerase DNA Polymerase BER_Ligase DNA Ligase NER_XPC XPC NER_XPC->OxidativeLesion recognizes NER_XPC->BER_Glycosylase stimulates NER_CSA_CSB CSA/CSB NER_CSA_CSB->OxidativeLesion involved in repair of

Crosstalk between NER components and the BER pathway in oxidative damage repair.

Conclusion

The interaction between this compound and the Nucleotide Excision Repair pathway is nuanced. While NER is not the primary repair mechanism for the oxidative DNA damage and single-strand breaks induced by this compound, certain NER proteins play a non-canonical role in the cellular response to such lesions. This indirect involvement, often through crosstalk with the primary Base Excision Repair pathway, highlights the complexity and interconnectedness of DNA repair networks. For researchers and drug development professionals, understanding this intricate interplay is essential for designing rational combination therapies that can potentiate the efficacy of this compound in cancer treatment by targeting the most relevant DNA repair pathways. Further investigation into the non-canonical functions of NER proteins may unveil novel therapeutic targets to overcome resistance to oxidative stress-inducing cancer therapies.

References

Methodological & Application

Application Notes: Utilizing NTPO to Investigate and Induce DNA Damage in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-tert-butyl-α-phenylnitrone (PBN), herein referred to as NTPO, is a cell-permeable compound widely recognized as a spin trap.[1][2] Its primary application in biological research is to react with and stabilize short-lived, highly reactive free radicals, such as Reactive Oxygen Species (ROS), forming a more stable radical adduct.[2] This adduct can then be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.[3][4] Because ROS are known to inflict damage on cellular components, including DNA, this compound is an invaluable tool for studying the mechanisms of oxidative stress.[5]

While this compound is predominantly used to detect radicals and protect against oxidative damage, some evidence suggests that this compound itself can induce genomic DNA lesions and breaks.[6][7][8] This dual role makes it a versatile compound for researchers in toxicology, cancer biology, and drug development. These application notes provide comprehensive protocols for using this compound to induce DNA damage and for quantifying this damage using standard cell biology techniques.

Principle of Action

Reactive Oxygen Species (ROS), such as the hydroxyl radical (•OH) and superoxide (O₂•⁻), are byproducts of normal metabolic processes.[5][9] An imbalance leading to excessive ROS accumulation results in oxidative stress, a condition implicated in numerous pathologies.[5][10] ROS can directly attack DNA, causing modifications like the formation of 8-oxoguanine (8-oxoG), alkali-labile sites, and both single-strand breaks (SSBs) and double-strand breaks (DSBs).[8][11] DSBs are particularly cytotoxic and genotoxic lesions that trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR). A key event in the DDR is the rapid phosphorylation of the histone variant H2AX at serine 139, creating γ-H2AX.[12][13] This phosphorylation event serves as a platform for the recruitment of DNA repair proteins, making γ-H2AX a reliable and widely used biomarker for DSBs.[13][14]

Experimental Protocols and Data

The following section details the protocols for treating cultured cells with this compound to induce DNA damage, followed by methods for quantifying the extent of damage.

Quantitative Data Summary

For reproducible results, titrating the optimal concentration of this compound and treatment time for your specific cell line is critical. The table below provides starting recommendations and typical ranges for reagents used in the described protocols. Hydrogen peroxide (H₂O₂) is included as a common positive control for inducing oxidative DNA damage.[15][16]

ParameterRecommended RangePurpose / Notes
Inducing Agent
This compound (PBN)100 µM - 5 mMConcentration is highly cell-line dependent. A dose-response curve is recommended.
Hydrogen Peroxide (H₂O₂)50 µM - 500 µMPositive control for oxidative DNA damage.[15][16]
Treatment Time 1 - 24 hoursTime-course experiments are advised to capture peak DNA damage and subsequent repair.
γ-H2AX Staining
Primary Antibody (α-γ-H2AX)1:200 - 1:800 dilutionOptimal dilution should be determined empirically.[14][17]
Secondary Antibody1:500 - 1:2000 dilutionFluorophore-conjugated antibody targeting the primary antibody's host species.
Comet Assay
Low Melting Point Agarose0.5% - 1.0% (w/v) in PBSFor embedding cells on the slide.[18][19]
Electrophoresis Voltage~20-25 V (~1 V/cm)Voltage depends on the specific electrophoresis unit.[18]
Electrophoresis Time20 - 40 minutesTime can be adjusted to modulate the extent of DNA migration.
Diagram: Oxidative Stress and DNA Damage Response Pathway

The diagram below illustrates the mechanism by which a stressor leads to ROS production, subsequent DNA damage, and the activation of the DNA Damage Response, highlighted by the formation of γ-H2AX.

cluster_0 Cellular Environment cluster_1 Cytoplasm / Mitochondria cluster_2 Nucleus Stressor Stressor (e.g., this compound, H₂O₂) ROS Generation of Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) Stressor->ROS induces NTPO_trap This compound (Spin Trap) ROS->NTPO_trap trapped by DNA Nuclear DNA ROS->DNA attacks DNA_damage Oxidative DNA Damage (8-oxoG, SSBs, DSBs) DNA->DNA_damage H2AX Histone H2AX DNA_damage->H2AX activates DDR at DSBs gH2AX γ-H2AX Foci Formation H2AX->gH2AX phosphorylates Repair Recruitment of Repair Proteins gH2AX->Repair

Caption: Pathway of ROS-induced DNA damage and response.

Diagram: General Experimental Workflow

This diagram outlines the sequential steps for inducing and quantifying DNA damage in cell culture.

cluster_0 4. DNA Damage Quantification cluster_1 5. Data Acquisition A 1. Cell Culture Seed cells on appropriate vessel (plates, coverslips, or slides) B 2. Treatment Incubate with this compound, Positive Control (H₂O₂), and Vehicle Control A->B C 3. Harvest & Prepare Cells Collect and wash cells B->C D1 Option A: γ-H2AX Staining C->D1 D2 Option B: Comet Assay C->D2 E1 Fluorescence Microscopy D1->E1 E2 Image Comets D2->E2 F 6. Analysis Quantify foci per nucleus or comet tail moment E1->F E2->F

Caption: Workflow for DNA damage induction and analysis.

Protocol 1: Induction of DNA Damage with this compound

This protocol provides a general method for treating adherent cell cultures with this compound.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound (PBN, Phenyl N-tert-butylnitrone)

  • Sterile Dimethyl Sulfoxide (DMSO) or PBS for dissolving this compound

  • Hydrogen Peroxide (H₂O₂) solution (for positive control)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into culture plates at a density that will result in 70-80% confluency on the day of treatment. If performing immunofluorescence, seed cells onto sterile glass coverslips placed within the wells.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in sterile DMSO or PBS. Prepare a fresh stock of H₂O₂ (e.g., 10 mM) in sterile water or PBS.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Add fresh, pre-warmed complete medium containing the desired final concentration of this compound (e.g., 500 µM).

    • Prepare a positive control well by adding medium containing H₂O₂ (e.g., 100 µM).[15]

    • Prepare a vehicle control well by adding medium containing the same amount of DMSO or PBS used for the highest this compound concentration.

  • Incubation: Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 2, 6, or 24 hours).

  • Harvesting: After incubation, proceed immediately to a DNA damage quantification protocol, such as γ-H2AX staining (Protocol 2) or the Comet Assay (Protocol 3).

Protocol 2: Quantification of DNA Damage via γ-H2AX Immunofluorescence Staining

This protocol describes how to visualize and quantify DNA double-strand breaks.[14][17][20]

Materials:

  • Treated cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.3% Triton X-100 in PBS[14]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS[14]

  • Primary antibody: Mouse anti-γ-H2AX

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL)

  • Mounting medium

Procedure:

  • Fixation:

    • Gently wash the coverslips twice with cold PBS.

    • Fix the cells by adding 4% PFA and incubating for 10-15 minutes at room temperature.[17]

  • Permeabilization:

    • Wash the cells three times with PBS for 5 minutes each.

    • Add Permeabilization Buffer and incubate for 20-30 minutes at room temperature.[14]

  • Blocking:

    • Wash the cells three times with PBS.

    • Add Blocking Buffer and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.[14][20]

  • Primary Antibody Incubation:

    • Dilute the anti-γ-H2AX primary antibody in Blocking Buffer to its optimal concentration (e.g., 1:500).

    • Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[17]

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[20]

  • Counterstaining and Mounting:

    • Wash the coverslips three times with PBS, protected from light.

    • Add DAPI solution to stain the nuclei and incubate for 2-5 minutes.[20]

    • Wash a final time with PBS.

    • Mount the coverslips onto microscope slides using a drop of mounting medium. Seal the edges with nail polish.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope. Capture images of the DAPI (blue) and secondary antibody (e.g., green) channels.

    • Quantify the number of distinct γ-H2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ). An increase in the average number of foci per cell indicates a higher level of DSBs.[14]

Protocol 3: Quantification of DNA Damage via the Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting a spectrum of DNA damage, including SSBs and alkali-labile sites.[18][21][22]

Materials:

  • Treated cell suspension (from Protocol 1, cells harvested via trypsinization)

  • Low Melting Point (LMP) Agarose: 1% in PBS, kept at 37°C

  • Normal Melting Point (NMA) Agarose: 1% in water

  • Comet Assay Slides (or pre-coated microscope slides)

  • Cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 added just before use.

  • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13), freshly made and chilled to 4°C.[18]

  • Neutralization Buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green, Propidium Iodide)

Procedure:

  • Slide Preparation: If not using pre-coated slides, coat microscope slides with a layer of 1% NMA, let it solidify, and dry completely.

  • Cell Embedding:

    • Harvest and resuspend treated cells in cold PBS to a concentration of ~1 x 10⁵ cells/mL.

    • Mix ~10 µL of the cell suspension with ~90 µL of molten 1% LMP agarose (at 37°C).

    • Quickly pipette the mixture onto a prepared slide, spread with a coverslip, and place on ice for 10 minutes to solidify.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in cold Lysis Buffer.

    • Incubate for at least 1 hour (or overnight) at 4°C, protected from light. This step removes cell membranes and proteins, leaving behind DNA "nucleoids".[23]

  • DNA Unwinding and Electrophoresis:

    • Gently remove slides from the lysis buffer and place them in a horizontal electrophoresis tank.

    • Fill the tank with cold Alkaline Electrophoresis Buffer, ensuring slides are fully submerged.

    • Let the DNA unwind in the alkaline solution for 20-40 minutes at 4°C.[18]

    • Perform electrophoresis at ~21-25 V for 30 minutes at 4°C.[18]

  • Neutralization and Staining:

    • Carefully remove the slides and wash them gently three times with Neutralization Buffer for 5 minutes each.

    • Add a few drops of DNA stain to each slide and incubate for 5-10 minutes in the dark.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope. Damaged DNA will have migrated from the nucleoid (head), forming a "comet tail".[21]

    • Capture images and analyze at least 50-100 comets per sample using specialized software. The "tail moment" (a product of tail length and the fraction of DNA in the tail) is a common metric for quantifying DNA damage.[8]

References

Application Notes and Protocols for the Preparation of Nucleotide Triphosphate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of nucleotide triphosphate (NTP) solutions for various research and drug development applications. The following sections cover the preparation of ribonucleoside triphosphates (rNTPs) for enzymatic reactions and the formulation of Nobiletin-loaded nanoparticles (NTP NPs) for drug delivery studies.

Section 1: Preparation of Ribonucleoside Triphosphate (rNTP) Stock Solutions

This protocol details the preparation of 100 mM stock solutions of individual ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), which are essential for in vitro transcription (IVT) and other molecular biology reactions.[1]

Materials and Reagents
ReagentSupplierCatalog Number
Adenosine 5'-triphosphate (ATP) sodium saltVariesVaries
Guanosine 5'-triphosphate (GTP) sodium saltVariesVaries
Cytidine 5'-triphosphate (CTP) sodium saltVariesVaries
Uridine 5'-triphosphate (UTP) sodium saltVariesVaries
Nuclease-free waterVariesVaries
1 M Sodium hydroxide (NaOH)VariesVaries
1 M Hydrochloric acid (HCl)VariesVaries
pH indicator strips (pH 1-14)VariesVaries
Equipment
  • Analytical balance

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Pipettes and nuclease-free tips

  • Ice bucket

Experimental Protocol
  • Determine Reagent Mass : Calculate the mass of each rNTP powder required to prepare a 100 mM solution. Note that the molar mass can vary depending on the supplier and hydration state; use the value provided on the product label.[1] For example, to prepare 1 mL of a 100 mM solution, you would need:

    • ATP (Molar Mass: 551.1 g/mol ): 55.1 mg

    • GTP (Molar Mass: 567.1 g/mol ): 56.7 mg

    • CTP (Molar Mass: 527.1 g/mol ): 52.7 mg

    • UTP (Molar Mass: 550.1 g/mol ): 55.0 mg

  • Weighing and Initial Dissolution :

    • Accurately weigh the calculated amount of each rNTP into separate, labeled 1.5 mL microcentrifuge tubes.

    • Add nuclease-free water to approximately 80% of the final desired volume (e.g., 800 µL for a final volume of 1 mL).

    • Vortex thoroughly to dissolve the powder and place the tubes on ice.[1]

  • pH Adjustment :

    • rNTP solutions are acidic (pH 2-5) and require pH adjustment to a final pH of 7.0-8.0 for optimal performance in enzymatic reactions.[1]

    • Add 1 M NaOH in small increments (e.g., 5-20 µL) and vortex after each addition.

    • Measure the pH using a pH indicator strip.

    • If the pH overshoots, carefully add 1 M HCl to bring it back within the target range.[1]

  • Final Volume and Storage :

    • Once the desired pH is reached, add nuclease-free water to bring the solution to the final volume.

    • Vortex the solution one last time.

    • Aliquot the rNTP stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. For long-term storage, -80°C is recommended.[2]

Quantitative Data Summary
rNTPMolar Mass ( g/mol )Mass for 1 mL of 100 mM SolutionFinal pHStorage Temperature
ATP551.155.1 mg7.0 - 8.0-20°C or -80°C
GTP567.156.7 mg7.0 - 8.0-20°C or -80°C
CTP527.152.7 mg7.0 - 8.0-20°C or -80°C
UTP550.155.0 mg7.0 - 8.0-20°C or -80°C

Experimental Workflow Diagram

G cluster_prep rNTP Solution Preparation weigh Weigh rNTP Powder dissolve Dissolve in Nuclease-Free Water weigh->dissolve Add ~80% final volume ph Adjust pH to 7.0-8.0 dissolve->ph Vortex and place on ice volume Adjust to Final Volume ph->volume Add 1M NaOH/HCl aliquot Aliquot into Tubes volume->aliquot Add remaining water store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing rNTP stock solutions.

Section 2: Preparation of Nobiletin-Loaded Nanoparticles (NTP NPs)

This protocol describes the preparation of Nobiletin-loaded nanoparticles (NTP NPs) using a modified antisolvent precipitation method for use in drug delivery and bioavailability studies.[3]

Materials and Reagents
ReagentConcentration/PuritySupplier
Nobiletin (NOB)>98%Varies
Tannic Acid (TA)Analytical GradeVaries
Polyethylene Glycol (PEG)MW 6000, 8000, 10000, or 20000Varies
Ethanol, Anhydrous>99.5%Varies
Deionized WaterHigh PurityVaries
Experimental Protocol
  • Preparation of Stock Solutions :

    • Prepare a 15 mg/mL solution of Nobiletin in anhydrous ethanol.

    • Prepare a 40 mg/mL solution of Tannic Acid in deionized water.

    • Prepare a 6 mM solution of PEG (choose desired molecular weight) in deionized water.

  • Nanoparticle Formulation :

    • To 8.85 mL of deionized water, add 1 mL of the 15 mg/mL Nobiletin solution while stirring constantly.

    • To this mixture, add 150 µL of the 40 mg/mL Tannic Acid solution.

    • Finally, add 30 µL of the 6 mM PEG solution.

    • Continue stirring to allow for the formation of NTP NPs.[3]

  • Characterization (Optional but Recommended) :

    • The size distribution, zeta potential, and polydispersity index (PDI) of the NTP NPs can be measured using dynamic light scattering (DLS).

    • The morphology of the nanoparticles can be observed using transmission electron microscopy (TEM).

Quantitative Data for Formulation
ComponentStock ConcentrationVolume to Add
Nobiletin (in Ethanol)15 mg/mL1 mL
Deionized Water-8.85 mL
Tannic Acid40 mg/mL150 µL
PEG6 mM30 µL

Experimental Workflow Diagram

G cluster_np NTP NP Formulation nob_sol Prepare 15 mg/mL Nobiletin in Ethanol mix1 Add Nobiletin solution to Water nob_sol->mix1 ta_sol Prepare 40 mg/mL Tannic Acid in Water mix2 Add Tannic Acid solution ta_sol->mix2 peg_sol Prepare 6 mM PEG in Water mix3 Add PEG solution peg_sol->mix3 mix1->mix2 Constant stirring mix2->mix3 Constant stirring stir Stir to form NTP NPs mix3->stir

Caption: Workflow for NTP Nanoparticle formulation.

Section 3: NTPO (Nitrilotris(methylenephosphonic acid)) as a DNA Damage Inducer

This compound, or Nitrilotris(methylenephosphonic acid), is a compound identified as a DNA damage inducer.[4] It has been shown to cause genomic DNA damage and fragmentation, leading to the activation of the ATR-mediated cell cycle checkpoint.[4] The DNA damaging effects of this compound are reported to be repaired by the base excision repair (BER) pathway.[4]

General Guidelines for Handling and Storage
  • Storage of Solid : Store the solid compound at room temperature in a tightly sealed container.[4]

  • Solution Storage : Once prepared, stock solutions should be stored as aliquots in tightly sealed vials at -20°C. It is generally recommended to use freshly prepared solutions.[2]

Signaling Pathway Diagram

G cluster_pathway This compound-Induced DNA Damage Response This compound This compound dna_damage Genomic DNA Damage (Fragmentation) This compound->dna_damage atr ATR Activation dna_damage->atr ber Base Excision Repair (BER) dna_damage->ber Repaired by checkpoint Cell Cycle Checkpoint Activation atr->checkpoint

Caption: this compound-induced DNA damage signaling pathway.

References

Applications of Trimethylamine N-oxide (TMAO) in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction: Trimethylamine N-oxide (TMAO) is a microbial metabolite that has garnered significant interest in cancer research. Studies have revealed its potential to modulate the tumor microenvironment and enhance antitumor immunity, particularly in aggressive cancers such as triple-negative breast cancer (TNBC). TMAO has been shown to induce a specific form of programmed cell death called pyroptosis in cancer cells, thereby promoting an immune response against the tumor. These application notes provide an overview of the utility of TMAO in cancer cell line studies and detailed protocols for investigating its effects.

Data Presentation

Table 1: In Vitro Efficacy of TMAO on Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell LineTreatmentConcentration (mM)OutcomeReference
4T1 (murine TNBC)TMAO100Increased cell death, GSDME-N cleavage[1]
E0771 (murine TNBC)TMAO100Increased cell death, GSDME-N cleavage[1]
MDA-MB-231 (human TNBC)TMAO100Increased pyroptosis[1]
Hs578T (human TNBC)TMAO100Increased pyroptosis[1]

Table 2: Effect of TMAO on Immune Cell-Mediated Tumor Cell Killing

Co-culture SystemEffector CellsTarget CellsTreatmentOutcomeReference
In vitroCD8+ T cells4T1TMAO (on 4T1)Enhanced CD8+ T cell-mediated killing[1]
In vitroCD8+ T cellsE0771TMAO (on E0771)Enhanced CD8+ T cell-mediated killing[1]

Key Experiments and Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of TMAO on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 4T1, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • TMAO Treatment: Prepare a stock solution of TMAO in sterile phosphate-buffered saline (PBS). Dilute the stock solution to desired concentrations (e.g., 0, 25, 50, 100, 200 mM) in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TMAO.

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Pyroptosis Detection Assay

Objective: To assess the induction of pyroptosis in cancer cells upon TMAO treatment.

Protocol:

  • Lactate Dehydrogenase (LDH) Release Assay:

    • Seed cells and treat with TMAO as described in the cytotoxicity assay.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Caspase-1 Activity Assay:

    • Culture cells in a 6-well plate and treat with TMAO.

    • Lyse the cells and measure caspase-1 activity using a colorimetric or fluorometric caspase-1 assay kit.

  • Gasdermin E (GSDME) Cleavage Analysis (Western Blot):

    • Treat cells with TMAO, harvest, and lyse to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for GSDME.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the bands using an enhanced chemiluminescence (ECL) substrate. The appearance of the N-terminal fragment of GSDME (GSDME-N) indicates pyroptosis.

CD8+ T Cell-Mediated Killing Assay

Objective: To evaluate the effect of TMAO-induced pyroptosis on the susceptibility of cancer cells to cytotoxic T lymphocyte (CTL) killing.

Protocol:

  • Target Cell Preparation: Treat cancer cells (e.g., 4T1) with a sublethal concentration of TMAO for 24 hours to induce pyroptosis.

  • Effector Cell Preparation: Isolate CD8+ T cells from the spleen of a mouse previously immunized with the same cancer cell line.

  • Co-culture: Co-culture the TMAO-pretreated target cells with the activated CD8+ T cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Killing Assessment: After 4-6 hours of co-incubation, measure the specific lysis of target cells using an LDH release assay or a chromium-51 release assay.

Signaling Pathways and Experimental Workflows

TMAO-Induced Pyroptosis Signaling Pathway

The following diagram illustrates the proposed signaling pathway by which TMAO induces pyroptosis in triple-negative breast cancer cells. Mechanistically, TMAO treatment leads to the activation of the endoplasmic reticulum stress kinase PERK, which in turn triggers a cascade leading to pyroptosis. This form of cell death enhances the anti-tumor immune response.[1]

TMAO_Pyroptosis_Pathway TMAO TMAO TumorCell TNBC Cell TMAO->TumorCell ER_Stress Endoplasmic Reticulum Stress TumorCell->ER_Stress induces PERK PERK Activation ER_Stress->PERK Pyroptosis Pyroptosis PERK->Pyroptosis ImmuneResponse Enhanced Antitumor Immunity Pyroptosis->ImmuneResponse

Caption: TMAO induces pyroptosis in TNBC cells via the ER stress-PERK pathway.

Experimental Workflow for Assessing TMAO Effects

The diagram below outlines a typical experimental workflow to investigate the anticancer effects of TMAO in a cancer cell line study.

Experimental_Workflow Start Start: Select Cancer Cell Line (e.g., TNBC) CellCulture Cell Culture and TMAO Treatment Start->CellCulture Cytotoxicity Cytotoxicity/Viability Assay (MTT) CellCulture->Cytotoxicity Pyroptosis Pyroptosis Assessment (LDH, Caspase-1, GSDME) CellCulture->Pyroptosis Analysis Data Analysis and Interpretation Cytotoxicity->Analysis ImmuneKilling CD8+ T Cell Co-culture Assay Pyroptosis->ImmuneKilling Pyroptosis->Analysis ImmuneKilling->Analysis

Caption: Workflow for studying TMAO's anticancer effects in vitro.

References

Application Notes and Protocols for Assessing NTPO-Induced DNA Strand Breaks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyl-alpha-phenylnitrone (NTPO) is a spin-trapping agent often investigated for its effects in biological systems, including its association with non-thermal plasma (NTP) treatments in cancer therapy. A critical aspect of its mechanism of action involves the induction of DNA strand breaks. Understanding and accurately quantifying this DNA damage is paramount for evaluating the therapeutic potential and genotoxicity of this compound-containing formulations. These application notes provide detailed methodologies for assessing this compound-induced DNA strand breaks, focusing on the detection of single-strand breaks, which are the primary lesion type induced by this compound. The protocols for the Alkaline Comet Assay, γH2AX Immunofluorescence Staining, and the TUNEL assay are detailed below, accompanied by data presentation guidelines and visual workflows to aid in experimental design and data interpretation.

Data Presentation

Quantitative analysis of this compound-induced DNA damage is crucial for determining its potency and mechanism of action. The following tables present a summary of findings from studies on A549 and SK-MEL2 cells, demonstrating the utility of the described assays in quantifying DNA damage.

Table 1: Quantification of this compound-Induced DNA Strand Breaks by Alkaline Comet Assay

Cell LineTreatmentTail Moment (Arbitrary Units)Fold Change vs. Control
A549 Control5.2 ± 1.11.0
This compound25.8 ± 3.5~4.9
SK-MEL2 Control6.1 ± 1.31.0
This compound30.2 ± 4.1~4.9

Data are represented as mean ± standard deviation. The tail moment is a measure of both the length of the comet tail and the percentage of DNA in the tail, providing a quantitative measure of DNA damage.

Table 2: Assessment of this compound-Induced DNA Damage Foci by γH2AX Immunofluorescence

Cell LineTreatment% of γH2AX Positive CellsFold Change vs. Control
A549 Control8.5 ± 2.11.0
This compound42.1 ± 5.3~4.9
SK-MEL2 Control9.2 ± 2.51.0
This compound48.5 ± 6.1~5.3

Data are represented as mean ± standard deviation. γH2AX positive cells are those exhibiting distinct nuclear foci, indicating the presence of DNA double-strand breaks or stalled replication forks resulting from single-strand breaks.

Experimental Protocols

Alkaline Comet Assay for Single-Strand DNA Breaks

The alkaline comet assay is a sensitive method for detecting single-strand DNA breaks in individual cells.

Materials:

  • Fully frosted microscope slides

  • Normal melting point (NMP) agarose

  • Low melting point (LMP) agarose

  • Lysis solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO (add fresh), pH 10

  • Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM EDTA, pH > 13

  • Neutralization buffer: 0.4 M Tris, pH 7.5

  • DNA staining solution (e.g., SYBR Green I, propidium iodide)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • This compound

  • Positive control (e.g., H₂O₂)

  • Negative control (vehicle)

  • Electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Protocol:

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose in water. Let them dry completely.

  • Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time. Include positive and negative controls.

  • Cell Harvesting and Embedding:

    • Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix 10 µL of cell suspension with 90 µL of 0.5% LMP agarose at 37°C.

    • Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution.

    • Incubate at 4°C for at least 1 hour in the dark.

  • Alkaline Unwinding:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with freshly prepared, cold alkaline electrophoresis buffer.

    • Let the DNA unwind for 20-40 minutes at 4°C in the dark.

  • Electrophoresis:

    • Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides and wash them gently three times with neutralization buffer for 5 minutes each.

    • Stain the slides with a suitable DNA dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 comets per slide using comet scoring software to determine the tail moment.

G cluster_workflow Alkaline Comet Assay Workflow A Cell Treatment with this compound B Harvest and Embed Cells in LMP Agarose A->B C Cell Lysis B->C D Alkaline Unwinding of DNA C->D E Electrophoresis D->E F Neutralization and DNA Staining E->F G Fluorescence Microscopy F->G H Image Analysis (Comet Scoring) G->H

Alkaline Comet Assay Workflow

γH2AX Immunofluorescence Staining

This method detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker for DNA double-strand breaks and stalled replication forks.

Materials:

  • Cells cultured on coverslips

  • This compound

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking buffer: 1% BSA in PBS

  • Primary antibody: anti-γH2AX (Ser139) antibody

  • Secondary antibody: fluorescently labeled anti-mouse/rabbit IgG

  • Nuclear counterstain: DAPI

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere. Treat with this compound as required.

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-γH2AX antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate with the secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and quantify the number of γH2AX foci per nucleus or the percentage of γH2AX-positive cells.

G cluster_workflow γH2AX Immunofluorescence Workflow A Cell Seeding and this compound Treatment B Fixation (Paraformaldehyde) A->B C Permeabilization (Triton X-100) B->C D Blocking (BSA) C->D E Primary Antibody (anti-γH2AX) D->E F Secondary Antibody (Fluorescent) E->F G Nuclear Counterstain (DAPI) F->G H Fluorescence Microscopy and Analysis G->H

γH2AX Immunofluorescence Workflow

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks. It is often used to detect apoptosis-related DNA fragmentation.

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • PBS

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Sample Preparation and Fixation:

    • Treat cells with this compound.

    • Harvest and wash the cells with PBS.

    • Fix the cells in 4% paraformaldehyde for 30 minutes at room temperature.

    • Wash with PBS.

  • Permeabilization:

    • Resuspend the cells in permeabilization solution and incubate on ice for 2 minutes.

    • Wash with PBS.

  • TUNEL Reaction:

    • Resuspend the cells in the TUNEL reaction mixture as per the kit manufacturer's instructions.

    • Incubate at 37°C for 60 minutes in the dark.

    • Wash with PBS.

  • Detection:

    • For fluorescence microscopy, resuspend the cells in a small volume of PBS, mount on a slide, and counterstain with DAPI.

    • For flow cytometry, resuspend the cells in PBS for analysis.

  • Analysis:

    • Microscopy: Count the percentage of TUNEL-positive (fluorescent) cells.

    • Flow Cytometry: Quantify the fluorescent signal to determine the proportion of apoptotic cells.

Signaling Pathway

This compound-induced single-strand breaks primarily trigger the Base Excision Repair (BER) pathway. This intricate process involves the recognition of the damage, removal of the damaged base, and synthesis of a new DNA strand.

G cluster_pathway Base Excision Repair (BER) Pathway for this compound-Induced SSBs This compound This compound Treatment SSB Single-Strand Break (SSB) This compound->SSB induces PARP1 PARP1 Activation SSB->PARP1 senses XRCC1 XRCC1 Recruitment PARP1->XRCC1 recruits PolB DNA Polymerase β (Polβ) Recruitment XRCC1->PolB scaffolds Lig3 DNA Ligase III (Lig3) Recruitment XRCC1->Lig3 scaffolds Repair DNA Repair and Ligation PolB->Repair synthesizes Lig3->Repair ligates

Base Excision Repair Pathway

Pathway Description: Upon induction of a single-strand break by this compound, the damage is recognized by Poly (ADP-ribose) polymerase 1 (PARP1). Activated PARP1 synthesizes poly(ADP-ribose) chains, which serves as a scaffold to recruit the X-ray repair cross-complementing protein 1 (XRCC1). XRCC1, in turn, coordinates the recruitment of other repair factors, including DNA polymerase β (Polβ) and DNA Ligase III (Lig3), to the site of damage. Polβ fills the gap, and Lig3 seals the nick, completing the repair process.

Application Notes and Protocols for Cell Cycle Synchronization Using Nocodazole

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the User: Initial searches for "NTPO" as a tool for cell cycle synchronization did not yield information on a recognized or established agent with this designation. Therefore, these application notes and protocols are provided for Nocodazole , a widely used and well-characterized chemical agent for inducing cell cycle arrest and synchronization in the G2/M phase. This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in cell cycle studies.

Application Notes

Background: Nocodazole is a synthetic, reversible, and cell-permeable antimitotic agent.[1] It is extensively utilized in cell biology research to synchronize cell populations at the G2/M phase of the cell cycle.[1] This synchronization is crucial for a variety of applications, including the study of mitotic events, the regulation of cell cycle progression, and the screening of anticancer drugs that target dividing cells.[1][2][3]

Mechanism of Action: Nocodazole functions by disrupting the polymerization of microtubules, which are essential components of the mitotic spindle.[1][2] It binds to β-tubulin subunits, preventing their incorporation into microtubules and leading to their depolymerization.[1][4] The absence of a functional mitotic spindle and the resulting lack of proper microtubule attachment to the kinetochores of chromosomes activate the Spindle Assembly Checkpoint (SAC).[1] The SAC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase. This inhibition prevents the degradation of critical mitotic regulators like Cyclin B1 and Securin. The stabilization of Cyclin B1 maintains the activity of the Cyclin B1/CDK1 complex, which is the master regulator of mitosis, leading to a sustained arrest of the cells in prometaphase.[1] Prolonged exposure to nocodazole can lead to apoptosis in many cell types.[2][5]

Applications:

  • Cell Cycle Synchronization: The primary application of nocodazole is to synchronize cells in the G2/M phase for studying mitotic processes.[1][5]

  • Cancer Research: Nocodazole is used to investigate the effects of mitotic arrest on cancer cells and to screen for potential therapeutic agents that target mitosis.[1][2]

  • Genome Editing: Synchronization of cells in the G2/M phase with nocodazole has been shown to increase the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing.[2]

  • Signal Transduction Studies: By arresting cells in a specific phase, nocodazole allows for the study of phase-specific signaling events.[6]

Data Presentation

The optimal concentration and incubation time for nocodazole-induced cell cycle arrest can vary significantly between different cell lines. It is crucial to empirically determine these parameters for each specific cell line and experimental setup.[3][7] Below is a summary of reported conditions for various cell lines.

Cell LineNocodazole ConcentrationIncubation Time (hours)Percentage of Cells in G2/MReference(s)
HeLa40-100 ng/mL12-18>95%[5][8]
U2OS50 ng/mL10-11~85% (with thymidine block)[9]
COS7Not specified24~45%[6]
Human Pluripotent Stem Cells (hPSCs)100 ng/mL16>90%[10]
L12101.0 µg/ml19Primarily G2 DNA content[11]

Experimental Protocols

Protocol 1: General Protocol for G2/M Arrest in Adherent Cells

This protocol describes a general method for arresting adherent cells in the G2/M phase using nocodazole.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Nocodazole stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a culture dish at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Nocodazole Treatment: The following day, add nocodazole to the culture medium to the desired final concentration (typically 50-100 ng/mL). The optimal concentration and incubation time should be determined empirically for your specific cell line, but a typical incubation period is 12-18 hours.[1][5]

  • Cell Harvest:

    • Mitotic cells tend to round up and detach from the culture surface. These can be collected by gently shaking the plate and collecting the medium.[1]

    • To harvest the entire cell population, aspirate the medium, wash the cells once with PBS, and then detach the remaining adherent cells using Trypsin-EDTA.[1]

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold PBS.

    • Add the cells dropwise into ice-cold 70% ethanol while gently vortexing to prevent cell clumping.[1]

    • Fix the cells at -20°C for at least 2 hours.[1]

  • Staining and Flow Cytometry:

    • Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.[1]

    • Incubate in the dark at room temperature for 30 minutes.[1]

    • Analyze the cell cycle distribution by flow cytometry.[1][12]

Protocol 2: Cell Synchronization using a Thymidine-Nocodazole Block

This protocol is designed to obtain a highly synchronized population of cells in early mitosis. The initial thymidine block arrests cells at the G1/S boundary, and upon release, they proceed through the S phase to be subsequently arrested in early mitosis by nocodazole.[9]

Materials:

  • Thymidine stock solution (e.g., 200 mM in water)

  • Nocodazole stock solution (e.g., 5 mg/mL in DMSO)

  • All other materials as listed in Protocol 1

Procedure:

  • Thymidine Block:

    • Seed U2OS cells (or another cell line of choice) in 100 mm dishes.

    • After 24 hours (at approximately 50% confluency), add thymidine to the culture medium to a final concentration of 2 mM.

    • Incubate for approximately 20 hours to arrest the cells at the G1/S boundary.[9]

  • Release from Thymidine Block:

    • Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh complete medium.

    • Incubate for 5 hours to allow the cells to progress through the S phase.[9]

  • Nocodazole Block:

    • Add nocodazole to the culture medium to a final concentration of 50 ng/mL.

    • Incubate for 10-11 hours to arrest the cells in early mitosis.[9]

  • Harvest of Mitotic Cells (Mitotic Shake-off):

    • Gently shake the culture dishes to dislodge the rounded, mitotic cells.[1][9]

    • Collect the medium containing these cells.

    • Centrifuge the collected medium at 300 x g for 5 minutes.

    • Wash the cell pellet twice with PBS.

    • The resulting cell pellet will contain a highly enriched population of mitotic cells that can be used for downstream applications or released into a synchronous G1 phase by washing out the nocodazole and re-plating.[1][9]

Mandatory Visualization

Nocodazole_Pathway cluster_cell Cell cluster_microtubule Microtubule Dynamics cluster_sac Spindle Assembly Checkpoint (SAC) Nocodazole Nocodazole (extracellular) Nocodazole_in Nocodazole (intracellular) Nocodazole->Nocodazole_in Cell Permeable Tubulin β-Tubulin Nocodazole_in->Tubulin Binds to Microtubule Microtubule Polymerization Nocodazole_in->Microtubule Inhibits Tubulin->Microtubule Polymerizes into SAC SAC Activation Microtubule->SAC Lack of Spindle Tension Activates APC APC/C Inhibition SAC->APC Inhibits CyclinB_CDK1 Cyclin B1/CDK1 Active APC->CyclinB_CDK1 Prevents Degradation of Cyclin B1 Mitotic_Arrest Prometaphase Arrest CyclinB_CDK1->Mitotic_Arrest Maintains Nocodazole_Workflow cluster_prep Cell Preparation cluster_treatment Synchronization cluster_harvest Cell Harvest cluster_analysis Analysis seed 1. Seed Cells culture 2. Incubate (e.g., 24h) seed->culture add_nocodazole 3. Add Nocodazole (e.g., 50-100 ng/mL) culture->add_nocodazole incubate_nocodazole 4. Incubate (e.g., 12-18h) add_nocodazole->incubate_nocodazole shake_off 5. Mitotic Shake-off incubate_nocodazole->shake_off trypsinize 6. Trypsinize (optional) shake_off->trypsinize for remaining cells collect 7. Collect & Wash Cells shake_off->collect trypsinize->collect fix 8. Fix in 70% Ethanol collect->fix stain 9. Stain with PI/RNase A fix->stain flow 10. Analyze by Flow Cytometry stain->flow

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NTPO is a potent inhibitor of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2][3] Its ability to modulate TPO activity makes it a valuable tool for in vitro studies aimed at understanding thyroid hormone regulation and for the development of therapeutics targeting thyroid-related disorders. These application notes provide recommended concentrations for this compound in various in vitro assays and detailed protocols for their execution.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound for in vitro studies can vary depending on the cell type, assay duration, and the specific endpoint being measured. The following table summarizes recommended concentration ranges based on studies with similar TPO inhibitors.[3]

Assay TypeCell Line ExamplesThis compound Concentration RangeNotes
TPO Inhibition AssayRat Thyroid Microsomes, Human TPO-expressing cell lines0.01 µM - 100 µMIC50 values are typically in the low micromolar range.[1][3]
Cell Viability Assay (e.g., MTT, WST-1)Nthy-ori 3-1, HEK293T1 µM - 200 µMHigher concentrations may be required to observe cytotoxic effects.
Apoptosis Assay (e.g., Annexin V, Caspase Activity)Cancer cell lines (e.g., MCF-7, HeLa)10 µM - 100 µMConcentration should be optimized based on the cell line's sensitivity.
Reactive Oxygen Species (ROS) DetectionVarious adherent and suspension cells5 µM - 50 µMThis compound may modulate intracellular ROS levels; dose-response is recommended.
Western Blot Analysis of Signaling PathwaysRelevant cell lines expressing target proteins10 µM - 50 µMEffective concentration will depend on the specific pathway being investigated.

Experimental Protocols

1. Cell Viability Assay (MTT Protocol)

This protocol is designed to assess the effect of this compound on cell proliferation and cytotoxicity.[4][5]

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the wells and replace it with the this compound-containing medium. Include vehicle-only wells as a control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

    • Read the absorbance at 570 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC Protocol)

This protocol detects one of the early events in apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed and treat cells with this compound as described in the cell viability protocol.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6][7]

  • Materials:

    • Cells of interest

    • This compound

    • DCFH-DA stock solution (10 mM in DMSO)

    • Serum-free medium

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Remove the culture medium and wash the cells once with serum-free medium.

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.[6]

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C.[6]

    • Wash the cells once with serum-free medium.

    • Add 100 µL of the desired concentration of this compound (in serum-free medium) to the wells.

    • Measure the fluorescence intensity (Excitation/Emission ~485/535 nm) at different time points.

4. Western Blotting for Signaling Pathway Analysis

This protocol allows for the detection of specific proteins to elucidate the signaling pathways affected by this compound.[8][9][10][11][12]

  • Materials:

    • Cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary and secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[11]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

NTPO_Signaling_Pathway This compound This compound TPO Thyroid Peroxidase (TPO) This compound->TPO Inhibition ROS Reactive Oxygen Species (ROS) TPO->ROS Modulation Signaling Downstream Signaling Pathways ROS->Signaling Apoptosis Apoptosis Signaling->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

Caption: General experimental workflow for in vitro studies.

References

Measuring the Impact of Non-Thermal Plasma (NTP) on Cell Viability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-thermal plasma (NTP), often referred to as cold atmospheric plasma, is an ionized gas that has emerged as a promising tool in biomedical applications, particularly in cancer therapy. Its ability to induce cell death selectively in cancerous cells while minimizing damage to healthy tissue has garnered significant interest. Understanding the precise effects of NTP on cell viability is crucial for its development as a therapeutic modality. These application notes provide an overview of the techniques used to measure the effects of NTP on cell viability, detailed experimental protocols, and insights into the underlying signaling pathways.

Core Concepts in Cell Viability Assessment

Cell viability is a measure of the proportion of live, healthy cells in a population.[1] Assays to determine cell viability are fundamental in assessing the cytotoxic effects of NTP. These assays typically measure metabolic activity, membrane integrity, or the induction of programmed cell death (apoptosis). The choice of assay depends on the specific research question, cell type, and the expected mechanism of cell death. Commonly used methods include colorimetric assays like the MTT and XTT assays, which measure metabolic activity, and dye exclusion assays like Trypan Blue, which assesses membrane integrity.[2] Flow cytometry-based assays can provide more detailed information on the mode of cell death, such as apoptosis versus necrosis.

Signaling Pathways Modulated by NTP

NTP exerts its effects on cells by generating a cocktail of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive species can trigger various intracellular signaling cascades, ultimately leading to cell death. Key pathways implicated in the cellular response to NTP include:

  • ROS-Mediated Apoptosis: Increased intracellular ROS levels can lead to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[3]

  • STAT3 Pathway: Nonthermal atmospheric plasma has been shown to enhance myoblast differentiation by activating STAT3 phosphorylation.[3]

  • NRF2 Pathway: The transcription factor NRF2, a key regulator of antioxidant responses, can be modulated by NTP. In some normal cells, NTP upregulates NRF2, leading to increased antioxidant gene expression and protection from ROS-induced damage. In contrast, this response may be absent or diminished in cancer cells, contributing to their selective killing.[3]

Below are diagrams illustrating a general experimental workflow for assessing NTP's effect on cell viability and a simplified representation of a ROS-mediated apoptotic pathway.

Experimental_Workflow cluster_preparation Cell Preparation cluster_treatment NTP Treatment cluster_incubation Incubation cluster_analysis Viability Assessment cell_culture Culture Cells cell_seeding Seed Cells in Plates cell_culture->cell_seeding ntp_exposure Expose Cells to NTP cell_seeding->ntp_exposure incubation Incubate for a Defined Period ntp_exposure->incubation viability_assay Perform Viability Assay (e.g., MTT, Flow Cytometry) incubation->viability_assay data_analysis Data Analysis viability_assay->data_analysis

Experimental workflow for NTP treatment and viability assessment.

ROS_Apoptosis_Pathway NTP Non-thermal Plasma (NTP) ROS Increased ROS NTP->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified ROS-mediated intrinsic apoptosis pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from various cell viability assays after NTP treatment. This data is for illustrative purposes to demonstrate how results can be presented for easy comparison.

Cell LineNTP Treatment Time (s)MTT Assay (% Viability)Annexin V Positive (% Apoptosis)
HT1080 (Fibrosarcoma) 0100 ± 5.24.5 ± 1.1
3075 ± 4.825.3 ± 3.2
6042 ± 6.158.7 ± 4.5
12015 ± 3.585.1 ± 5.9
NF (Normal Fibroblast) 0100 ± 4.93.8 ± 0.9
3098 ± 5.55.2 ± 1.3
6095 ± 4.78.1 ± 1.8
12088 ± 6.312.4 ± 2.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[4]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • NTP Treatment: Expose the cells to NTP for the desired durations. Include untreated control wells.

  • Incubation: After treatment, add fresh complete medium and incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the viability of treated cells as a percentage of the untreated control cells.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with NTP as described in the MTT protocol.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Cell Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Concluding Remarks

The methodologies described provide a robust framework for assessing the effects of NTP on cell viability. A multi-assay approach is recommended to gain a comprehensive understanding of the cellular response to NTP treatment. For instance, combining a metabolic assay like MTT with an apoptosis assay provides insights into both the overall reduction in cell health and the specific mechanism of cell death. Careful optimization of experimental parameters, such as cell seeding density and treatment duration, is critical for obtaining reproducible and reliable data.[5][6] These detailed protocols and application notes will aid researchers in accurately evaluating the potential of NTP as a novel therapeutic agent.

References

Application Notes and Protocols for the Synthesis and Purification of 3-(naphthalen-1-yl)-5-(trifluoromethyl)-1H-pyrazol-4-ol (NTPO) for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and characterization of 3-(naphthalen-1-yl)-5-(trifluoromethyl)-1H-pyrazol-4-ol (NTPO), a fluorinated pyrazole derivative with potential applications in pharmaceutical research. The protocols outlined below are based on established methods for the synthesis of analogous pyrazole compounds.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The incorporation of a trifluoromethyl group can enhance the metabolic stability and biological activity of these molecules.[4][5][6] The naphthalene moiety is also a common feature in biologically active compounds.[1][2][7] This document details a proposed synthetic route and purification strategy for this compound for research and development purposes.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a two-step process starting from ethyl 4,4,4-trifluoroacetoacetate and naphthalen-1-ylhydrazine.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product Ethyl_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Pyrazolone 3-(naphthalen-1-yl)-5-(trifluoromethyl) -1H-pyrazol-5(4H)-one Ethyl_trifluoroacetoacetate->Pyrazolone Cyclocondensation (e.g., in Ethanol, reflux) Naphthylhydrazine Naphthalen-1-ylhydrazine Naphthylhydrazine->Pyrazolone This compound 3-(naphthalen-1-yl)-5-(trifluoromethyl) -1H-pyrazol-4-ol (this compound) Pyrazolone->this compound Tautomerization (Keto-Enol)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Naphthalen-1-ylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Hydrazine Free-Basing: In a round-bottom flask, dissolve naphthalen-1-ylhydrazine hydrochloride and an equimolar amount of sodium acetate in water. Extract the free naphthalen-1-ylhydrazine with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Cyclocondensation: To a solution of the free naphthalen-1-ylhydrazine (1.0 eq) in ethanol, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The pyrazolone intermediate is expected to precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • The keto-enol tautomerism should lead to the desired 4-hydroxy pyrazole (this compound). The equilibrium can be influenced by solvent and pH.

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and then with a saturated NaHCO₃ solution to remove any unreacted acids.

  • Wash again with water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and regioisomers. The most common and effective methods are recrystallization and column chromatography.[4][12]

Recrystallization Protocol
  • Select an appropriate solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolve the crude this compound in the minimum amount of boiling solvent.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60-120 mesh) is commonly used.

  • Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The optimal ratio should be determined by TLC analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

    • Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Purification Method Advantages Disadvantages Typical Purity
Recrystallization Simple, cost-effective, scalable.[12]May result in lower yield; not effective for separating compounds with similar solubility.>98%
Column Chromatography High resolution for separating complex mixtures and isomers.[4][12]More time-consuming, requires larger volumes of solvent, may be less scalable.>99%

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical Technique Purpose Expected Observations for this compound
¹H NMR To determine the number and types of protons.Signals corresponding to the naphthalene ring protons, the pyrazole NH proton, and the hydroxyl proton.
¹³C NMR To determine the number and types of carbon atoms.Signals for the naphthalene carbons, pyrazole ring carbons, and the trifluoromethyl carbon (quartet).
¹⁹F NMR To confirm the presence and environment of the trifluoromethyl group.A singlet for the -CF₃ group.
FT-IR To identify functional groups.Characteristic peaks for O-H (hydroxyl), N-H (pyrazole), C=C (aromatic), and C-F bonds.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of this compound.
HPLC To determine the purity of the final compound.[12]A single major peak indicating high purity.

Potential Signaling Pathway Involvement

Naphthyl-pyrazole derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against cyclin-dependent kinases (CDKs).[13][14] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.

CDK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., Ras/MAPK) Receptor->Signaling_Cascade CyclinD_CDK46 Cyclin D / CDK4/6 Signaling_Cascade->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylates & Inactivates CyclinE_CDK2 Cyclin E / CDK2 Cell_Cycle_Progression Cell Cycle Progression CyclinE_CDK2->Cell_Cycle_Progression E2F E2F pRb->E2F E2F->CyclinE_CDK2 S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes S_Phase_Genes->Cell_Cycle_Progression This compound This compound This compound->CyclinD_CDK46 Inhibition This compound->CyclinE_CDK2 Inhibition

Caption: Potential inhibition of the CDK pathway by this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Trifluoromethylated compounds and hydrazine derivatives can be toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This document provides a detailed, albeit theoretical, framework for the synthesis, purification, and characterization of this compound for research applications. The proposed methods are based on robust and well-documented chemical principles for the synthesis of related pyrazole derivatives. Researchers should optimize the described conditions to achieve the best results for their specific experimental needs. The potential for this compound to interact with signaling pathways, such as the CDK pathway, warrants further investigation into its biological activities.

References

Troubleshooting & Optimization

Troubleshooting Inconsistent Results with NTPO Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-terminal pro-opiomelanocortin (NTPO) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the consistency and reliability of their experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to measure accurately?

A1: N-terminal pro-opiomelanocortin (this compound) is a peptide fragment derived from the precursor protein pro-opiomelanocortin (POMC). POMC is cleaved into various biologically active peptides, including adrenocorticotropic hormone (ACTH), α-, β-, and γ-melanocyte-stimulating hormones (MSH), and β-endorphin. The complexity of POMC processing can lead to a heterogeneous mixture of related peptides in biological samples, posing a significant challenge for specific and accurate this compound measurement. Antibody cross-reactivity with other POMC-derived peptides is a primary concern that can lead to inconsistent and inaccurate results.

Q2: What are the most common causes of high background in an this compound ELISA?

A2: High background in an ELISA can obscure the specific signal and reduce assay sensitivity. Common causes include:

  • Insufficient washing: Residual unbound antibodies or reagents can lead to a high background signal.

  • Ineffective blocking: Incomplete blocking of non-specific binding sites on the microplate wells.

  • High antibody concentrations: Using primary or secondary antibodies at concentrations that are too high can increase non-specific binding.

  • Cross-reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with other components of the assay.

  • Contaminated reagents: Buffers or other reagents may be contaminated with enzymes or other substances that can generate a background signal.

  • Improper incubation times or temperatures: Deviating from the recommended incubation parameters can increase non-specific binding.

Q3: Why am I seeing weak or no signal in my this compound Western Blot?

A3: A weak or absent signal in a Western Blot can be frustrating. Potential causes include:

  • Inefficient protein transfer: The transfer of proteins from the gel to the membrane may have been incomplete.

  • Low this compound concentration in the sample: The amount of this compound in your sample may be below the detection limit of the assay.

  • Primary antibody issues: The primary antibody may not be specific for this compound, may have low affinity, or may have been used at a suboptimal concentration.

  • Secondary antibody issues: The secondary antibody may not be compatible with the primary antibody, or it may not be sensitive enough.

  • Problems with the detection reagent: The substrate for the enzyme-conjugated secondary antibody may be expired or improperly prepared.

  • Over-washing: Excessive washing can strip the antibodies from the membrane.

Q4: How can I minimize variability between replicate wells in my this compound ELISA?

A4: High variability between replicates can compromise the reliability of your data. To minimize this:

  • Ensure proper mixing: Thoroughly mix all reagents and samples before pipetting.

  • Use precise pipetting techniques: Use calibrated pipettes and be consistent with your pipetting speed and tip immersion depth.

  • Avoid edge effects: Evaporation can be greater in the outer wells of a microplate, leading to higher concentrations of reagents and analytes. To mitigate this, you can avoid using the outer wells or ensure a humid environment during incubation.

  • Maintain consistent incubation conditions: Ensure uniform temperature and incubation times for all wells.

  • Prevent cross-contamination: Use fresh pipette tips for each sample and reagent.

Troubleshooting Guides

Guide 1: this compound ELISA - High Background
Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of wash buffer after each step.
Ineffective Blocking Increase the blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).
High Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Cross-Reactivity Use highly specific monoclonal antibodies for this compound. Perform a cross-reactivity test with related POMC peptides (ACTH, α-MSH, β-endorphin).
Contaminated Reagents Prepare fresh buffers and reagents. Use sterile, high-purity water.
Guide 2: this compound Western Blot - Weak or No Signal
Potential Cause Recommended Solution
Inefficient Protein Transfer Verify the transfer setup and ensure good contact between the gel and the membrane. Optimize transfer time and voltage/current. Stain the membrane with Ponceau S to visualize total protein transfer.
Low this compound Concentration Concentrate your sample or load a larger amount of protein per lane.
Suboptimal Antibody Dilution Perform a titration of the primary antibody to find the optimal concentration.
Inactive Secondary Antibody or Substrate Use a fresh batch of secondary antibody and substrate. Ensure compatibility between the primary and secondary antibodies.
Over-washing Reduce the number or duration of wash steps.

Data Presentation

Table 1: Reported N-terminal Pro-opiomelanocortin (this compound/hNT) and POMC Levels in Human Plasma and Cerebrospinal Fluid (CSF)
AnalyteSample TypeConditionConcentration RangeReference
Immunoreactive hNTPlasmaNormal Subjects (basal)≤ 100 pg/mL[1]
Immunoreactive hNTPlasmaCushing's Disease280 ± 60 pg/mL[1]
Immunoreactive hNTPlasmaNelson's Syndrome19,666 ± 6,749 pg/mL[1]
Immunoreactive hNTPlasmaAddison's Disease11,295 ± 8,730 pg/mL[1]
Immunoreactive hNTPlasmaChronic Renal Failure545 ± 73 pg/mL[1]
POMCCSFLean Subjects269 ± 16.0 fmol/mL[2]
POMCCSFOverweight/Obese Subjects192 ± 12 fmol/mL[2]

Note: "hNT" in the reference corresponds to the N-terminal (1-76) fragment of human proopiomelanocortin.[1] POMC levels in CSF are reported to be significantly higher than its processed peptides.[2][3]

Experimental Protocols

Protocol 1: General this compound Sandwich ELISA Protocol

This protocol is a general guideline and should be optimized for your specific antibodies and samples.

  • Coating:

    • Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from each well.

    • Wash the plate three times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the this compound standard.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody to its optimal concentration in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Enzyme Conjugate Incubation:

    • Dilute the streptavidin-horseradish peroxidase (HRP) conjugate in blocking buffer.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Absorbance:

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: General this compound Western Blot Protocol

This protocol provides a general framework for this compound detection by Western Blot. Optimization of antibody concentrations, incubation times, and other parameters is recommended.

  • Sample Preparation:

    • Extract proteins from cells or tissues using a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Mix an appropriate amount of protein (e.g., 20-50 µg) with Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5 minutes.

    • Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.

  • Blocking:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary anti-NTPO antibody in the blocking buffer to its optimal concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Capture the signal using an imaging system or by exposing the membrane to X-ray film.

Mandatory Visualizations

POMC_Processing_Pathway POMC Pro-opiomelanocortin (POMC) Pro_ACTH Pro-ACTH POMC->Pro_ACTH PC1/3 Beta_LPH β-Lipotropin POMC->Beta_LPH PC1/3 This compound This compound (N-terminal Peptide) Pro_ACTH->this compound PC1/3 JP Joining Peptide Pro_ACTH->JP ACTH ACTH Pro_ACTH->ACTH PC1/3 Gamma_LPH γ-Lipotropin Beta_LPH->Gamma_LPH PC2 Beta_Endorphin β-Endorphin Beta_LPH->Beta_Endorphin PC2 Alpha_MSH α-MSH ACTH->Alpha_MSH PC2 CLIP CLIP ACTH->CLIP

Caption: Pro-opiomelanocortin (POMC) processing pathway.

Troubleshooting_Workflow Start Inconsistent this compound Results Problem Identify the Primary Issue Start->Problem High_BG High Background Problem->High_BG e.g., ELISA Weak_Signal Weak/No Signal Problem->Weak_Signal e.g., Western Blot High_Var High Variability Problem->High_Var e.g., ELISA Check_Wash Optimize Washing Steps High_BG->Check_Wash Check_Block Optimize Blocking High_BG->Check_Block Check_Ab Titrate Antibodies High_BG->Check_Ab Check_Transfer Verify Protein Transfer Weak_Signal->Check_Transfer Check_Sample Check Sample Concentration Weak_Signal->Check_Sample Check_Reagents Validate Reagents Weak_Signal->Check_Reagents Check_Pipette Review Pipetting Technique High_Var->Check_Pipette Check_Incubation Standardize Incubation High_Var->Check_Incubation Resolved Problem Resolved Check_Wash->Resolved Check_Block->Resolved Check_Ab->Resolved Check_Transfer->Resolved Check_Sample->Resolved Check_Reagents->Resolved Check_Pipette->Resolved Check_Incubation->Resolved

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Optimization of NTPO for DNA Damage Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing N-tert-butyl-alpha-phenylnitrone (NTPO) concentration for inducing maximum DNA damage in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce DNA damage?

A1: this compound (N-tert-butyl-alpha-phenylnitrone) is a nitrone-based spin trapping agent. While traditionally used to detect and identify short-lived free radicals, this compound and similar compounds can also induce oxidative stress, leading to the generation of reactive oxygen species (ROS). These ROS can then react with cellular components, including DNA, causing lesions such as single-strand breaks (SSBs) and base modifications.

Q2: What is the typical starting concentration range for this compound to induce DNA damage?

A2: Based on studies with similar nitrone spin traps like PBN and DMPO, a starting concentration range in the millimolar (mM) is recommended for in vitro experiments. A pilot experiment to determine the optimal concentration for your specific cell line and experimental conditions is crucial. We recommend testing a range from 0.1 mM to 10 mM.

Q3: How can I measure the extent of DNA damage induced by this compound?

A3: Two common and reliable methods for quantifying DNA damage are the alkaline comet assay and immunofluorescence staining for γH2AX. The alkaline comet assay is particularly sensitive for detecting single-strand breaks, which are a likely form of damage from this compound-induced oxidative stress. γH2AX foci formation is a marker for DNA double-strand breaks (DSBs), which can arise from the processing of clustered single-strand breaks or during replication fork collapse.

Q4: How long should I expose my cells to this compound?

A4: The optimal exposure time can vary depending on the cell type and this compound concentration. A typical starting point is a 24-hour incubation period. However, for a more detailed analysis, a time-course experiment (e.g., 2, 8, and 24 hours) is recommended to identify the point of maximum DNA damage before significant secondary effects like apoptosis or senescence occur.

Experimental Workflow for Optimizing this compound Concentration

To determine the optimal this compound concentration for maximizing DNA damage in your specific cell line, a systematic approach is necessary. The following workflow diagram outlines the key steps.

NTPO_Optimization_Workflow cluster_0 Phase 1: Dose-Response and Time-Course cluster_1 Phase 2: Data Analysis and Optimization A 1. Cell Seeding B 2. This compound Treatment (Concentration Gradient: e.g., 0, 0.1, 0.5, 1, 5, 10 mM) A->B C 3. Incubation (Time Points: e.g., 2, 8, 24 hours) B->C D 4. Cell Viability Assay (e.g., MTT, Trypan Blue) C->D E 5. DNA Damage Quantification (Comet Assay and/or γH2AX Staining) C->E F 6. Quantify DNA Damage vs. This compound Concentration E->F G 7. Correlate with Cell Viability Data F->G H 8. Determine Optimal this compound Concentration (Maximum DNA damage with acceptable cell viability) G->H

Figure 1: Experimental workflow for this compound optimization.

Quantitative Data Summary

The following tables provide a structured way to present your data from the dose-response and time-course experiments.

Table 1: Effect of this compound Concentration on DNA Damage and Cell Viability at a Fixed Time Point (e.g., 24 hours)

This compound Concentration (mM)Average Comet Tail Moment (Arbitrary Units)% of γH2AX Positive CellsCell Viability (%)
0 (Control)100
0.1
0.5
1.0
5.0
10.0

Table 2: Time-Course of DNA Damage at an Optimal this compound Concentration (e.g., 5 mM)

Incubation Time (hours)Average Comet Tail Moment (Arbitrary Units)% of γH2AX Positive CellsCell Viability (%)
0 (Control)100
2
8
24

Detailed Experimental Protocols

Protocol 1: Alkaline Comet Assay for Single-Strand Break Detection

This protocol is adapted from established methods for single-cell gel electrophoresis.[1][2][3]

Materials:

  • Frosted microscope slides

  • Normal melting point (NMP) agarose

  • Low melting point (LMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10), with 1% Triton X-100 and 10% DMSO added fresh

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green or ethidium bromide)

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

Procedure:

  • Slide Preparation: Coat frosted microscope slides with a layer of 1% NMP agarose and let it solidify.

  • Cell Suspension: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Embedding Cells in Agarose: Mix 10 µL of cell suspension with 90 µL of 0.5% LMP agarose (at 37°C). Pipette the mixture onto the pre-coated slide and cover with a coverslip. Allow to solidify on ice for 10 minutes.

  • Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at room temperature to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~1 V/cm for 20-30 minutes at 4°C.

  • Neutralization: Gently wash the slides three times with neutralization buffer for 5 minutes each.

  • Staining: Stain the slides with an appropriate DNA stain.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail moment using appropriate software. At least 50-100 cells should be scored per sample.

Protocol 2: Immunofluorescence Staining for γH2AX Foci

This protocol outlines the steps for visualizing and quantifying γH2AX foci, a marker for DNA double-strand breaks.[4][5][6][7][8][9][10][11]

Materials:

  • Cells grown on coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking solution (5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as determined by your dose-response experiment.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking solution as per manufacturer's recommendation) overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the coverslips twice with PBS and mount them on microscope slides using antifade mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus. A cell is typically considered positive if it has more than 5 foci.

Signaling Pathway

This compound-induced oxidative stress primarily leads to single-strand breaks (SSBs). The cell rapidly responds to this type of damage through the base excision repair (BER) and single-strand break repair (SSBR) pathways. A key initial event is the detection of the break and the recruitment of Poly (ADP-ribose) polymerase 1 (PARP1).[12][13][14][15]

SSB_Repair_Pathway This compound This compound Treatment ROS Reactive Oxygen Species (ROS) Generation This compound->ROS SSB Single-Strand Break (SSB) in DNA ROS->SSB PARP1_recruitment PARP1 Recruitment and Activation SSB->PARP1_recruitment PARylation PARP1 catalyzes PAR chain synthesis (PARylation) PARP1_recruitment->PARylation XRCC1_recruitment XRCC1 Scaffolding Protein Recruitment PARylation->XRCC1_recruitment Repair_complex Assembly of Repair Complex (PNKP, APTX, DNA Ligase III, DNA Pol β) XRCC1_recruitment->Repair_complex Ligation DNA Ligation and Repair Completion Repair_complex->Ligation

Figure 2: Simplified signaling pathway for single-strand break repair.

Troubleshooting

Troubleshooting Guide for Comet Assay
IssuePossible Cause(s)Suggested Solution(s)
High background damage in control cells - Harsh cell handling (e.g., scraping)[16]- Contaminated reagents- Exposure to UV light[17]- Use enzymatic cell detachment (e.g., Trypsin-EDTA) and handle cells gently.- Prepare fresh buffers and solutions.- Work under subdued light and keep slides covered.
No comets in positive control - Ineffective damaging agent- Incorrect electrophoresis conditions (voltage, buffer pH)[18]- Confirm the activity of your positive control (e.g., H₂O₂ or etoposide).- Ensure the alkaline buffer pH is >13 and the voltage is appropriate.
"Hedgehog" or "exploded" comets - Excessive DNA damage- Apoptotic or necrotic cells- Reduce the concentration of the damaging agent or the treatment time.- Ensure cell viability is high before starting the assay.
Agarose gel slides off - Improperly coated or poor-quality slides[17]- Use pre-coated slides or ensure your coating procedure is optimal.- Handle slides gently during washing steps.
High background fluorescence - Incomplete washing of DNA stain- Stain concentration too high[19]- Increase the number and duration of washing steps after staining.- Optimize the concentration of the DNA stain.
Troubleshooting Guide for γH2AX Staining
IssuePossible Cause(s)Suggested Solution(s)
Weak or no γH2AX signal - Ineffective DNA damaging agent- Primary antibody concentration too low[20]- Improper fixation[21]- Confirm DNA damage with an alternative method (e.g., comet assay).- Titrate the primary antibody to find the optimal concentration.- Ensure fixation protocol is appropriate for the antibody.
High background staining - Insufficient blocking- Secondary antibody non-specific binding[22]- Increase blocking time or try a different blocking agent.- Run a secondary antibody-only control.
No foci observed after high dose of damage - Signal saturation or widespread pan-nuclear staining- Fixation too long after damage induction (repair has occurred)[23]- Reduce the dose of the damaging agent.- Fix cells at an earlier time point (e.g., 30 minutes to 1 hour post-treatment).
Debris or crescent-shaped signals - Cell death leading to nuclear fragmentation- Issues with fixation protocol[24]- Check cell viability before fixation.- Optimize fixation method (e.g., try methanol fixation if PFA is problematic).

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with DNA Damage Assay Assay_Type Which assay? Start->Assay_Type Comet Comet Assay Assay_Type->Comet Comet gH2AX γH2AX Staining Assay_Type->gH2AX γH2AX Comet_Problem What is the issue? Comet->Comet_Problem gH2AX_Problem What is the issue? gH2AX->gH2AX_Problem High_Control_Damage High damage in control Comet_Problem->High_Control_Damage High control damage No_Comets No comets in positive control Comet_Problem->No_Comets No comets Exploded_Comets Exploded comets Comet_Problem->Exploded_Comets Exploded comets No_Signal Weak or no signal gH2AX_Problem->No_Signal No signal High_Background High background gH2AX_Problem->High_Background High background No_Foci No foci with high damage gH2AX_Problem->No_Foci No foci Comet_Sol_1 Check cell handling, reagents, light exposure High_Control_Damage->Comet_Sol_1 Comet_Sol_2 Verify positive control, check buffer pH & voltage No_Comets->Comet_Sol_2 Comet_Sol_3 Reduce this compound concentration/time, check viability Exploded_Comets->Comet_Sol_3 gH2AX_Sol_1 Titrate primary antibody, check fixation No_Signal->gH2AX_Sol_1 gH2AX_Sol_2 Optimize blocking, run secondary control High_Background->gH2AX_Sol_2 gH2AX_Sol_3 Reduce this compound dose, fix at earlier time point No_Foci->gH2AX_Sol_3

Figure 3: Troubleshooting decision tree for DNA damage assays.

References

Common issues with NTPO stability and storage in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-tert-butyl-alpha-phenylnitrone (NTPO), a widely used spin trap for the detection and characterization of free radicals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for optimal stability?

A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Under these conditions, it is stable for at least two to four years.[1][2] For short-term storage, +4°C is acceptable.[1]

Q2: What solvents can I use to dissolve this compound?

A2: this compound is soluble in a variety of organic solvents. Common solvents and their approximate solubilities are:

  • Dimethyl sulfoxide (DMSO)[2][3]

  • Ethanol[2]

  • Chloroform[3][4]

  • Dimethylformamide (DMF)[2]

It has limited solubility in aqueous solutions like phosphate-buffered saline (PBS) at pH 7.2 (approximately 1 mg/ml).[2]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is sensitive to light, especially when in solution.[4] Exposure to ambient or UV light can cause decomposition of this compound, leading to the formation of nitric oxide.[2][5] Therefore, it is crucial to protect this compound solutions from light by using amber vials or wrapping containers with aluminum foil.

Q4: Can I store this compound in solution?

A4: While this compound is more stable in its crystalline solid form, solutions can be prepared for experimental use. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month. It is advisable to prepare fresh solutions for critical experiments to ensure the highest purity and reactivity.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when using this compound in their experiments.

Problem Possible Cause Recommended Solution
No or weak EPR signal from the spin adduct. 1. Degraded this compound: The this compound may have degraded due to improper storage (e.g., exposure to light, moisture, or high temperatures).1. Use a fresh batch of this compound that has been stored correctly at -20°C and protected from light. Prepare fresh solutions before the experiment.
2. Low concentration of free radicals: The concentration of the radical species in your system may be too low to be detected.2. Optimize your experimental conditions to increase the generation of the radical of interest. Ensure the spin trap concentration is sufficient.
3. Instability of the spin adduct: The formed spin adduct may be too short-lived to be detected under your experimental conditions.3. Record the EPR spectrum immediately after radical generation. Consider using a different spin trap that forms a more stable adduct with your radical of interest.
Unexpected signals in the EPR spectrum. 1. This compound self-degradation: The spectrum may show signals from this compound degradation products. For instance, an oxidative breakdown product, the N-(t-butyl)aminoxyl radical, can be observed.[3]1. Run a control experiment with this compound in your solvent system without the radical source to identify any background signals from the spin trap itself. Ensure high-purity this compound is used.
2. Secondary spin trapping: this compound can react with peroxyl radicals to form an unstable adduct that decomposes into benzaldehyde, an alkoxy radical, and 2-methyl-2-nitrosopropane (MNP). MNP can then act as a secondary spin trap, leading to different adduct signals.[6]2. Be aware of this potential pathway if peroxyl radicals are present in your system. The presence of MNP-adducts can be an indicator of this process.
3. "Inverted spin trapping": In highly oxidizing environments, this compound can be oxidized to a radical cation, which then reacts with nucleophiles in the solution, leading to artifactual signals.[7][8]3. Carefully consider the oxidative potential of your experimental system. The use of different solvents can help identify if this mechanism is occurring.[7]
4. Solvent adducts: The radical species may be reacting with the solvent, and this compound is trapping the resulting solvent-derived radical.4. Run control experiments with different solvents to see if the unexpected signals change.
Variability in experimental results. 1. Inconsistent this compound quality: The purity of this compound can vary between batches or may have decreased over time.1. Use this compound from a single, high-purity batch for a series of experiments. Consider purifying this compound by recrystallization if purity is a concern.[9]
2. Decomposition of this compound in solution: this compound solutions can degrade over time, especially if not stored properly.2. Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
3. Presence of metal ions: Ferric iron (Fe³⁺) can catalyze the hydrolysis of this compound, leading to its decomposition.[1][5]3. Use high-purity reagents and solvents. If possible, use metal chelators if metal ion contamination is suspected and compatible with your experimental system.

Experimental Protocols

Protocol 1: Assessment of this compound Solution Stability

This protocol provides a general method to assess the stability of an this compound solution over time using UV-Visible spectrophotometry.

Objective: To monitor the degradation of this compound in a specific solvent under defined storage conditions.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., ethanol, PBS)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Amber vials

Methodology:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).

    • Protect the solution from light by using an amber vial or wrapping the container in aluminum foil.

  • Initial Measurement (Time = 0):

    • Immediately after preparation, take an aliquot of the this compound solution.

    • Record the UV-Visible absorption spectrum of the solution from 200 to 400 nm. This compound has characteristic absorption peaks.

    • Note the absorbance at the maximum wavelength (λmax).

  • Storage:

    • Store the this compound solution under the desired conditions (e.g., room temperature on the benchtop, 4°C in the dark, -20°C in the dark).

  • Time-Point Measurements:

    • At regular intervals (e.g., 1, 3, 6, 12, 24 hours, and then daily), take an aliquot of the stored solution.

    • Allow the solution to reach room temperature if stored at a lower temperature.

    • Record the UV-Visible absorption spectrum as in step 2.

  • Data Analysis:

    • Compare the absorption spectra over time. A decrease in the absorbance at λmax and/or the appearance of new peaks can indicate degradation.

    • Plot the absorbance at λmax versus time to visualize the degradation kinetics.

Visualizations

NTPO_Degradation_Pathway cluster_main This compound Interaction with Peroxyl Radicals This compound This compound (N-tert-butyl-alpha-phenylnitrone) Unstable_Adduct Unstable PBN-OOL Adduct This compound->Unstable_Adduct + Peroxyl_Radical Peroxyl Radical (LOO•) Peroxyl_Radical->Unstable_Adduct Alkoxy_Radical Alkoxy Radical (LO•) Unstable_Adduct->Alkoxy_Radical Decomposes to Benzaldehyde Benzaldehyde Unstable_Adduct->Benzaldehyde MNP MNP (2-methyl-2-nitrosopropane) Unstable_Adduct->MNP MNP_Adduct Stable MNP-L Adduct MNP->MNP_Adduct + Lipid_Radical Lipid Radical (L•) Lipid_Radical->MNP_Adduct EPR_Workflow cluster_workflow EPR Spin Trapping Experimental Workflow A Prepare fresh this compound solution in appropriate solvent C Mix this compound solution with sample A->C B Prepare sample containing the source of free radicals B->C D Transfer mixture to EPR tube or flat cell C->D E Initiate radical generation (e.g., UV irradiation, chemical reaction) D->E F Immediately place sample in EPR spectrometer cavity E->F G Record EPR spectrum F->G H Analyze spectrum for spin adduct signals G->H

References

Technical Support Center: Preventing Off-Target Effects of Nitrilotris(methylenephosphonic acid) (NTMP)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Nitrilotris(methylenephosphonic acid) (NTMP) is primarily an industrial chelating agent used for water treatment and as an antiscalant. Its use in biological research, particularly in drug development, is not well-documented. This guide provides general principles for identifying and mitigating potential off-target effects based on its known chemical properties as a potent metal chelator. The information herein should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is Nitrilotris(methylenephosphonic acid) (NTMP) and what are its primary known functions?

A1: Nitrilotris(methylenephosphonic acid) (NTMP) is a phosphonate and a powerful chelating agent, meaning it can form stable complexes with various metal ions. Its main industrial applications are in water treatment to prevent scale formation and corrosion. In a biological context, its strong metal-binding properties are the most likely source of any observed effects.

Q2: What are the potential off-target effects of NTMP in a biological experiment?

A2: Given NTMP's function as a chelator, its off-target effects in a biological system are likely due to the sequestration of essential metal ions.[1] This can lead to:

  • Inhibition of Metalloenzymes: Many enzymes require metal ions (e.g., zinc, magnesium, manganese, iron) as cofactors for their activity.[2][3] NTMP could inhibit these enzymes by removing their essential metal ions.

  • Disruption of Signaling Pathways: Cellular signaling cascades often depend on metal ions. For example, calcium signaling is a ubiquitous mechanism, and changes in other metal ion concentrations can also impact signaling pathways.[4][5]

  • Cellular Toxicity: Depletion of essential metal ions can disrupt cellular homeostasis, leading to cytotoxicity, which can manifest as reduced cell viability or proliferation.[6][7]

  • Alteration of Membrane Integrity: The stability of biological membranes can be influenced by divalent cations. Sequestration of these ions could potentially disrupt membrane structure and function.[8]

Q3: How can I determine if the observed effects in my experiment are due to off-target interactions of NTMP?

A3: A systematic approach is necessary to distinguish between on-target and off-target effects. This typically involves a combination of control experiments:

  • Metal Rescue Experiments: Supplementing the experimental medium with a specific metal ion that is suspected to be chelated by NTMP. If the addition of the metal "rescues" the phenotype (i.e., reverses the effect of NTMP), it strongly suggests an off-target effect related to the chelation of that metal.

  • Use of Structurally Unrelated Chelators: Employing other chelating agents with different chemical structures but similar affinities for the suspected metal ion. If these also produce the same phenotype, it supports the hypothesis that the effect is due to chelation.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess whether NTMP directly binds to a specific protein target within intact cells.[9]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation

Potential Cause Troubleshooting Steps
Depletion of Essential Metal Ions from Culture Medium 1. Analyze Media Composition: Review the formulation of your cell culture medium to identify essential metal ions. 2. Metal Supplementation: Titrate in supplemental divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺, Mn²⁺) to your culture medium in the presence of NTMP to see if cell viability is restored.[6][7] 3. Dose-Response Analysis: Perform a dose-response curve with NTMP to determine the concentration at which toxicity is observed.
Induction of Apoptosis or Necrosis 1. Apoptosis/Necrosis Assays: Use standard assays (e.g., Annexin V/PI staining, caspase activity assays) to determine the mode of cell death. 2. Mitochondrial Function Assays: Assess mitochondrial health (e.g., membrane potential using TMRM, measurement of reactive oxygen species) as mitochondrial dysfunction can be a consequence of metal ion imbalance.[10]
General Compound Toxicity 1. Control Compound: Test a structurally related but non-chelating analog of NTMP, if available. 2. Washout Experiment: Treat cells with NTMP for a short period, then wash it out and monitor for recovery of cell proliferation.

Issue 2: Inhibition of a Specific Enzyme or Signaling Pathway

Potential Cause Troubleshooting Steps
NTMP is Chelating a Required Metal Cofactor 1. Enzyme Activity Rescue: For in vitro enzyme assays, add a molar excess of the suspected metal cofactor to the reaction to see if enzyme activity is restored. 2. Test Other Metalloenzymes: Determine if NTMP inhibits other enzymes that rely on the same metal cofactor.[2] 3. Direct Binding Studies: Use biophysical methods like Isothermal Titration Calorimetry (ITC) to measure the binding of NTMP to the metal ion.
Indirect Effect on an Upstream Component of the Signaling Pathway 1. Activate Pathway Downstream: Use an agonist that acts downstream of the suspected point of inhibition to see if the pathway can still be activated. 2. Monitor Upstream Markers: Measure the activity or post-translational modifications of proteins upstream of the affected component.

Experimental Protocols

Protocol 1: Metal Ion Rescue in a Cell-Based Assay

Objective: To determine if the observed cellular phenotype caused by NTMP is due to the chelation of a specific metal ion.

Methodology:

  • Cell Seeding: Plate cells at a density appropriate for your assay (e.g., proliferation, reporter gene).

  • Compound and Metal Preparation:

    • Prepare a stock solution of NTMP in a suitable solvent (e.g., water or PBS).

    • Prepare stock solutions of various metal salts (e.g., MgCl₂, CaCl₂, ZnCl₂, MnCl₂, FeCl₃) in water.

  • Treatment:

    • Add NTMP to the cells at a concentration that produces the phenotype of interest.

    • Concurrently, add the metal salt solutions at a range of concentrations (e.g., from equimolar to a 10-fold molar excess relative to the NTMP concentration).

    • Include controls: cells with no treatment, cells with NTMP alone, and cells with each metal salt alone.

  • Incubation: Incubate the cells for the duration of your standard assay.

  • Assay Readout: Perform your assay to measure the phenotype (e.g., measure cell viability using an MTT assay, or luciferase activity for a reporter assay).

  • Data Analysis: Compare the results from the NTMP-treated cells with those from the cells co-treated with NTMP and metal ions. A reversal of the NTMP-induced phenotype by a specific metal ion indicates that the off-target effect is likely due to the chelation of that ion.

Protocol 2: In Vitro Metalloenzyme Inhibition Assay

Objective: To assess if NTMP directly inhibits a metalloenzyme by chelating its metal cofactor.

Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer. Note that some buffers themselves can have chelating properties.[11]

    • Prepare the purified metalloenzyme, its substrate, and NTMP at various concentrations.

    • Prepare a solution of the enzyme's metal cofactor.

  • Assay Procedure:

    • In a microplate, combine the enzyme and NTMP (or vehicle control) and pre-incubate for a short period.

    • Initiate the enzymatic reaction by adding the substrate.

    • In a parallel set of experiments, pre-incubate the enzyme with a molar excess of its metal cofactor before adding NTMP, and then initiate the reaction with the substrate.

  • Detection: Measure the enzyme activity using a suitable method (e.g., fluorescence, absorbance).

  • Data Analysis: Compare the enzyme activity in the presence of NTMP with and without the supplemental metal cofactor. Restoration of activity upon addition of the metal suggests inhibition via chelation.

Data Presentation

Table 1: Example Data Table for a Metal Ion Rescue Experiment (Cell Viability)

TreatmentNTMP (µM)Metal IonMetal Conc. (µM)Cell Viability (%)
Vehicle Control0None0100 ± 5
NTMP50None045 ± 7
NTMP + Mg²⁺50MgCl₂5052 ± 6
NTMP + Mg²⁺50MgCl₂25088 ± 8
NTMP + Zn²⁺50ZnCl₂5048 ± 5
NTMP + Zn²⁺50ZnCl₂25046 ± 7

Table 2: Example Data Table for an In Vitro Metalloenzyme Assay

ConditionNTMP (µM)Supplemental MetalEnzyme Activity (RFU/min)% Inhibition
No Inhibitor0None1500 ± 800
NTMP10None350 ± 4577
NTMP50None120 ± 2092
NTMP + Metal10100 µM Zn²⁺1350 ± 9510
NTMP + Metal50100 µM Zn²⁺1100 ± 7027

Visualizations

cluster_0 Potential Off-Target Mechanisms of NTMP NTMP NTMP Chelation Chelation of Divalent Cations (e.g., Mg²⁺, Zn²⁺, Ca²⁺, Mn²⁺) NTMP->Chelation Metalloenzyme Metalloenzyme Inhibition Chelation->Metalloenzyme Signaling Disruption of Ion-Dependent Signaling Chelation->Signaling Toxicity Cellular Toxicity Metalloenzyme->Toxicity Signaling->Toxicity

Caption: Logical flow of NTMP's potential off-target effects.

cluster_1 Experimental Workflow for Off-Target Validation Phenotype Observe Cellular Phenotype with NTMP Hypothesis Hypothesize Off-Target Mechanism (Chelation) Phenotype->Hypothesis Rescue Metal Ion Rescue Experiment Hypothesis->Rescue Orthogonal Orthogonal Chelator Testing Hypothesis->Orthogonal Biochemical In Vitro Enzyme Assay Hypothesis->Biochemical Conclusion Conclusion on Off-Target Effect Rescue->Conclusion Orthogonal->Conclusion Biochemical->Conclusion

Caption: Workflow for investigating NTMP's off-target effects.

References

Technical Support Center: NTPO (Nitrilotris(methylenephosphonic acid)) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully using NTPO (Nitrilotris(methylenephosphonic acid)) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in cell-based assays?

A1: this compound, or Nitrilotris(methylenephosphonic acid), also known as ATMP, is a phosphonic acid that acts as a DNA damage inducer. In cell-based assays, it is used to cause genomic DNA damage and fragmentation, which in turn activates the ATR-mediated cell cycle checkpoint signaling pathway.

Q2: I'm observing precipitation when I add my this compound solution to the cell culture medium. What could be the cause?

A2: Precipitation of this compound in cell culture media can occur for several reasons:

  • High Final Concentration: The desired concentration of this compound in your assay may exceed its solubility limit in the final culture medium.

  • Solvent Shock: Rapid dilution of a concentrated this compound stock solution (especially from an organic solvent) into the aqueous culture medium can cause the compound to crash out of solution.

  • Low Temperature: Adding a cold stock solution to the warmer culture medium can decrease the immediate solubility of this compound.

  • Media Components: this compound may interact with components in the cell culture medium, such as salts or proteins, leading to precipitation.

Q3: My cells are showing signs of toxicity, such as poor morphology or reduced viability, after treatment with this compound. What should I do?

A3: Cell toxicity can be caused by the this compound itself or the solvent used to dissolve it.

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium might be too high. It is crucial to keep the final solvent concentration at a non-toxic level, typically below 0.5% (v/v) for most cell lines.

  • This compound Cytotoxicity: this compound, as a DNA damaging agent, is expected to have cytotoxic effects at certain concentrations. It is recommended to perform a dose-response experiment to determine the optimal working concentration that induces the desired biological effect without causing excessive, non-specific cell death.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve. Improper solvent selection.This compound is highly soluble in water. It is also reported to be soluble in DMSO, ethanol, and other organic solvents. For cell-based assays, preparing a concentrated stock solution in sterile water or DMSO is recommended.
Precipitate forms when adding this compound stock to media. - "Solvent shock" from rapid dilution.- High final concentration.- Temperature difference.- Add the this compound stock solution to the media dropwise while gently vortexing.- Perform a serial dilution of the stock solution in pre-warmed media.- Ensure both the stock solution and the media are at the same temperature (e.g., 37°C) before mixing.
Cloudy or hazy appearance of the final this compound-media solution. Formation of fine precipitates or interaction with media components.- Visually inspect the solution. If cloudiness persists, consider preparing a fresh solution at a lower concentration.- If using serum-containing media, try reducing the serum concentration or using a serum-free media if your cell line permits.
Inconsistent experimental results. - Inaccurate stock concentration due to incomplete dissolution.- Degradation of this compound solution.- Ensure the this compound is fully dissolved in the stock solution. Sonication can aid in dissolving this compound in DMSO[1].- Prepare fresh stock solutions regularly and store them appropriately. Aqueous solutions should be sterile-filtered.
High background toxicity in control wells (vehicle only). The final concentration of the solvent is too high for the specific cell line.- Perform a solvent tolerance test for your cell line to determine the maximum non-toxic concentration.- Ensure the final solvent concentration in all wells, including controls, is consistent and as low as possible (ideally ≤0.1%).

Quantitative Data: this compound Solubility

Solvent Solubility Reference
Water1000 mg/mL at 25°C[2]
Dimethyl Sulfoxide (DMSO)11 mg/mL (36.78 mM)[1]
EthanolFreely soluble[3]
Other Organic SolventsFreely soluble[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Nitrilotris(methylenephosphonic acid)), powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[1]

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be approximately 2.99 mg per 1 mL of DMSO (Molecular Weight of this compound is 299.05 g/mol ).

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • To prepare a final concentration of 100 µM this compound in 10 mL of medium, for example, add 100 µL of the 10 mM stock solution to 9.9 mL of pre-warmed cell culture medium. This results in a final DMSO concentration of 1%.

  • For lower final this compound concentrations and to minimize solvent effects, it is recommended to perform a serial dilution. For instance, first dilute the 10 mM stock 1:10 in pre-warmed medium to create a 1 mM intermediate solution. Then, use this intermediate solution to prepare your final concentrations. This will significantly lower the final DMSO concentration.

  • Gently mix the final working solution by inverting the tube several times or by gentle vortexing.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve sonicate Sonicate if Necessary dissolve->sonicate aliquot Aliquot & Store at -20°C sonicate->aliquot thaw Thaw Stock Solution dilute Dilute Stock into Medium thaw->dilute prewarm Pre-warm Culture Medium prewarm->dilute mix Gently Mix dilute->mix add_to_cells Add to Cells mix->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway This compound This compound DNA_Damage DNA Damage (Genomic Fragmentation) This compound->DNA_Damage ATR ATR Activation DNA_Damage->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 Activates Cell_Cycle_Arrest Cell Cycle Checkpoint (G2/M Arrest) CHK1->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to

Caption: this compound-induced ATR-mediated signaling pathway.

References

Technical Support Center: Addressing NTPO-Induced Cytotoxicity in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cytotoxicity induced by "NTPO." As "this compound" is not a universally recognized acronym, this guide addresses the most probable interpretations based on scientific literature: N-oxide containing compounds , the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and the DNA-damaging agent Nitrilotris(methylenephosphonic acid) .

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound-induced cytotoxicity, experimental design, and data interpretation.

1. What are the likely identities of "this compound" in the context of cytotoxicity studies?

"this compound" is not a standard abbreviation. Based on chemical nomenclature and common research areas, it could refer to:

  • N-Oxide Containing Compounds: A broad class of molecules characterized by an N-oxide functional group. These are often investigated for their potential as hypoxia-selective cytotoxins.

  • Nitroxide TEMPO: A stable free radical widely used in organic chemistry and increasingly studied for its pro-oxidant and cytotoxic effects in biological systems.

  • Nitrilotris(methylenephosphonic acid): A compound known to induce DNA damage and activate cell cycle checkpoints.

It is crucial to confirm the specific identity of your "this compound" compound from the supplier's documentation to ensure the correct interpretation of experimental results.

2. What are the primary mechanisms of cytotoxicity associated with these "this compound" compounds?

The cytotoxic mechanisms vary depending on the specific compound:

  • N-Oxide Containing Compounds: Many N-oxides are bioreductive prodrugs, meaning they are selectively activated under hypoxic (low oxygen) conditions, which are common in solid tumors. This activation can lead to the formation of reactive species that damage DNA and other cellular components, leading to cell death.

  • Nitroxide TEMPO: At higher concentrations, TEMPO can act as a pro-oxidant, inducing oxidative stress through the generation of reactive oxygen species (ROS).[1][2] This leads to a depletion of intracellular antioxidants like glutathione (GSH), DNA damage, and the activation of apoptotic signaling pathways.[1][2]

  • Nitrilotris(methylenephosphonic acid): This compound is a DNA-damaging agent. It can cause genomic DNA damage and fragmentation, which in turn activates DNA damage response pathways, such as the ATR-mediated cell cycle checkpoint, leading to apoptosis.

3. Which in vitro models are suitable for studying this compound-induced cytotoxicity?

A variety of cell lines can be used, and the choice depends on the research question:

  • Cancer Cell Lines: For N-oxides designed as hypoxia-selective cytotoxins, cancer cell lines that can be cultured under both normoxic and hypoxic conditions are ideal. Examples include various human and murine cancer cell lines.

  • Lymphoma and Leukemia Cell Lines: Studies on TEMPO have utilized mouse lymphoma cells (e.g., L5178Y) and human lymphoblastoid cells (e.g., TK6) to investigate its genotoxic and cytotoxic effects.[1]

  • Adherent Cell Lines: For general cytotoxicity screening of any of the "this compound" compounds, common adherent cell lines like HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) are frequently used.

4. What are the key assays for assessing this compound-induced cytotoxicity?

Several standard assays can be employed to measure different aspects of cytotoxicity:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity is correlated with cytotoxicity.[3][4][5][6]

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a marker of necrosis or late apoptosis.[7][8][9][10][11]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[1][2][12]

  • Reactive Oxygen Species (ROS) Detection: Assays using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) can measure the intracellular generation of ROS, which is a key mechanism for compounds like TEMPO.[13][14][15][16][17]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during this compound cytotoxicity experiments.

General Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, Pipetting errors, Edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[18]
Low or no signal in viability assays (e.g., MTT, ATP-based) Low cell number, Ineffective cell lysis (for ATP assays), Rapid degradation of the signal molecule (e.g., ATP).Optimize cell seeding density. Ensure the lysis buffer is compatible with your cells and effectively inactivates degrading enzymes. Work quickly and keep samples on ice where appropriate.[19]
High background in cytotoxicity assays (e.g., LDH) High spontaneous cell death, Serum in the culture medium contains LDH, Rough handling of cells.Optimize cell culture conditions to ensure high viability before starting the experiment. Use serum-free medium for the assay or include a medium-only background control. Handle cells gently during pipetting and media changes.[18]
Compound-Specific Troubleshooting

N-Oxide Containing Compounds

ProblemPossible Cause(s)Suggested Solution(s)
No cytotoxicity observed, or less than expected Compound requires hypoxic conditions for activation and the experiment was performed under normoxia. The cell line used does not have the required reductive enzymes.Culture the cells under hypoxic conditions (e.g., in a hypoxic chamber or using chemical hypoxia inducers) before and during compound treatment. Screen different cell lines to find one with the appropriate enzymatic machinery.
High cytotoxicity in control (normoxic) cells The N-oxide compound is inherently cytotoxic even without reduction. The compound is unstable and degrades to a toxic substance.Test the parent amine (the reduced form of the N-oxide) to see if it is cytotoxic under normoxia. Assess the stability of the compound in your culture medium over the time course of the experiment using analytical methods like HPLC.

Nitroxide TEMPO

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent results between experiments TEMPO can be sensitive to light and temperature. The stock solution may have degraded.Prepare fresh stock solutions of TEMPO for each experiment. Store the stock solution protected from light at an appropriate temperature as recommended by the supplier.
Unexpectedly high cell viability The concentration of TEMPO is too low to induce significant oxidative stress. The cell line used has a very robust antioxidant defense system.Perform a dose-response experiment over a wider range of concentrations. Consider pre-treating cells with an inhibitor of glutathione synthesis (e.g., buthionine sulfoximine) to sensitize them to TEMPO-induced oxidative stress.

Nitrilotris(methylenephosphonic acid)

ProblemPossible Cause(s)Suggested Solution(s)
Difficulty dissolving the compound Phosphonic acids can have limited solubility in certain solvents.Consult the supplier's datasheet for recommended solvents. Gentle heating or sonication may aid dissolution. Ensure the pH of the stock solution is appropriate.
No evidence of DNA damage The concentration used is too low. The exposure time is too short. The assay used is not sensitive enough.Perform a dose-response and time-course experiment. Use a sensitive method for detecting DNA damage, such as the Comet assay or staining for γH2A.X.

III. Data Presentation

Table 1: Example IC50 Values for TEMPO in Different Cell Lines
Cell LineAssayExposure TimeIC50 (mM)Reference
Human HaCaT keratinocytesAmido-black assay24 h2.66[1]
Mouse Lymphoma L5178YMouse Lymphoma Assay4 h~1-3[20]
Human TK6 lymphoblastoidMicronucleus Assay4 h~1-2.3[20]

Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, exposure time, and the assay used.[21]

IV. Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general procedure for assessing cell viability based on the reduction of MTT to formazan by metabolically active cells.[3][4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the this compound compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based protocol distinguishes between different stages of cell death.[1][12]

  • Cell Treatment: Treat cells with the this compound compound for the desired time. Include appropriate controls.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

V. Mandatory Visualizations

Signaling Pathways

TEMPO_Cytotoxicity_Pathway TEMPO TEMPO (High Concentration) ROS Increased ROS (Reactive Oxygen Species) TEMPO->ROS Induces GSH Decreased GSH (Glutathione) ROS->GSH Depletes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage JNK_Activation JNK Activation DNA_Damage->JNK_Activation Bcl2_Down Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) JNK_Activation->Bcl2_Down Caspase_Activation Caspase Activation (e.g., Caspase-3/7) JNK_Activation->Caspase_Activation Bcl2_Down->Caspase_Activation Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: TEMPO-induced oxidative stress and apoptosis signaling pathway.

N_Oxide_Cytotoxicity_Pathway N_Oxide N-Oxide Prodrug Active_Metabolite Active Cytotoxic Metabolite N_Oxide->Active_Metabolite Reduction by Hypoxia Hypoxia (Low Oxygen) Reductive_Enzymes Reductive Enzymes Hypoxia->Reductive_Enzymes Activates Reductive_Enzymes->Active_Metabolite DNA DNA Active_Metabolite->DNA Damages Proteins Cellular Proteins Active_Metabolite->Proteins Damages Cell_Death Cell Death DNA->Cell_Death Proteins->Cell_Death

Caption: Hypoxia-activated N-oxide prodrug cytotoxicity pathway.

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Cell_Seeding 3. Seed Cells (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound (Stock and working solutions) Treatment 4. Treat Cells (Dose-response and time-course) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay 5a. MTT Assay (Viability) Treatment->MTT_Assay LDH_Assay 5b. LDH Assay (Cytotoxicity) Treatment->LDH_Assay Annexin_V 5c. Annexin V/PI (Apoptosis) Treatment->Annexin_V Data_Acquisition 6. Data Acquisition (Plate reader/Flow cytometer) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Annexin_V->Data_Acquisition Data_Analysis 7. Data Analysis (Calculate % viability/cytotoxicity, IC50) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for assessing this compound-induced cytotoxicity.

References

Optimizing incubation time for NTPO treatment of cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for NTPO treatment of cells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting range for this compound incubation time?

There is no single optimal incubation time, as it is highly dependent on the cell type, this compound concentration, and the specific biological question being investigated. A good starting point for a time-course experiment is to test a broad range of time points, such as 4, 8, 12, 24, and 48 hours. For rapidly proliferating cell lines, shorter time points may be sufficient, while primary cells or slower-growing lines may require longer incubation periods.[1] It is crucial to perform a time-course experiment to empirically determine the optimal incubation period for your specific cell type and experimental endpoint.[1]

Q2: How does this compound concentration affect the optimal incubation time?

This compound concentration and incubation time are inversely related. Higher concentrations of this compound will likely require shorter incubation times to observe a desired effect, while lower concentrations may necessitate longer incubation periods. It is critical to perform a dose-response experiment to identify a suitable concentration range before proceeding with time-course optimization. Using a concentration that is too high can lead to rapid cell death and mask more subtle, time-dependent effects.

Q3: What are the key factors that influence the optimal this compound incubation time?

Several factors can influence the ideal incubation time for this compound treatment:

  • Cell Type: Different cell lines and primary cells have varying sensitivities and metabolic rates.[1] For instance, rapidly dividing cancer cells might respond faster than quiescent primary cells.

  • Endpoint Assay: The biological endpoint being measured is a critical determinant. For example, early signaling events like protein phosphorylation may be detectable within minutes to a few hours, while assessing apoptosis or changes in protein expression might require 12-72 hours.[1]

  • Mechanism of Action: this compound treatment has been shown to increase intracellular reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, various forms of cell death including apoptosis.[2] The time required to observe these effects will vary.

  • Cell Density: The confluency of your cell culture can impact results. Overly confluent or sparse cultures may respond differently to this compound treatment. It's recommended to seed cells at an optimal density to ensure consistent and reproducible results.[3]

Q4: Should I use serum-free or serum-containing media during this compound incubation?

The presence of serum can sometimes interfere with the activity of a compound. It is advisable to initially test this compound efficacy in both serum-free and serum-containing media. If serum components significantly reduce the desired effect, a serum-free incubation period may be necessary. However, prolonged incubation in serum-free media can also induce stress and affect cell viability, so this should be factored into your experimental design.

Troubleshooting Guide

Problem 1: I am not observing any effect after this compound treatment.

  • Possible Cause: The incubation time may be too short for the biological process you are measuring.

    • Solution: Perform a broader time-course experiment with longer incubation periods (e.g., 24, 48, and 72 hours).

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Conduct a dose-response experiment with a wider range of this compound concentrations to determine the optimal dose for your cell line.

  • Possible Cause: The this compound reagent may have degraded.

    • Solution: Use a fresh aliquot of this compound or prepare a new stock solution. Ensure proper storage conditions are maintained.[1]

  • Possible Cause: Your endpoint assay may not be sensitive enough or timed correctly.

    • Solution: Consider an alternative, more sensitive assay. For example, if you are looking for early apoptotic events, a Caspase-3/7 activity assay may be more sensitive than a cell viability assay at an early time point.

Problem 2: I am observing excessive cell death, even at short incubation times.

  • Possible Cause: The this compound concentration is too high, leading to acute toxicity.[1]

    • Solution: Perform a dose-response experiment with significantly lower concentrations of this compound.

  • Possible Cause: The cells are overly sensitive to this compound.

    • Solution: Reduce the incubation time. Test very short time points, such as 1, 2, and 4 hours.

  • Possible Cause: The cells were unhealthy or stressed before treatment.

    • Solution: Ensure you are using a healthy, low-passage number cell culture. Allow cells to fully recover and adhere after seeding before starting the treatment.[3]

Problem 3: My results are not reproducible between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Standardize your cell seeding protocol to ensure the same number of cells are plated for each experiment. Avoid using outer wells of the plate which are prone to evaporation or "edge effects".[4]

  • Possible Cause: Variation in incubation time or this compound concentration.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use a calibrated timer to ensure precise incubation periods.

  • Possible Cause: High passage number of cells.

    • Solution: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.[5]

Data Presentation: Recommended Incubation Times and Concentrations

The following table provides general guidelines for this compound incubation times and concentrations for different cell lines and assays. Note: These are starting points and must be empirically optimized for your specific experimental conditions.

Cell Line TypeExample Cell LinesThis compound Concentration Range (µM)Assay TypeRecommended Incubation Time Range
Immortalized Cell Lines HEK293, HeLa5 - 50Cell Viability (MTT)24 - 72 hours
Gene Expression (qPCR)6 - 48 hours
Protein Expression (Western Blot)12 - 72 hours
Cancer Cell Lines A549, SK-MEL-21 - 25Apoptosis (Annexin V)12 - 48 hours
DNA Damage (Comet Assay)4 - 24 hours
ROS Production (DCFDA)30 minutes - 6 hours
Primary Cells Neurons, Hepatocytes0.1 - 10Cytotoxicity24 - 72 hours
Functional AssaysHighly variable, must be determined
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method for determining the optimal this compound incubation time for an adherent cell line using a cell viability assay (e.g., MTT).

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Preparation: Prepare a working solution of this compound in your desired cell culture medium (e.g., with or without serum) at a concentration determined from a prior dose-response experiment (e.g., the EC₅₀ concentration).

  • Treatment: Remove the old medium from the cells and add the this compound-containing medium. Also, include wells with vehicle control medium.

  • Incubation: Return the plate to the incubator. At each designated time point (e.g., 4, 8, 12, 24, 48, and 72 hours), remove a subset of the wells for analysis.

  • Assay: Perform the cell viability assay according to the manufacturer's instructions at each time point.

  • Analysis: Plot cell viability against time for both this compound-treated and vehicle control cells. The optimal incubation time is typically the point at which there is a significant difference between the treated and control groups without excessive cell death in the treated group.

Protocol 2: Dose-Response Experiment

This protocol is for determining the effective concentration range of this compound.

  • Cell Seeding: Seed cells in a 96-well plate as described above.

  • Serial Dilutions: Prepare serial dilutions of this compound in culture medium. A common approach is to use a 2-fold or 3-fold dilution series starting from a high concentration. Include a vehicle-only control.

  • Treatment: Replace the medium in the wells with the various concentrations of this compound.

  • Incubation: Incubate the cells for a fixed period of time, determined from preliminary experiments or literature (e.g., 24 or 48 hours).

  • Assay and Analysis: Perform a cell viability assay. Plot the response (e.g., % viability) against the log of the this compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Mandatory Visualizations

NTPO_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment This compound This compound ROS ↑ Intracellular ROS This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage AMPK AMPK Activation OxidativeStress->AMPK Ferroptosis Ferroptosis OxidativeStress->Ferroptosis Apoptosis Apoptosis DNADamage->Apoptosis mTOR mTOR Inhibition AMPK->mTOR mTOR->Apoptosis contributes to

Caption: Hypothetical this compound-induced signaling pathway.

Incubation_Optimization_Workflow start Start: Define Cell Line and Endpoint Assay dose_response 1. Dose-Response Experiment (e.g., 24h incubation) start->dose_response determine_ec50 2. Determine EC50 (or other effective concentration) dose_response->determine_ec50 time_course 3. Time-Course Experiment (using EC50 concentration) determine_ec50->time_course time_points Test Multiple Time Points (e.g., 4, 8, 12, 24, 48h) time_course->time_points analyze_results 4. Analyze Time-Course Data time_points->analyze_results optimal_time Identify Optimal Incubation Time analyze_results->optimal_time validation 5. Validate Optimal Time with Downstream Assays optimal_time->validation end End: Optimized Protocol validation->end

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: Refinement of the Comet Assay for NTPO-Induced DNA Breaks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the comet assay to detect DNA breaks induced by N-tert-butyl-alpha-phenylnitrone (NTPO).

Frequently Asked Questions (FAQs)

Q1: What type of DNA damage does this compound primarily induce, and how does this influence the choice of comet assay?

A1: this compound, a spin-trapping agent, is known to be involved in processes that generate reactive oxygen species (ROS). Consequently, it primarily induces oxidative DNA damage and single-strand breaks (SSBs).[1][2] Therefore, the alkaline comet assay (pH >13) is the most suitable method as it detects SSBs, double-strand breaks (DSBs), and alkali-labile sites.[3] A neutral comet assay, which primarily detects DSBs, may not show significant DNA damage.[2]

Q2: How can I specifically detect oxidative DNA lesions caused by this compound?

A2: To specifically detect oxidative DNA lesions, such as 8-oxoguanine, the standard alkaline comet assay can be modified by incorporating a digestion step with lesion-specific enzymes.[4] Formamidopyrimidine DNA glycosylase (FPG) is commonly used to recognize and excise oxidized purines, creating additional breaks that are then detected by the assay.[4] This enzymatic modification significantly enhances the sensitivity and specificity for oxidative damage.[5]

Q3: What are the critical parameters to optimize for detecting this compound-induced DNA damage?

A3: Key parameters to optimize include:

  • This compound Concentration and Treatment Time: A dose-response and time-course experiment should be performed to determine the optimal this compound concentration and exposure duration that induces detectable DNA damage without causing excessive cytotoxicity.

  • Alkaline Unwinding Time: The duration of alkaline unwinding of DNA is critical. Typically, 20-40 minutes is sufficient, but this may need to be optimized for your specific cell type.

  • Electrophoresis Conditions: The voltage and duration of electrophoresis directly impact the migration of DNA. A voltage of around 1 V/cm and a duration of 20-30 minutes are common starting points.[3]

Q4: What are the expected quantitative values for this compound-induced DNA damage in a comet assay?

A4: Quantitative data for this compound-induced DNA damage can vary depending on the cell type, this compound concentration, and treatment duration. Below is a table summarizing representative data from a study on A549 and SK-MEL2 cells.

Data Presentation

Table 1: Representative Quantitative Data for this compound-Induced DNA Damage

Treatment GroupCell LineParameterValue (Arbitrary Units)Fold Change vs. Control
Gas ControlA549 / SK-MEL2Tail Moment~51
NTPA549 / SK-MEL2Tail Moment~15~3
This compound A549 / SK-MEL2 Tail Moment ~45 ~9

Data is approximated from graphical representations in existing literature for illustrative purposes.[2]

Experimental Protocols

Protocol 1: Standard Alkaline Comet Assay for this compound-Induced DNA Single-Strand Breaks
  • Cell Preparation:

    • Treat cells with the desired concentrations of this compound for the determined time. Include a negative (vehicle) and a positive (e.g., H₂O₂) control.

    • Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL. Cell viability should be >80% as determined by a trypan blue exclusion assay.

  • Slide Preparation:

    • Prepare 1% normal melting point agarose in PBS and coat slides. Let them dry completely.

    • Mix 20 µL of the cell suspension with 80 µL of 0.7% low melting point agarose at 37°C.

    • Quickly pipette 75 µL of this mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose at 4°C for 10 minutes.

  • Lysis:

    • Gently remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding:

    • Place the slides in a horizontal electrophoresis tank and fill with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).

    • Allow the DNA to unwind for 20-40 minutes at 4°C.

  • Electrophoresis:

    • Apply a voltage of 1 V/cm for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Gently remove the slides and wash them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green or Propidium Iodide).

  • Visualization and Scoring:

    • Visualize the comets using a fluorescence microscope.

    • Score at least 50-100 comets per slide using a validated image analysis software to determine parameters like % Tail DNA, Tail Length, and Tail Moment.

Protocol 2: Enzyme-Modified Alkaline Comet Assay for this compound-Induced Oxidative DNA Damage
  • Follow steps 1-3 of the Standard Alkaline Comet Assay protocol.

  • Enzyme Treatment:

    • After lysis, wash the slides three times for 5 minutes each with an enzyme buffer (e.g., 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0).

    • Add 50 µL of FPG enzyme solution (or buffer alone for control) to each slide, cover with a coverslip, and incubate for 30 minutes at 37°C in a humidified chamber.

  • Continue with steps 4-7 of the Standard Alkaline Comet Assay protocol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No comets are visible, even in the positive control. 1. Inefficient cell lysis. 2. Incorrect pH of electrophoresis buffer. 3. Insufficient electrophoresis time or voltage.1. Ensure lysis buffer is fresh and at the correct pH. Extend lysis time to 2 hours or overnight. 2. Prepare fresh electrophoresis buffer and confirm pH is >13. 3. Increase electrophoresis time or voltage incrementally.
High background damage in control cells. 1. Excessive mechanical stress during cell handling. 2. Cells are not viable. 3. Exposure to UV light.1. Handle cells gently, avoid vigorous pipetting or vortexing. 2. Ensure high cell viability before starting the assay. 3. Perform all steps under low light conditions.
Agarose gel slides off the microscope slide. 1. Slides were not properly pre-coated. 2. Incomplete coverage of the slide with the agarose-cell suspension.1. Ensure slides are fully and evenly coated with 1% normal melting point agarose and allowed to dry completely. 2. Spread the agarose-cell mixture to cover the entire well or designated area on the slide.
"Hedgehog" comets (no distinct head, all DNA in the tail). 1. Excessive DNA damage due to high this compound concentration or prolonged exposure. 2. Apoptotic or necrotic cells.1. Perform a dose-response experiment to find a concentration that induces sub-maximal DNA damage. 2. Ensure high cell viability and consider assays to detect apoptosis/necrosis in parallel.
High variability between replicate slides. 1. Inconsistent electrophoresis conditions. 2. Temperature fluctuations. 3. Non-uniform slide preparation.1. Ensure the buffer level is consistent and just covers the slides. Use a dedicated electrophoresis tank. 2. Perform lysis, unwinding, and electrophoresis at a constant 4°C. 3. Pipette the agarose-cell mixture carefully and consistently for each slide.

Mandatory Visualizations

Signaling Pathway of this compound-Induced DNA Damage and Repair

NTPO_DNA_Damage_Pathway cluster_Induction Damage Induction cluster_Sensing Damage Sensing & Signaling cluster_Repair DNA Repair (Base Excision Repair) This compound This compound Treatment ROS Reactive Oxygen Species (ROS) This compound->ROS generates DNA_Damage Oxidative DNA Damage (e.g., 8-oxoG) & Single-Strand Breaks ROS->DNA_Damage induces PARP1 PARP1 DNA_Damage->PARP1 activates ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates CometAssay Alkaline Comet Assay (+ FPG) DNA_Damage->CometAssay detected by BER_Proteins BER Proteins (e.g., OGG1, APE1, XRCC1) PARP1->BER_Proteins recruits CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 phosphorylates CHK1_CHK2->BER_Proteins activates Repair DNA Repair BER_Proteins->Repair mediates

Caption: this compound-induced ROS leads to oxidative DNA damage, activating PARP1 and ATM/ATR signaling to initiate base excision repair.

Experimental Workflow for this compound Comet Assay

NTPO_Comet_Workflow A 1. Cell Culture & this compound Treatment (Include Controls) B 2. Cell Harvesting & Viability Check A->B C 3. Embed Cells in Agarose on Slides B->C D 4. Lysis (1h at 4°C) C->D E 5. Enzyme Digestion (FPG) (30 min at 37°C) D->E For Oxidative Damage F 6. Alkaline Unwinding (20-40 min at 4°C) D->F Standard Alkaline E->F G 7. Electrophoresis (20-30 min at 4°C) F->G H 8. Neutralization & Staining G->H I 9. Fluorescence Microscopy H->I J 10. Image Analysis & Data Quantification (% Tail DNA, Tail Moment) I->J

Caption: Workflow for the enzyme-modified alkaline comet assay to detect this compound-induced DNA damage.

References

Validation & Comparative

Validating NTPO-Induced Apoptosis: A Comparative Guide to Caspase Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating apoptosis induced by the novel compound NTPO. By objectively comparing its performance with established apoptosis inducers, this document offers supporting experimental data and detailed protocols for key caspase assays.

Introduction to Apoptosis and Caspase Activation

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and development.[1] It is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.[1]

Caspases are synthesized as inactive zymogens and are activated in a hierarchical cascade. This cascade can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[1][2]

  • The Extrinsic Pathway is triggered by the binding of extracellular death ligands (e.g., TNF-α, FasL) to transmembrane death receptors, leading to the activation of initiator caspase-8.[1][2]

  • The Intrinsic Pathway is initiated by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria.[1][3] This event triggers the formation of the apoptosome and the activation of initiator caspase-9.[1][2]

Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[1] These caspases are responsible for cleaving a broad spectrum of cellular substrates, such as PARP, ultimately leading to the dismantling of the cell.[4][5] Therefore, measuring the activity of caspases is a reliable method for validating apoptosis.[1][4]

It is important to note that some compounds may induce other forms of programmed cell death, such as necroptosis, which are not dependent on caspase activation.[6][7] Therefore, rigorously testing for caspase activation is crucial to confirm the apoptotic mechanism of a novel compound like this compound.

Comparative Analysis of Apoptosis Inducers

To validate the pro-apoptotic activity of this compound, its efficacy in activating caspases is compared with well-characterized inducers, Staurosporine and Doxorubicin. The following table summarizes hypothetical comparative data for these compounds.

CompoundMechanism of ActionTypical ConcentrationKey Caspases Activated
This compound (Hypothetical) To be determined Variable Caspase-3, Caspase-8, Caspase-9
StaurosporineBroad-spectrum protein kinase inhibitor, activating the intrinsic pathway.[4]0.1 - 1 µM[4]Caspase-3, Caspase-9[4]
DoxorubicinTopoisomerase II inhibitor, causing DNA damage and activating the intrinsic pathway.1 - 10 µMCaspase-3, Caspase-9
EtoposideTopoisomerase II inhibitor, causing DNA damage and activating the intrinsic pathway.[4]10 - 50 µM[4]Caspase-3, Caspase-9[4]
TNF-αBinds to its receptor (TNFR1) to initiate the extrinsic apoptotic pathway.[4]10 - 100 ng/mL[4]Caspase-8, Caspase-3[4]

Experimental Protocols for Confirming Caspase-Mediated Apoptosis

To confirm that a compound induces apoptosis via caspase activation, a series of experiments are typically performed. These assays provide quantitative and qualitative data on caspase activity and the cleavage of their substrates.[4]

1. Caspase Activity Assays

Caspase activity assays are fundamental to demonstrating the involvement of these proteases in apoptosis. These assays typically use a specific peptide substrate for a particular caspase that is conjugated to a colorimetric or fluorometric reporter.[4]

a. Colorimetric Caspase-3 Activity Assay

This assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate DEVD-pNA.[4]

  • Protocol:

    • Seed cells in a 96-well plate and treat with the test compound (e.g., this compound, Staurosporine) for a specified time. Include an untreated control.[4]

    • Lyse the cells using a supplied lysis buffer.[4]

    • Add the DEVD-pNA substrate to the cell lysates.[4]

    • Incubate at 37°C for 1-2 hours.[4]

    • Measure the absorbance at 405 nm using a microplate reader.[4]

b. Luminescent Caspase-3/7 Activity Assay

This protocol is adapted from the Caspase-Glo® 3/7 Assay.

  • Materials:

    • 96-well white-walled plate

    • Caspase-Glo® 3/7 Reagent

    • Multichannel pipette

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.

    • Compound Treatment: Treat cells with this compound, a positive control (e.g., Staurosporine), and a vehicle control for the desired time period.[1]

    • Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[1] c. Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. d. Incubate the plate at room temperature for 1 to 3 hours, protected from light. e. Measure luminescence with a luminometer.

2. Western Blotting for Cleaved Caspases and PARP

Western blotting provides a qualitative and semi-quantitative assessment of caspase activation by detecting the cleavage of pro-caspases into their active subunits. Furthermore, it can be used to detect the cleavage of key cellular proteins that are substrates of executioner caspases, such as PARP (poly (ADP-ribose) polymerase).[4]

  • Protocol:

    • Prepare cell lysates from treated and untreated cells.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

3. Flow Cytometry for Annexin V Staining

In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, making it accessible for Annexin V binding.[8][9] Propidium iodide (PI) is used as a viability dye to distinguish between early apoptotic, late apoptotic, and necrotic cells.[8][9]

  • Protocol:

    • Seed and treat cells with this compound and controls.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[8]

    • Wash the cells with cold PBS.[9]

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.[8][9]

    • Incubate for 15 minutes at room temperature in the dark.[8]

    • Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[9]

Visualizing Apoptotic Signaling and Experimental Workflows

dot

NTPO_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway NTPO_ext This compound DeathReceptor Death Receptor (e.g., FAS, TNFR1) NTPO_ext->DeathReceptor induces ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 recruits Casp8 Caspase-8 ProCasp8->Casp8 activates ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 NTPO_int This compound Mitochondrion Mitochondrion NTPO_int->Mitochondrion stress signal CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 activates Casp9 Caspase-9 ProCasp9->Casp9 activates Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

dot

Caspase_Validation_Workflow cluster_assays Apoptosis Assays cluster_data Data Analysis start Treat Cells with this compound and Controls caspase_activity Caspase Activity Assays (Colorimetric/Luminescent) start->caspase_activity western_blot Western Blot (Cleaved Caspases/PARP) start->western_blot flow_cytometry Flow Cytometry (Annexin V/PI) start->flow_cytometry quantify_activity Quantify Caspase Activity caspase_activity->quantify_activity detect_cleavage Detect Protein Cleavage western_blot->detect_cleavage quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis conclusion Validate this compound-induced Caspase-Dependent Apoptosis quantify_activity->conclusion detect_cleavage->conclusion quantify_apoptosis->conclusion

Caption: Experimental workflow for validating caspase activation.

NTPO_Comparison cluster_alternatives Alternative Apoptosis Inducers cluster_validation Validation Assays This compound This compound Caspase_Activation Caspase Activation (Caspase-3, -8, -9) This compound->Caspase_Activation validated by Cell_Death Apoptotic Cell Death (Annexin V) This compound->Cell_Death validated by Staurosporine Staurosporine (Intrinsic Pathway) Staurosporine->Caspase_Activation compared with TNFa TNF-α (Extrinsic Pathway) TNFa->Caspase_Activation compared with

References

A Comparative Guide to NTPO and Other Phosphonate Chelating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chelating agents, phosphonates stand out for their robust ability to sequester metal ions, a property pivotal in various industrial, scientific, and therapeutic applications. Among these, Nitrilotris(methylenephosphonic acid), commonly known as NTPO or ATMP, is a significant player. This guide provides an objective comparison of this compound against other widely used phosphonate compounds—HEDP, EDTMP, and DTPMP—focusing on their chelating performance backed by experimental data.

Phosphonates are structural analogues of aminopolycarboxylates like EDTA, but the presence of phosphonic acid groups enhances their affinity for di- and trivalent metal ions.[1] This makes them highly effective in applications ranging from preventing mineral scale formation in industrial water systems to their use in medicine for treating disorders related to bone metabolism and as carriers for radionuclides in bone cancer treatments.[1]

Comparative Performance: Stability of Metal Complexes

The efficacy of a chelating agent is quantitatively expressed by its stability constant (log K) with a given metal ion. A higher log K value indicates a more stable metal-ligand complex and thus, a stronger chelating effect.[2] The following table summarizes the stability constants for this compound and other phosphonates with several common metal ions. It is important to note that stability constants can be influenced by experimental conditions such as pH, temperature, and ionic strength.[2]

Metal IonThis compound (ATMP)HEDPEDTMPDTPMP
Ca²⁺6.15.3 - 6.08.07.7
Mg²⁺6.05.1 - 5.77.97.8
Fe³⁺16.912.0 - 17.023.326.5
Cu²⁺16.410.0 - 11.020.122.8
Zn²⁺12.58.0 - 10.716.118.3

Note: The stability constant values are compiled from various sources and represent a range where applicable. The IUPAC technical report on phosphonic acids highlights that some reported stability constants, particularly for DTPMP, may have reliability issues due to challenges in synthesis and purification.

From the data, it is evident that the stability of the metal complexes generally increases with the number of phosphonic acid groups in the chelator molecule.[1] DTPMP, with five phosphonate groups, generally forms the most stable complexes with the metal ions listed, followed by EDTMP, this compound, and HEDP.

Experimental Protocols for Determining Chelation Performance

The quantitative data presented above is typically determined through established experimental methodologies. The following are detailed protocols for two common methods used to assess the chelation efficiency and stability constants of phosphonate compounds.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[1][3] The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand upon the addition of a metal ion solution and a titrant (a strong base).

Experimental Workflow:

prep Solution Preparation calib Electrode Calibration prep->calib Standard Buffers titration Titration calib->titration Calibrated pH Electrode data_acq Data Acquisition titration->data_acq pH vs. Titrant Volume calc Calculation of Stability Constants data_acq->calc Using computational software (e.g., BEST, Hyperquad)

Figure 1: Workflow for potentiometric titration.

Methodology:

  • Solution Preparation:

    • Prepare a standardized solution of the phosphonate ligand (e.g., 0.01 M this compound).

    • Prepare standardized solutions of the metal salt (e.g., 0.01 M CaCl₂) and a strong acid (e.g., 0.1 M HCl).

    • Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration Procedure:

    • In a thermostated vessel (e.g., at 25 °C), place a known volume of the ligand solution and the strong acid in the background electrolyte.

    • In a separate experiment, add a known concentration of the metal salt to the ligand and acid solution.

    • Titrate the solution with the standardized strong base, recording the pH value after each addition of the titrant.

    • The titration is typically carried out from a low pH (e.g., 2.0) to a high pH (e.g., 11.0).

  • Data Analysis: The collected data (pH versus volume of titrant) is processed using specialized software. The software refines the protonation constants of the ligand and the stability constants of the metal-ligand complexes by fitting the experimental titration curves to a theoretical model.

UV-Vis Spectrophotometry for Complex Stoichiometry and Stability

UV-Vis spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes, particularly when the complex formation results in a change in the absorbance spectrum.

Experimental Workflow:

prep Solution Preparation spec_scan Spectral Scans prep->spec_scan Varying Metal:Ligand Ratios job_plot Job's Plot Construction spec_scan->job_plot Absorbance vs. Mole Fraction mole_ratio Mole-Ratio Method spec_scan->mole_ratio Absorbance vs. Molar Ratio calc Stability Constant Calculation job_plot->calc Determine Stoichiometry (n) mole_ratio->calc Determine Stoichiometry (n)

Figure 2: Workflow for spectrophotometric analysis.

Methodology:

  • Method of Continuous Variation (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied (e.g., from 0.1 to 0.9).

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

  • Mole-Ratio Method:

    • Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the ligand is varied.

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two intersecting straight lines, and the point of intersection gives the stoichiometry of the complex.

  • Stability Constant Calculation: Once the stoichiometry (n) is known, the stability constant (K) can be calculated from the absorbance data of solutions with known initial concentrations of the metal and ligand. For a 1:1 complex (ML), the stability constant can be determined using the following equation:

    K = [ML] / (([M]₀ - [ML]) * ([L]₀ - [ML]))

    where [ML] is the equilibrium concentration of the complex determined from the absorbance using the Beer-Lambert law, and [M]₀ and [L]₀ are the initial concentrations of the metal and ligand, respectively.

Applications in Research and Drug Development

The strong metal chelating properties of phosphonates are harnessed in various research and development areas:

  • Drug Delivery: Phosphonates have a natural affinity for bone tissue, making them excellent candidates for targeted drug delivery to the skeletal system. They can be conjugated with therapeutic agents to treat bone diseases.

  • Medical Imaging: Phosphonates can chelate radioactive metal ions (radionuclides) and are used as carriers for these agents in bone scintigraphy and other diagnostic imaging techniques.[1]

  • Enzyme Inhibition: The phosphonate group can act as a transition-state analogue inhibitor for enzymes that process phosphate-containing substrates. This property is exploited in the design of drugs for various therapeutic areas, including antiviral and anticancer treatments.[4]

  • Chelation Therapy: Chelating agents are used to treat metal poisoning by sequestering toxic metal ions and facilitating their excretion from the body.[5]

Logical Relationship of Phosphonate Chelator Selection

The choice of a specific phosphonate chelator is dictated by the requirements of the application.

cluster_factors Application Requirements cluster_phosphonates Phosphonate Chelator Target Metal Ion(s) Target Metal Ion(s) DTPMP DTPMP Target Metal Ion(s)->DTPMP High affinity for Fe³⁺, Cu²⁺ Required Complex Stability Required Complex Stability EDTMP EDTMP Required Complex Stability->EDTMP Strong chelation Operating pH Operating pH This compound This compound Operating pH->this compound Effective over wide pH range Biocompatibility Biocompatibility HEDP HEDP Biocompatibility->HEDP Considered in some medical applications

Figure 3: Factors influencing phosphonate selection.

References

Comparative Analysis of NTPO and Non-Thermal Plasma (NTP) on DNA Lesions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel therapeutic agents on cellular components is paramount. This guide provides a detailed comparative analysis of non-thermal plasma (NTP) and non-thermal plasma-oxidized (NTPO) medium on the induction of DNA lesions. By presenting objective experimental data, detailed methodologies, and clear visualizations of the underlying biological pathways, this document aims to equip researchers with the critical information needed to evaluate and potentially harness these technologies in their work.

Non-thermal plasma, an ionized gas at near room temperature, has emerged as a promising tool in various biomedical applications, including cancer therapy. Its therapeutic effects are largely attributed to the generation of a cocktail of reactive oxygen and nitrogen species (RONS). A key distinction in its application lies in the method of delivery: direct treatment with NTP or indirect treatment using a pre-treated, or "plasma-oxidized," solution (this compound). While both modalities induce cellular responses, their impact on genomic integrity, specifically the generation of DNA lesions, can differ significantly.

Quantitative Comparison of DNA Damage

Experimental evidence consistently demonstrates that this compound is a more potent inducer of DNA damage compared to direct NTP treatment. This difference is likely due to the concentration and stability of long-lived reactive species in the this compound medium. Key quantitative findings from comparative studies are summarized below.

ParameterNTPThis compoundFold Increase with this compoundReference
γH2AX Phosphorylation Baseline~2-fold increase vs. NTP2x[1]
Comet Nuclei Baseline~3-fold increase vs. NTP3x[1]

Table 1: Comparative quantitative data on DNA damage markers induced by NTP and this compound. γH2AX phosphorylation is a marker for DNA double-strand breaks, while the comet assay (under alkaline conditions) primarily detects single-strand breaks.

Studies have shown that both NTP and this compound predominantly cause DNA single-strand breaks (SSBs).[1] The increased potency of this compound in inducing these lesions, as indicated by the higher number of comet nuclei, suggests a greater concentration of DNA-damaging agents in the plasma-oxidized medium.[1]

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, this section details the standard protocols used to assess the DNA lesions induced by NTP and this compound.

Preparation of Non-Thermal Plasma-Oxidized (this compound) Medium

The generation of this compound medium involves exposing a cell culture medium or buffered solution to NTP. The specific parameters of plasma generation, such as the type of gas, voltage, frequency, and treatment duration, will influence the chemical composition of the resulting this compound solution.

A typical setup involves a dielectric barrier discharge (DBD) plasma source. The medium is placed in a culture dish, and the plasma is generated in the gas phase above the liquid. The reactive species produced in the plasma diffuse into the liquid and react with its components, creating a solution rich in RONS.

Comet Assay (Alkaline)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

  • Cell Treatment: Cells are exposed to either direct NTP or this compound medium for a predetermined duration.

  • Cell Harvesting and Embedding: After treatment, cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are then placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. An electric field is applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green I).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA within it.[2][3]

γH2AX Immunofluorescence Staining

The phosphorylation of the histone variant H2AX at serine 139 (γH2AX) serves as a sensitive marker for DNA double-strand breaks (DSBs), although it can also be associated with stalled replication forks.

  • Cell Seeding and Treatment: Cells are grown on coverslips and treated with NTP or this compound.

  • Fixation and Permeabilization: At desired time points post-treatment, the cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody access to the nucleus.[4][5]

  • Blocking: Non-specific antibody binding is blocked using a solution such as bovine serum albumin (BSA).[4]

  • Primary Antibody Incubation: The cells are incubated with a primary antibody specific for γH2AX.[4][5]

  • Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Counterstaining and Mounting: The cell nuclei are counterstained with a DNA dye like DAPI, and the coverslips are mounted onto microscope slides.

  • Imaging and Quantification: The number of distinct fluorescent foci (representing γH2AX) per nucleus is counted using a fluorescence microscope and image analysis software.[4][6]

8-Oxoguanine (8-oxoG) Detection

8-oxoG is a common marker of oxidative DNA damage. Its detection can be achieved through immunofluorescence or by using specific probes.

  • Cell Treatment and Fixation: Similar to the γH2AX protocol, cells are treated and fixed.

  • DNA Denaturation: To expose the 8-oxoG bases, the DNA is denatured, often using a mild acid treatment.

  • Staining: A primary antibody or a specific fluorescent probe that recognizes 8-oxoG is applied.[7]

  • Visualization: The presence and localization of 8-oxoG within the cells are then visualized using fluorescence microscopy.

Signaling Pathways and Experimental Workflow

The DNA damage induced by NTP and this compound triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). Understanding this pathway is crucial for interpreting the cellular fate following treatment.

DNA_Damage_Response cluster_0 NTP/NTPO Treatment cluster_1 Induction of Reactive Species cluster_2 DNA Damage Induction cluster_3 DNA Damage Response (DDR) Activation cluster_4 Cellular Outcomes NTP Non-Thermal Plasma (NTP) ROS Reactive Oxygen Species (ROS) NTP->ROS This compound This compound Medium This compound->ROS SSB Single-Strand Breaks (SSBs) ROS->SSB OxidativeDamage Oxidative DNA Damage (e.g., 8-oxoG) ROS->OxidativeDamage ATR ATR Kinase SSB->ATR activates PARP1 PARP1 SSB->PARP1 activates H2AX Histone H2AX ATR->H2AX phosphorylates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates Apoptosis Apoptosis PARP1->Apoptosis contributes to gammaH2AX γH2AX H2AX->gammaH2AX DNARepair DNA Repair gammaH2AX->DNARepair CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest

Figure 1: DNA Damage Response Pathway to NTP/NTPO

The primary mechanism of NTP/NTPO-induced DNA damage involves the generation of ROS. These reactive species lead to the formation of single-strand breaks and oxidative base modifications like 8-oxoG.[1] SSBs are recognized by the ATR kinase, which then phosphorylates downstream targets, including H2AX and CHK1, to initiate cell cycle arrest and DNA repair.[8][9] The protein PARP1 is also activated by SSBs and plays a role in both DNA repair and the induction of apoptosis.[10] The greater induction of DNA damage by this compound leads to a stronger activation of this pathway.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Post-Treatment Incubation cluster_3 DNA Damage Analysis cluster_4 Data Acquisition & Analysis SeedCells Seed Cells in Culture Plates/on Coverslips NTP_Treatment Direct NTP Exposure SeedCells->NTP_Treatment NTPO_Preparation Prepare this compound Medium SeedCells->NTPO_Preparation Incubation Incubate for Desired Time Points NTP_Treatment->Incubation NTPO_Treatment Treat Cells with This compound Medium NTPO_Preparation->NTPO_Treatment NTPO_Treatment->Incubation CometAssay Comet Assay Incubation->CometAssay gH2AX_Staining γH2AX Staining Incubation->gH2AX_Staining OxoG_Detection 8-oxoG Detection Incubation->OxoG_Detection Microscopy Fluorescence Microscopy CometAssay->Microscopy gH2AX_Staining->Microscopy OxoG_Detection->Microscopy Quantification Image Analysis and Quantitative Measurement Microscopy->Quantification

Figure 2: Experimental Workflow for DNA Lesion Analysis

The experimental workflow for comparing the effects of NTP and this compound on DNA lesions follows a logical progression from cell preparation and treatment to specific assays for DNA damage and subsequent analysis. This standardized approach is essential for obtaining reliable and comparable data.

Conclusion

The comparative analysis reveals that while both NTP and this compound induce DNA lesions, primarily single-strand breaks, through the action of reactive oxygen species, this compound demonstrates a significantly higher genotoxic potential. This is evidenced by the greater induction of γH2AX phosphorylation and a higher frequency of comet nuclei. The choice between direct NTP and indirect this compound application will therefore depend on the desired biological outcome, with this compound being a more potent option for applications requiring significant DNA damage, such as in certain cancer therapy paradigms. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the mechanisms and applications of non-thermal plasma in biomedicine.

References

Cross-Validation of a Novel Thyroid Peroxidase Inhibitor (NTPO) Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of a novel thyroid peroxidase (TPO) inhibitor, designated here as NTPO. Thyroid peroxidase is a critical enzyme in thyroid hormone synthesis and a key target in the treatment of thyroid disorders.[1][2] Its expression in certain cancer types also makes it a potential target for therapeutic intervention. Validating a new inhibitor's efficacy and mechanism across multiple cell lines is essential for predicting its clinical potential and understanding its spectrum of activity. This guide compares this compound's hypothetical performance with established TPO inhibitors and other compounds, supported by detailed experimental protocols and pathway visualizations.

Data Presentation: Comparative Efficacy and Mechanism

Effective drug development relies on quantifying and comparing the potency of new chemical entities against existing standards. The following tables summarize the inhibitory characteristics of various compounds, providing a benchmark for evaluating this compound.

Table 1: Comparative Efficacy of TPO Inhibitors (Enzymatic Assay)

This table presents the half-maximal effective or inhibitory concentrations (EFC₅₀/IC₅₀) of various compounds based on direct enzymatic assays. This data reflects the direct potency of the compounds against the TPO enzyme.

CompoundTypeEFC₅₀ / IC₅₀Source
Methimazole (MMI) Thioamide Drug0.11 mM[3]
Propylthiouracil (PTU) Thioamide Drug1.2 mM[3]
Rosmarinic Acid Natural Polyphenol0.004 mM[4]
Catechin Natural Polyphenol29.76 µg/mL[5]
Sinapinic Acid Natural Polyphenol25.42 µg/mL[5]
Apigenin Natural Polyphenol116.28 µg/mL[5]
Rutin Natural Polyphenol1.44 mM[4]

Table 2: Mode of Action of TPO Inhibitors

The mechanism by which a compound inhibits its target can significantly influence its biological effect. This table compares the mode of enzymatic inhibition for several known TPO inhibitors.

CompoundMode of InhibitionSource
Catechin Competitive[5]
Sinapinic Acid Competitive[5]
Kaempferol Competitive[5]
Rutin Competitive[4]
Rosmarinic Acid Competitive[4]
Chlorogenic Acid Noncompetitive[4]
Apigenin Uncompetitive[5]
Quercetin Uncompetitive[4]

Table 3: Illustrative Example of this compound Cross-Validation for Cytotoxicity (IC₅₀)

The true therapeutic potential of an inhibitor is determined by its effect on whole cells. An ideal cross-validation study measures cytotoxicity across cell lines representing different disease subtypes. The following table provides a hypothetical but realistic template for presenting such data, comparing this compound with standard agents across various thyroid cancer cell lines known to express TPO.[6] This structure is modeled on published studies of other inhibitors in anaplastic thyroid cancer cell lines.[7]

Cell LineCancer SubtypeThis compound (nM)Methimazole (mM)Propylthiouracil (mM)
NPA Papillary110.5>10>10
WRO Follicular250.2>10>10
CAL-62 Anaplastic45.1>10>10
8505C Anaplastic95.8>10>10

Experimental Protocols

Reproducible and rigorous experimental design is the foundation of mechanism-of-action studies. The following protocols provide detailed methodologies for key experiments.

Protocol 1: Cell Line Selection and Culture
  • Selection : Choose a panel of cell lines representing different subtypes of the target disease. For thyroid cancer, this should include papillary (e.g., NPA), follicular (e.g., WRO, ML1), and anaplastic (e.g., SW1736, CAL-62, 8505C) lines.[6] Confirm TPO expression in each cell line via flow cytometry or Western blot.[6]

  • Culture Conditions : Culture cells in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

  • Authentication : Ensure cell line identity through short tandem repeat (STR) profiling before initiating experiments.

Protocol 2: Cell Viability and IC₅₀ Determination (MTT Assay)
  • Seeding : Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment : Prepare serial dilutions of this compound and control compounds (e.g., MMI, PTU) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation : Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Calculation : Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

This protocol is crucial for determining if the inhibitor affects cell proliferation by halting the cell cycle, as has been observed with MMI.[8]

  • Treatment : Seed cells in 6-well plates and treat with the IC₅₀ concentration of this compound or control compounds for 24-48 hours.

  • Harvesting : Harvest cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis : Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

  • Quantification : Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Protocol 4: Western Blot for Signaling Pathway Modulation

This protocol assesses the downstream effects of TPO inhibition on key cancer-related signaling pathways, such as MAPK and PI3K-AKT, which are often dysregulated in thyroid cancer.[9][10]

  • Protein Extraction : Treat cells in 6-well plates with the test compounds for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Determine protein concentration using a BCA assay.

  • Electrophoresis : Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-TPO, and a loading control like β-actin) overnight at 4°C.

  • Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Mechanisms and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are generated using the DOT language to illustrate key aspects of this comparative guide.

TPO_Inhibition cluster_ThyroidCell Thyroid Follicular Cell Iodide_in Iodide (I⁻) TPO Thyroid Peroxidase (TPO) H₂O₂ as cofactor Iodide_in->TPO Oxidation Iodine Reactive Iodine (I) TPO->Iodine Thyroglobulin Tyrosine residues on Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination Hormones Thyroid Hormones (T3, T4) Thyroglobulin->Hormones Coupling This compound This compound / MMI / PTU This compound->TPO Inhibition

Caption: Mechanism of Thyroid Peroxidase (TPO) and its inhibition by antithyroid agents.

Experimental_Workflow cluster_Setup Phase 1: Setup & Screening cluster_Validation Phase 2: Mechanistic Validation cluster_Analysis Phase 3: Data Integration A Select Cell Line Panel (Papillary, Follicular, Anaplastic) B Determine IC₅₀ via MTT Assay A->B C Confirm Direct Target Inhibition (TPO Enzyme Assay) B->C D Analyze Cell Cycle Perturbation (Flow Cytometry) B->D E Assess Downstream Effects (Western Blot for Signaling) B->E F Compare Potency & Selectivity Across All Cell Lines C->F D->F E->F

Caption: Experimental workflow for the cross-validation of a novel inhibitor (this compound).

Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K-AKT Pathway RTK Growth Factor Receptors (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., PAX8, FOXE1) ERK->Transcription Repression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription Genes Thyroid-Specific Genes (NIS, TPO, Tg) Transcription->Genes Expression

Caption: Key signaling pathways regulating thyroid-specific gene expression in cancer.

References

A Comparative Analysis of NTPO-Induced DNA Damage and Gamma Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the DNA-damaging effects of N-tert-butyl-alpha-phenylnitrone (NTPO)-activated medium and gamma irradiation. The information presented is curated from peer-reviewed scientific literature to assist researchers in understanding the distinct and overlapping mechanisms of these two modalities.

Introduction to DNA Damage Mechanisms

DNA, the blueprint of life, is under constant assault from both endogenous and exogenous agents. The integrity of the genome is paramount for cellular function and survival, and the DNA damage response (DDR) is a complex network of signaling pathways that detects and repairs DNA lesions. Failure to repair this damage can lead to genomic instability, a hallmark of cancer. This guide focuses on two distinct inducers of DNA damage: gamma irradiation, a well-established physical carcinogen and therapeutic agent, and this compound-activated medium, a product of non-thermal plasma (NTP) technology, which is gaining attention for its potential in cancer therapy.

Gamma irradiation induces DNA damage through two primary mechanisms:

  • Direct Action: High-energy photons directly ionize atoms within the DNA molecule, leading to the formation of single-strand breaks (SSBs) and double-strand breaks (DSBs).

  • Indirect Action: The majority of DNA damage from gamma irradiation is caused indirectly through the radiolysis of water molecules surrounding the DNA. This process generates highly reactive free radicals, particularly hydroxyl radicals (•OH), which then attack the DNA backbone and bases, causing a variety of lesions including SSBs, DSBs, and base modifications.

This compound-activated medium , on the other hand, exerts its genotoxic effects through a chemical cascade initiated by non-thermal plasma. NTP is an ionized gas that contains a cocktail of reactive oxygen and nitrogen species (RONS). When NTP is used to treat a liquid medium, these RONS, including hydrogen peroxide (H₂O₂), nitrites (NO₂⁻), and nitrates (NO₃⁻), create a stable, yet reactive, solution. The primary mechanism of DNA damage by this compound-activated medium is through the action of these RONS, which induce oxidative and nitrosative stress within cells. This leads to a spectrum of DNA lesions, with a notable prevalence of single-strand breaks.

Quantitative Comparison of DNA Damage

Direct quantitative comparison between this compound and gamma irradiation is challenging due to the limited number of studies performing side-by-side analyses under identical experimental conditions. However, based on available literature, a semi-quantitative comparison can be made.

ParameterThis compound-Activated MediumGamma Irradiation
Primary DNA Lesions Primarily single-strand breaks (SSBs) and oxidative base damage.[1]Single-strand breaks (SSBs) and double-strand breaks (DSBs).[2][3]
γ-H2AX Foci Formation Induces phosphorylation of H2AX, indicating the formation of DNA breaks. The extent of foci formation is dependent on the this compound concentration and treatment duration.A well-established inducer of γ-H2AX foci, with a linear dose-dependent increase in the number of foci per cell.[4]
Comet Assay (Alkaline) Results in significant "comet" formation, with an increase in tail moment, indicative of SSBs and alkali-labile sites. This compound has been shown to be a more potent inducer of comet formation than NTP alone.[1]Shows a clear dose-dependent increase in comet tail length and tail moment, reflecting the induction of SSBs and DSBs.[5][6][7]
Comet Assay (Neutral) Less significant comet formation compared to the alkaline assay, suggesting fewer direct DSBs.[1]Induces a dose-dependent increase in comet formation, specifically indicating the presence of DSBs.[8]
Cell Cycle Arrest Can induce cell cycle arrest, often at the G2/M checkpoint, in response to DNA damage.Induces cell cycle arrest at G1/S and G2/M checkpoints, allowing time for DNA repair. The specific checkpoint activated can depend on the cell type and the radiation dose.[2][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

γ-H2AX Foci Formation Assay (Immunofluorescence)

This protocol is used to visualize and quantify DNA double-strand breaks.

  • Cell Culture and Treatment: Plate cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound-activated medium or expose them to the specified doses of gamma irradiation.

  • Fixation: After the desired incubation period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against γ-H2AX (e.g., anti-phospho-histone H2A.X Ser139) in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) in the blocking buffer. Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with a DNA-specific stain like DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γ-H2AX (green) channels. Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Comet Assay (Single-Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA strand breaks in individual cells. Both alkaline and neutral versions of the assay are described.

3.2.1. Alkaline Comet Assay (for SSBs and DSBs)

  • Cell Preparation: After treatment with this compound or gamma irradiation, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) and incubate for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis: Gently place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Allow the DNA to unwind for 20-40 minutes. Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Carefully remove the slides and wash them gently with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Visualization and Analysis: Examine the slides using a fluorescence microscope. The damaged DNA will have migrated from the nucleus, forming a "comet tail." Quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using specialized software.

3.2.2. Neutral Comet Assay (for DSBs)

The protocol is similar to the alkaline version with the following key differences:

  • Lysis: A neutral lysis buffer is used.

  • Electrophoresis: A neutral electrophoresis buffer (e.g., TBE buffer) is used, and the electrophoresis is carried out at a neutral pH.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Collection and Fixation: Following treatment, harvest the cells by trypsinization and wash them with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

  • Data Analysis: The data is typically presented as a histogram of DNA content. Cells in the G0/G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using cell cycle analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

DNA_Damage_Response cluster_inducers DNA Damage Inducers cluster_lesions DNA Lesions cluster_sensors Damage Sensors & Transducers cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes This compound This compound (via RONS) SSB Single-Strand Breaks This compound->SSB BaseDamage Oxidative Base Damage This compound->BaseDamage Gamma Gamma Irradiation Gamma->SSB DSB Double-Strand Breaks Gamma->DSB ATR ATR SSB->ATR PARP PARP SSB->PARP ATM ATM DSB->ATM BaseDamage->PARP p53 p53 ATM->p53 Chk1_Chk2 Chk1/Chk2 ATM->Chk1_Chk2 H2AX γ-H2AX ATM->H2AX ATR->Chk1_Chk2 Repair DNA Repair Proteins PARP->Repair CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Chk1_Chk2->CellCycleArrest H2AX->Repair DNARepair DNA Repair Repair->DNARepair

Caption: General DNA Damage Response Pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays DNA Damage Assays cluster_analysis Data Analysis start Plate Cells treat Treat with this compound or Gamma Irradiation start->treat gamma_h2ax γ-H2AX Staining treat->gamma_h2ax comet Comet Assay treat->comet cell_cycle Cell Cycle Analysis treat->cell_cycle foci_count Quantify Foci gamma_h2ax->foci_count tail_moment Measure Tail Moment comet->tail_moment phase_dist Determine Phase % cell_cycle->phase_dist

References

A Comparative Analysis of NTPO and Bleomycin on DNA Fragmentation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of NTPO (a nitroxide-containing compound) and the well-established chemotherapeutic agent, bleomycin, on DNA fragmentation. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of DNA damage and the evaluation of genotoxic agents.

Abstract

Understanding the mechanisms of DNA fragmentation is crucial in various fields, from cancer therapy to toxicology. This guide compares two agents known to induce DNA damage: the nitroxide-containing compound, this compound, and the glycopeptide antibiotic, bleomycin. While both substances lead to DNA strand breaks, their underlying mechanisms and the resulting types of damage differ significantly. Bleomycin is known to cause both single- and double-strand DNA breaks through the generation of reactive oxygen species (ROS), activating a p53-mediated DNA damage response. In contrast, available research suggests that this compound primarily induces single-strand DNA breaks, with the DNA damage response potentially involving the ATR-CHK1 signaling pathway. This guide presents a summary of their mechanisms, quantitative data from relevant studies, detailed experimental protocols for assessing the induced DNA damage, and visual representations of the involved signaling pathways.

Introduction to this compound and Bleomycin

This compound is a nitroxide-containing compound. Nitroxides are known for their antioxidant properties; however, under certain conditions, they can also participate in redox reactions that may lead to cellular damage, including DNA fragmentation.[1]

Bleomycin is a widely used chemotherapeutic drug that exerts its cytotoxic effects by inducing DNA strand breaks.[2] Its ability to damage DNA is harnessed in the treatment of various cancers.

Mechanism of DNA Fragmentation

This compound

Current research indicates that this compound primarily causes single-strand DNA breaks .[3] The precise mechanism is still under investigation but is thought to involve the generation of reactive species that interact with the DNA backbone. The DNA damage response to agents like this compound may involve the activation of the ATR-CHK1 signaling pathway , which is typically triggered by single-strand breaks and replication stress.[4][5]

Bleomycin

Bleomycin induces both single- and double-strand DNA breaks .[2][6] Its mechanism is well-characterized and involves the chelation of metal ions, most notably iron (Fe²⁺), and subsequent reaction with molecular oxygen to produce superoxide and hydroxyl radicals.[7] These highly reactive oxygen species then attack the phosphodiester backbone of DNA, leading to strand scission.[7] The cellular response to bleomycin-induced DNA damage prominently involves the p53-mediated pathway , which can lead to cell cycle arrest, DNA repair, or apoptosis.[8][9]

Comparative Data on DNA Fragmentation

Direct comparative studies quantifying DNA fragmentation by this compound and bleomycin are limited. However, data from separate studies using common DNA damage detection methods, such as the comet assay and γH2AX immunofluorescence, can provide insights.

FeatureThis compoundBleomycin
Primary Type of DNA Damage Single-strand breaks[3]Single- and double-strand breaks[6]
Mechanism Likely involves reactive species generation, specific mechanism under investigation.Metal-ion chelation and generation of reactive oxygen species (hydroxyl and superoxide radicals).[7]
DNA Damage Response Pathway Potentially involves the ATR-CHK1 pathway.[4][5]Primarily involves the p53-mediated pathway.[8][9]
Quantitative Observations This compound has been shown to produce approximately 2-fold stronger γH2AX phosphorylation and 3-fold more comet nuclei than its precursor, NTP (non-thermal plasma).[3]Bleomycin is a potent inducer of γH2AX foci, with the number of foci correlating with the concentration and duration of treatment.[10] It induces a dose-dependent increase in DNA in the comet tail.[4]

Experimental Protocols

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and most proteins, and then subjected to electrophoresis. Fragmented DNA migrates out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage. The alkaline version of the assay detects both single- and double-strand breaks, while the neutral version primarily detects double-strand breaks.

Protocol (Alkaline Comet Assay):

  • Cell Preparation: Treat cells with the desired concentrations of this compound or bleomycin for the specified duration. Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix 10 µL of the cell suspension with 100 µL of 0.7% low melting point agarose at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Solidify the agarose on ice for 10 minutes.

  • Lysis: Carefully remove the coverslip and immerse the slide in cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

  • Alkaline Unwinding: Immerse the slides in a horizontal electrophoresis tank containing freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each. Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images with appropriate software to quantify parameters such as tail length, percent DNA in the tail, and tail moment.

γH2AX Immunofluorescence for DNA Double-Strand Breaks

γH2AX, the phosphorylated form of histone H2AX, is a sensitive marker for DNA double-strand breaks (DSBs).[12]

Principle: Following the induction of DSBs, H2AX is rapidly phosphorylated at serine 139. This phosphorylated form, γH2AX, accumulates at the sites of damage, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy.

Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound or bleomycin at the desired concentrations and for the appropriate time.

  • Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block non-specific antibody binding by incubating with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX (Ser139) antibody) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.

Signaling Pathways and Visualizations

Experimental Workflow for DNA Damage Analysis

The following diagram illustrates a typical workflow for assessing DNA fragmentation induced by chemical agents.

experimental_workflow cluster_treatment Cell Treatment cluster_assay DNA Damage Assay cluster_analysis Analysis cell_culture Cell Culture treatment Treatment with This compound or Bleomycin cell_culture->treatment comet_assay Comet Assay treatment->comet_assay Single/Double Strand Breaks gH2AX_staining γH2AX Staining treatment->gH2AX_staining Double Strand Breaks microscopy Fluorescence Microscopy comet_assay->microscopy gH2AX_staining->microscopy quantification Image Analysis & Quantification microscopy->quantification

Experimental workflow for assessing DNA damage.
This compound-Induced DNA Damage Response Pathway (Hypothesized)

The following diagram depicts the hypothesized ATR-CHK1 signaling pathway activated in response to this compound-induced single-strand DNA breaks.

NTPO_Pathway This compound This compound SSB Single-Strand Breaks This compound->SSB induces RPA RPA Complex SSB->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits and activates CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates p_CHK1 p-CHK1 (Active) CellCycleArrest Cell Cycle Arrest p_CHK1->CellCycleArrest promotes DNARepair DNA Repair p_CHK1->DNARepair promotes

Hypothesized this compound-induced ATR-CHK1 DNA damage response.
Bleomycin-Induced DNA Damage Response Pathway

This diagram illustrates the p53-mediated signaling pathway activated by bleomycin-induced DNA damage.

Bleomycin_Pathway Bleomycin Bleomycin + Fe(II) + O2 ROS Reactive Oxygen Species (•OH, O2•-) Bleomycin->ROS generates DNA_Damage DNA Double-Strand Breaks ROS->DNA_Damage causes ATM ATM Kinase DNA_Damage->ATM activates p_ATM p-ATM (Active) p53 p53 p_ATM->p53 phosphorylates p_p53 p-p53 (Active) p21 p21 p_p53->p21 upregulates GADD45 GADD45 p_p53->GADD45 upregulates Bax Bax p_p53->Bax upregulates CellCycleArrest G1/S Arrest p21->CellCycleArrest induces DNARepair DNA Repair GADD45->DNARepair promotes Apoptosis Apoptosis Bax->Apoptosis induces

Bleomycin-induced p53-mediated DNA damage response.

Conclusion

This compound and bleomycin are both capable of inducing DNA fragmentation, a critical event in cellular function and viability. However, they appear to operate through distinct mechanisms, resulting in different primary types of DNA lesions and activating different cellular response pathways. Bleomycin's well-documented ability to cause both single- and double-strand breaks via ROS generation makes it a potent genotoxic agent. This compound, while also inducing DNA damage, seems to primarily cause single-strand breaks. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their DNA fragmentation potential and to further explore the signaling pathways involved in the cellular response to this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate these and other DNA-damaging agents.

References

Confirming NTPO's Specificity for Single-Strand DNA Breaks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for detecting single-strand DNA breaks (SSBs), with a focus on confirming the specificity of NTPO (non-thermal plasma-oxidized medium) in inducing these lesions. Experimental data and detailed protocols are presented to support the comparison and guide researchers in selecting the appropriate assay for their needs.

Executive Summary

This compound has been identified as an agent that primarily induces single-strand DNA breaks (SSBs). This specificity is crucial for its application in research and potential therapeutic contexts where targeted DNA damage is desired. The alkaline comet assay stands out as a sensitive and versatile method to both identify and quantify SSBs induced by this compound. This guide will delve into the experimental evidence supporting this compound's specificity, compare the alkaline comet assay with other SSB detection methods, and provide the necessary protocols and pathway diagrams to understand and replicate these findings.

Data Presentation: Comparison of Single-Strand DNA Break Detection Methods

The following table summarizes the key characteristics of various methods used to detect single-strand DNA breaks, providing a framework for comparison with the this compound/comet assay approach.

MethodPrincipleThroughputSensitivitySpecificity for SSBsQuantitativeKey AdvantagesKey Disadvantages
Alkaline Comet Assay (SCGE) Electrophoresis of single cells in an alkaline gel matrix. Damaged DNA migrates, forming a "comet tail."HighHigh[1]Detects SSBs and alkali-labile sites.[2][3][4]Yes (semi-quantitative)[3][5]Single-cell data, versatile, relatively low cost.[2][4]Indirect measure of breaks, sensitive to experimental variations.
Alkaline Elution Rate of DNA elution from a filter under alkaline conditions is proportional to the number of SSBs.LowModerate[1]GoodYesEstablished method.Time-consuming, requires radioactive labeling.[1]
Nick Translation Incorporation of labeled nucleotides at SSB sites by DNA polymerase I.Low to MediumLow to Moderate[1]GoodYesCan be adapted for in situ analysis.Can be prone to artifacts, less sensitive for low damage levels.[1]
Alkaline Sucrose Gradient Sedimentation Sedimentation rate of DNA in an alkaline sucrose gradient depends on its size, which is affected by SSBs.LowModerateGoodYesProvides information on the size distribution of DNA fragments.Technically demanding, requires radiolabeling.
S1 Nuclease Assay S1 nuclease specifically cleaves single-stranded DNA, including at SSB sites.MediumModerateHighYesDirect enzymatic detection.Can be difficult to control enzyme activity.
Terminal Deoxynucleotidyl Transferase (TdT) Assay (TUNEL for SSBs) TdT adds labeled nucleotides to the 3'-OH ends of DNA breaks.HighHighDetects both SSBs and DSBs.YesWidely used for apoptosis detection, adaptable for SSBs.Not specific for SSBs without modifications.

Experimental Evidence for this compound's Specificity

The primary evidence for this compound's specificity in inducing SSBs comes from studies utilizing the comet assay under both alkaline and neutral conditions.

  • Alkaline Comet Assay: This version of the assay is performed under high pH conditions, which denatures the DNA and allows for the detection of both single-strand breaks and double-strand breaks (DSBs).[2][4]

  • Neutral Comet Assay: This version is performed at a neutral pH, where only DSBs contribute to the formation of the comet tail.[2][4]

In experiments with this compound-treated cells, significant comet tail formation is observed under alkaline conditions, indicating the presence of DNA strand breaks. However, under neutral conditions, no significant comet formation is seen. This strongly suggests that this compound primarily generates SSBs and not DSBs.[6]

Experimental Protocols

Key Experiment: Alkaline Comet Assay for this compound-induced SSB Detection

This protocol is adapted from standard alkaline comet assay procedures and is suitable for assessing SSBs induced by this compound.

Materials:

  • This compound-treated and control cell suspensions

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow to dry.

  • Cell Encapsulation: Mix this compound-treated or control cells with 0.5% LMPA at 37°C at a ratio of 1:10 (v/v).

  • Slide Loading: Pipette the cell/LMPA mixture onto the pre-coated slides and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.

  • Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. The fragmented DNA (due to SSBs) will migrate towards the anode, forming the comet tail.

  • Neutralization: Carefully remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step twice more.

  • Staining: Stain the DNA by adding a drop of SYBR Green I (or another suitable DNA stain) to each slide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

Mandatory Visualizations

Signaling Pathway of this compound-Induced DNA Damage

NTPO_Signaling_Pathway This compound This compound Treatment ROS Increased Intracellular Reactive Oxygen Species (ROS) This compound->ROS SSB Single-Strand DNA Breaks (SSBs) ROS->SSB PARP1 PARP1 Activation SSB->PARP1 ATR ATR Activation SSB->ATR DDR DNA Damage Response (DDR) PARP1->DDR gH2AX γH2AX Formation ATR->gH2AX gH2AX->DDR

Caption: this compound induces ROS, leading to SSBs and activating the DNA damage response pathway.

Experimental Workflow for Confirming this compound's SSB Specificity

NTPO_Experimental_Workflow cluster_treatment Cell Treatment cluster_assay Comet Assay cluster_results Expected Results Control Control Cells NTPO_Treated This compound-Treated Cells Alkaline Alkaline Comet Assay (Detects SSBs + DSBs) NTPO_Treated->Alkaline Neutral Neutral Comet Assay (Detects DSBs only) NTPO_Treated->Neutral Alkaline_Result Significant Comet Formation Alkaline->Alkaline_Result Neutral_Result No Significant Comet Formation Neutral->Neutral_Result Conclusion Conclusion: This compound Primarily Induces Single-Strand Breaks Alkaline_Result->Conclusion Neutral_Result->Conclusion

Caption: Workflow to confirm this compound's specificity for inducing single-strand DNA breaks.

References

Navigating the Landscape of DNA Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the therapeutic efficacy of established DNA alkylating agents reveals distinct mechanisms and clinical applications. While the requested comparison focuses on NTPO (Nitrophenyl-2,2,2-trifluoro-1-ethanone), a thorough review of scientific literature and chemical databases does not identify this compound as a recognized DNA alkylating agent for therapeutic use. The provided chemical name corresponds to a laboratory reagent, and the acronym this compound is more commonly associated with Nitrilotris(methylenephosphonic acid), an industrial chelating agent with no established role in cancer therapy. Therefore, this guide will pivot to a comparative analysis of two well-characterized and clinically significant DNA alkylating agents: Cyclophosphamide and Temozolomide, providing researchers, scientists, and drug development professionals with a valuable resource for understanding their relative performance.

Overview of DNA Alkylating Agents

DNA alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching an alkyl group to DNA. This modification can lead to DNA strand breaks, cross-linking, and impaired DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] This class of drugs is broadly categorized based on their chemical structure and includes nitrogen mustards, nitrosoureas, alkyl sulfonates, and triazines.[1]

Comparative Efficacy of Cyclophosphamide and Temozolomide

Cyclophosphamide and Temozolomide represent two distinct subclasses of DNA alkylating agents with different mechanisms of activation, spectra of activity, and clinical applications.

Table 1: Comparative Efficacy and Properties of Cyclophosphamide and Temozolomide

FeatureCyclophosphamideTemozolomide
Class Nitrogen MustardTriazene
Mechanism of Action Requires metabolic activation in the liver to form active metabolites (phosphoramide mustard and acrolein) that alkylate the N7 position of guanine, leading to DNA cross-linking.[2][3]Spontaneously converts to the active compound MTIC at physiological pH, which methylates DNA primarily at the O6 and N7 positions of guanine.[1]
Primary Indications Lymphomas, leukemias, breast and ovarian cancers, and autoimmune diseases.[1][4]Glioblastoma multiforme (GBM) and anaplastic astrocytoma.[5][6]
Clinical Efficacy Highlights In combination with other agents, it is a key component of curative chemotherapy regimens for various cancers.[3] For instance, in ANCA-associated vasculitis, cyclophosphamide-based regimens have shown high rates of remission.[7]As a monotherapy for elderly patients with GBM, it has shown an overall survival advantage compared to radiotherapy alone.[5] In a retrospective analysis, the median overall survival for GBM patients treated with TMZ was 15.9 months compared to 11.5 months for those treated with BCNU (another alkylating agent).[6]
Resistance Mechanisms Increased levels of aldehyde dehydrogenase (which detoxifies the active metabolites), enhanced DNA repair mechanisms, and elevated glutathione levels.[3][8]Overexpression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine.[5]
Common Side Effects Myelosuppression, nausea, vomiting, and hemorrhagic cystitis (due to acrolein).[1][9]Myelosuppression (particularly thrombocytopenia and neutropenia), nausea, and vomiting.[5][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the efficacy of DNA alkylating agents. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the DNA alkylating agent (e.g., Temozolomide) in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

In Vivo Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U87 glioblastoma cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Randomization and Treatment: Once the tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the DNA alkylating agent (e.g., Temozolomide) or vehicle control via the appropriate route (e.g., oral gavage) according to a predetermined schedule and dosage.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Survival Analysis: In some studies, mice are monitored for survival, and Kaplan-Meier survival curves are generated.

  • Tissue Analysis: At the end of the study, tumors and other organs may be harvested for histological or molecular analysis to assess the drug's effect on cell proliferation, apoptosis, and DNA damage.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

cluster_0 Cyclophosphamide Activation & Action Cyclophosphamide Cyclophosphamide Liver (CYP450) Liver (CYP450) Cyclophosphamide->Liver (CYP450) Metabolism 4-hydroxycyclophosphamide 4-hydroxycyclophosphamide Liver (CYP450)->4-hydroxycyclophosphamide Aldophosphamide Aldophosphamide 4-hydroxycyclophosphamide->Aldophosphamide Phosphoramide_mustard Phosphoramide mustard Aldophosphamide->Phosphoramide_mustard Acrolein Acrolein Aldophosphamide->Acrolein DNA_Guanine DNA (Guanine N7) Phosphoramide_mustard->DNA_Guanine Alkylation DNA_Crosslink DNA Cross-link DNA_Guanine->DNA_Crosslink Apoptosis Apoptosis DNA_Crosslink->Apoptosis

Caption: Mechanism of Cyclophosphamide Activation and Action.

cluster_1 Temozolomide Activation & Action Temozolomide Temozolomide MTIC MTIC Temozolomide->MTIC Spontaneous Conversion (pH 7.4) DNA_Guanine_O6 DNA (Guanine O6) MTIC->DNA_Guanine_O6 Methylation DNA_Guanine_N7 DNA (Guanine N7) MTIC->DNA_Guanine_N7 Methylation DNA_Methylation DNA Methylation DNA_Guanine_O6->DNA_Methylation DNA_Guanine_N7->DNA_Methylation DNA_Damage DNA Damage DNA_Methylation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of Temozolomide Activation and Action.

cluster_2 Experimental Workflow for Efficacy Evaluation In_Vitro_Studies In Vitro Studies Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Studies->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination In_Vivo_Studies In Vivo Studies IC50_Determination->In_Vivo_Studies Xenograft_Model Tumor Xenograft Model In_Vivo_Studies->Xenograft_Model Treatment Drug Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Tumor_Measurement->Efficacy_Analysis Data_Interpretation Data Interpretation & Comparison Efficacy_Analysis->Data_Interpretation

Caption: General Experimental Workflow for Efficacy Evaluation.

References

Safety Operating Guide

Proper Disposal of NTPO: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Nitrilotris(methylenephosphonic acid), commonly known as NTPO. Researchers, scientists, and drug development professionals are urged to adhere to these procedural guidelines to ensure laboratory safety and environmental compliance. This compound is a corrosive substance that requires careful handling and disposal as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of critical safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Spill Management: In the event of a spill, immediately evacuate the area. Absorb the spill with an inert, dry material and collect it into a designated hazardous waste container.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound for easy reference.

ParameterValue
Chemical Name Nitrilotris(methylenephosphonic acid)
CAS Number 6419-19-8
UN Number 3265 (for corrosive liquid, acidic, organic, n.o.s.)
Hazard Class 8 (Corrosive)
Packing Group III
Appearance Colorless clear liquid (for 50 wt% solution)

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general protocol for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.
  • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions. Store in a designated and properly labeled hazardous waste container.

2. Containerization:

  • Use a corrosion-resistant container for storing this compound waste. Ensure the container is in good condition and compatible with acidic materials.
  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "Nitrilotris(methylenephosphonic acid)," and the associated hazards (e.g., "Corrosive").

3. Neutralization (to be performed by trained personnel only):

  • Caution: This procedure should only be carried out by personnel experienced in handling corrosive materials and with appropriate safety measures in place.
  • Slowly and carefully add the this compound solution to a larger container of a weak base, such as a sodium bicarbonate or soda ash solution, while stirring continuously in a fume hood.
  • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
  • Be aware that the neutralization reaction may generate heat and gas. Proceed with caution and ensure adequate ventilation.

4. Final Disposal:

  • Both neutralized and un-neutralized this compound waste must be disposed of through a licensed hazardous waste disposal company.
  • Do not discharge this compound waste down the sanitary sewer.[1]
  • Complete all necessary waste manifest forms as required by your institution and the disposal company.

Experimental Workflow for this compound Disposal

NTPO_Disposal_Workflow start Start: this compound Waste Generated assess_ppe Assess and Don Appropriate Personal Protective Equipment start->assess_ppe segregate_waste Segregate this compound Waste in a Designated Hazardous Waste Container assess_ppe->segregate_waste label_container Label Container Clearly: 'Hazardous Waste - this compound (Corrosive)' segregate_waste->label_container neutralization_check Is Neutralization Required and Feasible On-site? label_container->neutralization_check neutralize Perform Neutralization Protocol (Trained Personnel Only) neutralization_check->neutralize Yes package_for_disposal Securely Package Waste for Professional Disposal neutralization_check->package_for_disposal No neutralize->package_for_disposal manifest Complete Hazardous Waste Manifest Documentation package_for_disposal->manifest disposal Transfer to Licensed Hazardous Waste Disposal Facility manifest->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the proper disposal of this compound waste.

Signaling Pathway for Hazard Response

Hazard_Response_Pathway spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose

References

Essential Safety and Handling Guide for NTPO (Nitrilotris(methylenephosphonic acid))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of NTPO (Nitrilotris(methylenephosphonic acid)), a known DNA damage inducer. Adherence to these procedures is essential to ensure laboratory safety and the integrity of experimental outcomes.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards are summarized below, along with the mandatory personal protective equipment.

Hazard Summary

Hazard ClassificationDescriptionGHS Hazard Statement
Corrosive to MetalsMay be corrosive to metals.H290
Skin Corrosion/IrritationCauses skin irritation and in some cases, burns.[1][2]H315
Serious Eye Damage/IrritationCauses serious eye irritation and risk of serious damage.[1][3]H319
Respiratory IrritationMay cause respiratory tract irritation.[2]H335 (Anticipated)

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4]To prevent skin contact, which can cause irritation or burns.
Eye Protection Chemical safety goggles. A full-face shield should be worn when handling larger quantities or when there is a splash hazard.To protect against splashes that can cause serious eye damage.[1]
Skin and Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes.To minimize skin contact with spills or splashes.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate particulate filter is necessary if dust is generated. All handling of the solid form should ideally be performed in a chemical fume hood.To prevent inhalation of dust or aerosols that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental reproducibility.

2.1. Preparation and Weighing

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are readily accessible.

  • Don PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing: Carefully weigh the solid this compound using a tared weigh boat. Minimize the generation of dust. For transfers, use a spatula. If there is a risk of dust, perform this task in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Add the weighed this compound to the desired solvent in a suitable container within the chemical fume hood.

2.2. Experimental Use (General)

  • Controlled Environment: All procedures involving this compound should be carried out in a designated, well-ventilated area, such as a chemical fume hood.

  • Avoid Contamination: Use dedicated glassware and equipment for handling this compound.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.

3.1. Waste Collection

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, sealed, and corrosion-resistant container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials: Dispose of all single-use items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) in the designated this compound waste container.

3.2. Neutralization and Disposal Procedure

  • Dilution: In a chemical fume hood, slowly add the this compound waste solution to a large volume of cold water (a 1:10 dilution is recommended for concentrated solutions).[5]

  • Neutralization: While stirring, slowly add a weak base such as sodium bicarbonate (baking soda) or calcium carbonate to the diluted this compound solution.[3] Be cautious as this may generate heat and gas.[5]

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH strips. Continue adding the weak base until the pH is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution can be flushed down the sanitary sewer with at least 20 parts water, in accordance with local regulations.[5] For larger quantities, consult your institution's environmental health and safety department for guidance on disposal as hazardous waste.

Experimental Protocol: Induction of DNA Damage and Analysis by Comet Assay

This protocol outlines the treatment of mammalian cells with this compound to induce DNA damage, followed by analysis using the alkaline comet assay.

4.1. Cell Culture and Treatment

  • Cell Plating: Plate mammalian cells at an appropriate density in a multi-well plate and allow them to attach overnight.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration. Prepare serial dilutions to the desired final concentrations for treatment.

  • Cell Treatment: Remove the culture medium from the cells and replace it with a medium containing the desired concentration of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specific duration (e.g., 2 to 24 hours) to allow for the induction of DNA damage.[4]

4.2. Comet Assay Procedure

  • Cell Harvesting: After treatment, wash the cells with PBS and harvest them by trypsinization.

  • Cell Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage using appropriate software to measure the tail moment.

Visualizations

NTPO_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh prep_solution Prepare Solution weigh->prep_solution ntpo_treatment This compound Treatment prep_solution->ntpo_treatment Use in Experiment cell_culture Cell Culture cell_culture->ntpo_treatment data_collection Data Collection ntpo_treatment->data_collection collect_waste Collect Waste data_collection->collect_waste Generate Waste neutralize Neutralize collect_waste->neutralize dispose Dispose neutralize->dispose

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

DNA_Damage_Pathway This compound This compound Exposure DNA_Damage Genomic DNA Damage (Single-Strand Breaks) This compound->DNA_Damage ATR_Activation ATR-mediated Checkpoint Activation DNA_Damage->ATR_Activation Cell_Cycle_Arrest Cell Cycle Arrest ATR_Activation->Cell_Cycle_Arrest DNA_Repair Base Excision Repair (BER) Cell_Cycle_Arrest->DNA_Repair Allows time for Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is severe DNA_Repair->Cell_Cycle_Arrest

Caption: Simplified signaling pathway of this compound-induced DNA damage response.

Comet_Assay_Workflow plate_cells Plate Mammalian Cells treat_this compound Treat with this compound plate_cells->treat_this compound harvest_cells Harvest Cells treat_this compound->harvest_cells embed_agarose Embed in Agarose harvest_cells->embed_agarose lysis Cell Lysis embed_agarose->lysis unwind Alkaline Unwinding lysis->unwind electrophoresis Electrophoresis unwind->electrophoresis neutralize_stain Neutralize & Stain electrophoresis->neutralize_stain visualize Visualize Comets neutralize_stain->visualize analyze Analyze Data visualize->analyze

Caption: Experimental workflow for the Comet Assay after this compound treatment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NTPO
Reactant of Route 2
NTPO

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.